molecular formula C14H11ClN2 B12534302 1-(3-Chloro-4-methylphenyl)-1H-indazole CAS No. 673448-62-9

1-(3-Chloro-4-methylphenyl)-1H-indazole

Cat. No.: B12534302
CAS No.: 673448-62-9
M. Wt: 242.70 g/mol
InChI Key: GVBKXGKEICHAHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chloro-4-methylphenyl)-1H-indazole is a synthetic indazole derivative offered for research and development purposes. Indazoles are a significant class of nitrogen-containing heterocyclic compounds known for their versatile pharmacological profiles . They are recognized as privileged scaffolds in medicinal chemistry and are found in a broad spectrum of bioactive molecules with applications as anti-inflammatory, antimicrobial, and antitumor agents . The specific substitution pattern of this compound, featuring a 3-chloro-4-methylphenyl group at the 1-position of the indazole ring, is designed to explore structure-activity relationships (SAR) and modulate properties such as lipophilicity, metabolic stability, and binding affinity to biological targets. Researchers may utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a reference standard in biological screening assays . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

673448-62-9

Molecular Formula

C14H11ClN2

Molecular Weight

242.70 g/mol

IUPAC Name

1-(3-chloro-4-methylphenyl)indazole

InChI

InChI=1S/C14H11ClN2/c1-10-6-7-12(8-13(10)15)17-14-5-3-2-4-11(14)9-16-17/h2-9H,1H3

InChI Key

GVBKXGKEICHAHW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=CC=CC=C3C=N2)Cl

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Synthesis, Physicochemical Profiling, and Application of 1-(3-Chloro-4-methylphenyl)-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Professionals

Executive Summary

The 1-aryl-1H-indazole scaffold is a highly privileged motif in modern drug discovery, frequently serving as a metabolically stable bioisostere for indole and benzimidazole cores[1]. Specifically, 1-(3-chloro-4-methylphenyl)-1H-indazole (CAS: 673448-62-9) represents a highly specialized building block[2]. The strategic placement of the 3-chloro-4-methylphenyl moiety at the N1 position of the indazole core dictates a specific spatial vector for the aryl ring, fundamentally altering the molecule's interaction with hydrophobic binding pockets in target proteins, such as prostaglandin EP3 receptors[3].

This whitepaper provides an in-depth technical analysis of its physicochemical properties, details a self-validating synthetic methodology for its regioselective preparation, and outlines its downstream analytical characterization.

Structural & Physicochemical Rationale

In drug design, every atomic substitution must be justified by its impact on pharmacokinetics (PK) and pharmacodynamics (PD). The architecture of 1-(3-chloro-4-methylphenyl)-1H-indazole is engineered for both target affinity and metabolic resilience.

  • The Indazole Core: Unlike indoles, indazoles possess a pyridine-like nitrogen (N2) adjacent to the pyrrole-like nitrogen (N1). Arylation at N1 leaves the N2 lone pair available to act as a highly directional hydrogen bond acceptor, a critical feature for interacting with the hinge region of kinases.

  • The 3-Chloro-4-methylphenyl Moiety: A common liability of para-methyl groups in drug candidates is their susceptibility to rapid benzylic oxidation by Cytochrome P450 (CYP450) enzymes. The introduction of a meta-chloro substituent provides severe steric shielding to the adjacent methyl group, drastically reducing the rate of oxidative metabolism. Furthermore, the chlorine atom increases overall lipophilicity and introduces the potential for halogen bonding with the protein backbone.

Table 1: Quantitative Physicochemical Data

Data summarized for 1-(3-chloro-4-methylphenyl)-1H-indazole[2]

PropertyValueCausality / Relevance
CAS Number 673448-62-9Unique chemical identifier for procurement and IP tracking.
Molecular Formula C14H11ClN2Defines exact stoichiometry for mass spectrometry validation.
Molecular Weight 242.70 g/mol Highly efficient ligand efficiency (LE) due to low MW.
Topological Polar Surface Area 17.82 ŲExcellent membrane permeability; highly likely to cross the Blood-Brain Barrier (BBB).
Calculated LogP (cLogP) ~3.98Optimal lipophilicity for deep hydrophobic pocket occupation.
H-Bond Acceptors / Donors 1 / 0Limits non-specific binding; relies on N2 for targeted H-bonding.

Synthetic Methodology: Overcoming Regioselectivity Challenges

The core challenge in synthesizing N-aryl indazoles is achieving strict regioselectivity. Direct arylation of the tautomeric 1H-indazole typically yields an inseparable mixture of N1 and N2 isomers. To bypass this, we utilize a Copper-Catalyzed Ullmann-Type C-N Coupling [4][5], which strongly favors N1-arylation due to the thermodynamic stability of the resulting product and the specific coordination geometry of the copper intermediate.

Protocol: Regioselective Cu-Catalyzed N1-Arylation

This protocol is designed as a self-validating system: the choice of reagents inherently prevents the formation of the N2-isomer, and the workup exploits the polarity differences of any trace byproducts.

Reagents & Causality:

  • Catalyst (CuI, 5 mol%): Copper is strictly preferred over Palladium. Pd catalysts often suffer from poisoning due to the strong coordinating nature of the indazole N2 nitrogen. Cu(I) smoothly undergoes oxidative addition with aryl halides without being sequestered by the substrate.

  • Ligand (trans-N,N'-dimethylcyclohexane-1,2-diamine, 10 mol%): This bidentate ligand is critical. It stabilizes the active Cu(I) center, prevents catalyst disproportionation into Cu(0) and Cu(II), and accelerates the oxidative addition of the deactivated 4-bromo-2-chlorotoluene.

  • Base (K3PO4, 2.1 equiv): A mild, insoluble inorganic base. It is strong enough to deprotonate the indazole (pKa ~14) but mild enough to prevent unwanted side reactions (like benzyne formation) that occur with stronger bases like KOtBu.

Step-by-Step Experimental Workflow:

  • Atmospheric Control: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 1H-indazole (1.0 equiv, 10 mmol) and K3PO4 (2.1 equiv, 21 mmol). Add CuI (5 mol%, 0.5 mmol). Evacuate the vessel and backfill with ultra-high purity N2 three times. Causality: Cu(I) is highly sensitive to atmospheric oxygen; oxidation to Cu(II) will immediately terminate the catalytic cycle.

  • Reagent Assembly: Under a positive flow of N2, inject 4-bromo-2-chlorotoluene (1.2 equiv, 12 mmol), followed by the diamine ligand (10 mol%, 1.0 mmol) and anhydrous toluene (20 mL).

  • Thermal Activation: Seal the tube and heat the vigorously stirring mixture at 110 °C for 18–24 hours.

  • Reaction Monitoring: Monitor via LC-MS. The reaction is deemed complete when the 1H-indazole peak (m/z 119) is consumed.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (50 mL) and filter through a tightly packed pad of Celite. Causality: This step physically removes the insoluble copper-ligand complexes and excess K3PO4, preventing them from streaking during chromatography.

  • Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (silica gel, 0-15% EtOAc in Hexanes). The N1-isomer elutes significantly faster than the trace N2-isomer due to its lower overall dipole moment.

Mechanistic Pathway Visualization

The following workflow diagram illustrates the critical operational phases of the Ullmann-type coupling, highlighting the transition from reagent assembly to the isolated N1-aryl product.

SynthesisWorkflow Reagents 1. Reagent Assembly 1H-Indazole + Aryl Halide Atmosphere 3. Inert Atmosphere N2 Purge (Prevent Cu Oxidation) Reagents->Atmosphere Catalyst 2. Catalyst Complexation CuI + Diamine Ligand Catalyst->Atmosphere Reaction 4. Thermal Activation 110°C, 18-24h in Toluene Atmosphere->Reaction Base (K3PO4) Monitoring 5. Reaction Monitoring LC-MS / TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup 6. Workup & Filtration EtOAc + Celite Pad Monitoring->Workup >95% Conversion Purification 7. Flash Chromatography Hexane/EtOAc Gradient Workup->Purification Product 8. Pure Product 1-(3-Chloro-4-methylphenyl)-1H-indazole Purification->Product Isomer Separation

Fig 1. Workflow for the regioselective Cu-catalyzed N1-arylation of 1H-indazole.

Analytical Validation (Self-Validating System)

To guarantee the scientific integrity of the synthesized batch, the protocol must be self-validating through rigorous analytical characterization. Relying solely on LC-MS mass confirmation (m/z 243.1 [M+H]+) is insufficient, as both N1 and N2 isomers share the exact same mass.

Mandatory Regiochemical Proof (2D NOESY NMR): The definitive proof of N1-arylation relies on Nuclear Overhauser Effect (NOE) spectroscopy.

  • Action: Irradiate the ortho-protons of the 3-chloro-4-methylphenyl ring.

  • Expected Result: A strong spatial correlation (cross-peak) must be observed with the C7-proton of the indazole core (typically a doublet around δ 7.7 - 7.8 ppm).

  • Causality: If the molecule were the N2-isomer, the aryl ortho-protons would instead show a strong NOE correlation with the C3-proton of the indazole (a singlet around δ 8.1 ppm). This binary analytical outcome makes the structural assignment absolute and self-validating.

Applications in Drug Discovery

The 1-(3-chloro-4-methylphenyl)-1H-indazole core is frequently utilized in the patent literature for high-value therapeutic targets:

  • Prostaglandin EP3 Receptor Antagonists: This scaffold is heavily featured in the development of EP3 antagonists aimed at treating atherothrombosis and cardiovascular disorders[3]. The 3-chloro-4-methylphenyl group perfectly occupies a deep, hydrophobic sub-pocket of the EP3 receptor, while the indazole core mimics the endogenous prostaglandin binding interactions.

  • Allosteric Kinase Modulators: The rigid vector provided by the N1-aryl linkage allows the molecule to project into allosteric pockets adjacent to the ATP-binding site, achieving high kinase selectivity profiles that are unattainable with flexible aliphatic linkers.

References

  • Synthesis of 1-Aryl-1H-indazoles via a Ligand-Free Copper-Catalyzed Intramolecular Amination Reaction. ResearchGate. 4

  • Indazole synthesis. Organic Chemistry Portal. 5

  • Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. PMC (PubMed Central).1

  • 673448-62-9_1-(3-chloro-4-methylphenyl)indazole. ChemSrc.2

  • WO2019219517A1 - Substituted dihydropyrazolo pyrazine carboxamide derivatives. Google Patents.3

Sources

Molecular weight and formula of 1-(3-Chloro-4-methylphenyl)-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling and Synthetic Utility in Medicinal Chemistry

Executive Summary & Compound Identity

1-(3-Chloro-4-methylphenyl)-1H-indazole represents a specific subclass of N1-arylated indazoles, a privileged scaffold in modern drug discovery.[1][2] This molecule fuses the bioisosteric utility of the indazole core—often serving as a purine mimetic in kinase inhibitors—with a lipophilic, metabolically robust 3-chloro-4-methylphenyl tail.[1][2]

This guide provides a comprehensive technical profile for researchers utilizing this compound as a lead scaffold or chemical intermediate.[2]

Physicochemical Specifications

The following data is derived from stoichiometric calculation and functional group analysis.

PropertyValueTechnical Note
Molecular Formula C₁₄H₁₁ClN₂ Confirmed via elemental summation (C₇H₅N₂ + C₆H₃ + CH₃ + Cl).[1][2]
Molecular Weight 242.71 g/mol Average mass.[2]
Monoisotopic Mass 242.061 g/mol Useful for High-Resolution Mass Spectrometry (HRMS) [M+H]⁺ identification.[1]
LogP (Predicted) ~4.2 – 4.5 High lipophilicity due to the chloro-methyl aryl substitution.[1][2]
H-Bond Donors 0The N1 nitrogen is substituted; N2 is an acceptor.[1][2]
H-Bond Acceptors 1Pyrazole N2 nitrogen.[1][2][3]
Topological Polar Surface Area ~17.8 ŲLow TPSA suggests high membrane permeability (CNS penetrant potential).[2]

Synthetic Pathways & Protocol Design

Synthesizing 1-(3-Chloro-4-methylphenyl)-1H-indazole requires overcoming the inherent regioselectivity challenge of the indazole ring (N1 vs. N2 arylation).[1][2] The N1 tautomer is thermodynamically preferred, but N2 products can form under kinetic control or specific steric conditions.[2]

Primary Route: Copper-Catalyzed Chan-Lam Coupling

The most robust method for introducing the 3-chloro-4-methylphenyl group is the Chan-Lam oxidative coupling.[1][2] This route operates under mild conditions, utilizing boronic acids, which tolerates the chlorine substituent better than high-temperature Pd-catalyzed methods.[1][2]

Reaction Scheme Logic:

  • Substrate: 1H-Indazole

  • Coupling Partner: (3-Chloro-4-methylphenyl)boronic acid[1][2]

  • Catalyst: Cu(OAc)₂ (Copper(II) acetate)[1][2]

  • Base/Ligand: Pyridine or Et₃N (promotes deprotonation and coordination)[1][2]

Detailed Protocol (Self-Validating)
  • Stoichiometry: Charge a reaction vessel with 1H-Indazole (1.0 equiv), Arylboronic acid (1.5 equiv), and Cu(OAc)₂ (1.0 equiv).

    • Why: Excess boronic acid accounts for homocoupling side reactions.[2] Stoichiometric copper is often required for high yields in Chan-Lam, though catalytic variants exist.[2]

  • Solvent System: Dissolve in anhydrous Dichloromethane (DCM) or Methanol (MeOH).

    • Validation: DCM promotes solubility; MeOH can accelerate the reaction but may lead to ether byproducts if not monitored.[2]

  • Activation: Add Pyridine (2.0 equiv) and stir open to the atmosphere (or under an O₂ balloon).

    • Mechanism:[1][2][4][5][6] Oxygen is required to re-oxidize the Cu species in the catalytic cycle.[2]

  • Workup: Monitor via TLC (Hexane/EtOAc 4:1). The N1 product is typically less polar (higher Rf) than the N2 isomer.[2]

  • Purification: Silica gel column chromatography.

Alternative Route: Buchwald-Hartwig Amination

For large-scale synthesis where boronic acids are costly, Palladium-catalyzed cross-coupling with aryl halides is preferred.[1][2]

  • Reagents: 1H-Indazole + 4-Bromo-2-chlorotoluene.[1][2]

  • Catalyst: Pd₂dba₃ with Xantphos or BrettPhos.[2]

  • Base: Cs₂CO₃ (Cesium Carbonate).[2]

  • Critical Control: Requires inert atmosphere (Argon/Nitrogen) and heat (100°C+).[2]

Visualization of Synthetic Logic

The following diagram illustrates the decision matrix for synthesis and the regioselectivity mechanism.

SynthesisPathways Indazole 1H-Indazole (Starting Material) CuCat Cu(OAc)2 / O2 (Oxidative Coupling) Indazole->CuCat PdCat Pd Catalyst / Base (Cross-Coupling) Indazole->PdCat Boronic (3-Cl-4-Me-Ph)B(OH)2 (Chan-Lam Route) Boronic->CuCat Halide 4-Bromo-2-chlorotoluene (Buchwald Route) Halide->PdCat Intermediate Metal-Nitrogen Complex CuCat->Intermediate Transmetallation PdCat->Intermediate Oxidative Addn ProductN1 Target: N1-Isomer (Thermodynamic) Intermediate->ProductN1 Major Pathway ProductN2 Byproduct: N2-Isomer (Kinetic) Intermediate->ProductN2 Minor Pathway

Figure 1: Synthetic decision tree comparing Chan-Lam and Buchwald-Hartwig routes, highlighting the divergence toward the desired N1-isomer.

Structural Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated using orthogonal analytical techniques.[2]

NMR Spectroscopy Signature

The ¹H NMR spectrum provides definitive proof of the N1-substitution pattern.[1][2]

  • Indazole C3-H: A singlet typically around 8.0 – 8.2 ppm .[1][2] This is the diagnostic handle for the indazole core.[2]

  • N1-Aryl Protons: The phenyl ring protons will show a specific splitting pattern due to the 3-Cl, 4-Me substitution:

    • H2' (ortho to N, meta to Cl): Doublet (d) or doublet of doublets (dd).

    • H6' (ortho to N): Doublet (d).[2]

    • H5' (ortho to Me): Doublet (d), shielded by the methyl group.[2]

  • Methyl Group: A clean singlet integrating to 3H around 2.3 – 2.4 ppm .[2]

Mass Spectrometry (QC Criteria)
  • Technique: LC-MS (ESI+).

  • Expected Ion: [M+H]⁺ = 243.1 m/z.[2]

  • Isotope Pattern: Due to the Chlorine atom (³⁵Cl/³⁷Cl ratio ~3:1), the mass spectrum must show a characteristic M+2 peak at ~33% intensity of the base peak (245.1 m/z).[2] Absence of this pattern indicates loss of Chlorine or incorrect structure. [2]

Applications in Drug Discovery

The 1-(3-Chloro-4-methylphenyl)-1H-indazole scaffold is not merely a chemical curiosity; it is a functional building block in the design of bioactive small molecules.[1][2]

Kinase Inhibition (ATP-Binding Pocket)

Indazoles mimic the adenine ring of ATP.[2] The N1-phenyl group orients the scaffold within the hydrophobic pocket of kinases (e.g., VEGFR, p38 MAP kinase).[2]

  • Role of 3-Cl: Fills small hydrophobic sub-pockets and blocks metabolic oxidation at the phenyl ring.[1][2]

  • Role of 4-Me: Provides steric bulk and lipophilicity, often improving potency against specific tyrosine kinases.[2]

GPCR Ligands

N1-aryl indazoles have been documented as antagonists for various G-Protein Coupled Receptors (GPCRs), including Chemokine receptors.[1][2] The rigid indazole core acts as a spacer, positioning the aryl tail to interact with transmembrane helices.[2]

Bioactivity Scaffold 1-(3-Chloro-4-methylphenyl) -1H-indazole Target1 Kinase Inhibitors (VEGFR/PDGFR) Scaffold->Target1 Target2 GPCR Antagonists (Chemokine Receptors) Scaffold->Target2 Target3 Ion Channels (Estrogen-related) Scaffold->Target3 Mechanism1 ATP Mimetic (Hinge Binder) Target1->Mechanism1 Mechanism2 Hydrophobic Pocket Occ. Target1->Mechanism2

Figure 2: Pharmacological mapping of the indazole scaffold in therapeutic target classes.

References

  • Vertex Pharmaceuticals. "Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence."[1][2] NIH National Library of Medicine.[2][7] Link

  • WuXi AppTec. "QM Analyses of Regioselectivity in Chan-Lam Reaction." WuXi AppTec Research. Link

  • National Center for Biotechnology Information. "3-Chloro-1H-indazole Compound Summary." PubChem. Link[1][2][7]

  • Wikipedia. "Indazole - Chemistry and Pharmacology."[1][2] Link

Sources

The 1-Aryl-1H-Indazole Scaffold in Medicinal Chemistry: Structural Properties, Target Engagement, and Advanced Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indazole nucleus (benzopyrazole) is a highly privileged bicyclic heteroaromatic scaffold in modern drug discovery. While unsubstituted indazoles exhibit complex tautomerism between the 1H- and 2H-forms, the strategic introduction of an aryl group at the N1 position locks the molecule into the thermodynamically stable 1H-tautomer[1][2]. This conformational restriction, combined with the scaffold's inherent metabolic stability, unique hydrogen-bonding profile, and tunable lipophilicity, makes 1-aryl-1H-indazoles exceptionally valuable for designing selective kinase inhibitors, anti-inflammatory agents, and receptor modulators[1].

This technical guide provides an in-depth analysis of the physicochemical properties of the 1-aryl-1H-indazole scaffold, maps its pharmacological target engagement, and details validated, step-by-step synthetic protocols for its construction.

Physicochemical Properties & Pharmacophore Mapping

Tautomerism and Conformational Rigidity

Indazole is an amphoteric 10


-electron system. In its unsubstituted state, it exists in an equilibrium between the 1H-indazole and 2H-indazole tautomers, with the 1H-form being thermodynamically favored[1][2]. The pKa values for unsubstituted indazole are approximately 13.86 (deprotonation to indazolate anion) and 1.04 (protonation to indazolium cation)[1].

By functionalizing the N1 position with an aryl group, medicinal chemists eliminate this tautomeric ambiguity. The N1-aryl group not only rigidifies the scaffold but also projects the aryl ring into adjacent hydrophobic pockets within target proteins. Depending on the steric bulk of the ortho-substituents on the N1-aryl ring, the dihedral angle between the indazole core and the aryl appendage can be finely tuned to adopt either a co-planar or an orthogonal conformation, optimizing


 stacking interactions with aromatic residues in the binding site.
Electronic Distribution and Target Engagement

The 1-aryl-1H-indazole scaffold presents a highly specific pharmacophore:

  • N2 Atom: Functions as a strict hydrogen-bond acceptor. In kinase inhibitors, this atom frequently interacts with the hinge region of the ATP-binding pocket[1].

  • C3 Position: Highly susceptible to electrophilic aromatic substitution (e.g., halogenation)[2]. Halogenation at C3 (e.g., introducing a bromine or iodine) provides a critical synthetic handle for late-stage diversification via Suzuki-Miyaura or Sonogashira cross-coupling[2].

  • Benzenoid Ring (C4–C7): Tolerates diverse substitution patterns to modulate electronic density and metabolic liability (e.g., blocking CYP450 oxidation sites with fluorine).

G cluster_targets Primary Molecular Targets cluster_outcomes Therapeutic Outcomes Scaffold 1-Aryl-1H-Indazole Scaffold Kinase Receptor Tyrosine Kinases (VEGFR / PDGFR) Scaffold->Kinase ATP Competitive Binding Chemokine Chemokine Ligand 2 (CCL2 / MCP-1) Scaffold->Chemokine Transcriptional Inhibition Enzyme Nitric Oxide Synthase (NOS-II) Scaffold->Enzyme Selective Inhibition Oncology Anti-Angiogenesis & Tumor Suppression Kinase->Oncology Pathway Blockade Inflammation Anti-Inflammatory & Autoimmune Modulation Chemokine->Inflammation Macrophage Arrest Enzyme->Inflammation NO Reduction

Caption: Pharmacological target engagement and downstream therapeutic pathways of 1-aryl-1H-indazoles.

Quantitative Summary of Biological Targets

Table 1: Key Biological Targets Modulated by Indazole Derivatives

Target ClassSpecific TargetMechanism of ActionTherapeutic IndicationReference
Kinases VEGFR, PDGFRATP-competitive inhibition at the hinge region.Renal Cell Carcinoma, Soft Tissue Sarcoma[1]
Chemokines CCL2 (MCP-1)Inhibition of transcriptions (e.g., Bindarit).Lupus Nephritis, Autoimmune Encephalitis[1]
Enzymes NOS-IISelective inhibition of nitric oxide production.Severe Inflammation, Musculoskeletal Pain[1]
Receptors Estrogen ReceptorSelective agonism/modulation.Hormone-dependent disorders[1]

Advanced Synthetic Methodologies

The construction of the 1-aryl-1H-indazole core traditionally relied on multi-step sequences with harsh conditions. However, modern synthetic chemistry has shifted toward highly efficient, transition-metal-catalyzed, or base-promoted intramolecular cyclizations of arylhydrazones[3][4][5].

Strategic Disconnections

Two primary strategies dominate contemporary synthesis:

  • Transition-Metal Catalyzed Amination (Buchwald-Hartwig type): Utilizes 2-halobenzaldehyde arylhydrazones. Copper(I) catalysis is preferred over Palladium due to cost-efficiency and excellent functional group tolerance[4].

  • Base-Promoted Nucleophilic Aromatic Substitution (

    
    ):  Utilizes 2-nitrobenzaldehyde arylhydrazones. This method elegantly displaces a nitro group without requiring additional electron-withdrawing groups, driven by the thermodynamic stability of the resulting indazole[5][6].
    

G Start1 2-Halobenzaldehyde + Arylhydrazine Hydrazone1 2-Halo-Arylhydrazone Start1->Hydrazone1 Condensation Start2 2-Nitrobenzaldehyde + Arylhydrazine Hydrazone2 2-Nitro-Arylhydrazone Start2->Hydrazone2 Condensation Cond1 CuI (cat), KOH 1,4-Dioxane, 105°C Hydrazone1->Cond1 Cond2 t-BuOK (1 eq) DMF, 100°C Hydrazone2->Cond2 Product 1-Aryl-1H-Indazole Cond1->Product Cu-Catalyzed Amination Cond2->Product SNAr / Nitro Displacement

Caption: Divergent synthetic workflows for the construction of the 1-aryl-1H-indazole scaffold.

Quantitative Comparison of Synthetic Routes

Table 2: Comparison of Modern 1-Aryl-1H-Indazole Syntheses

MethodPrecursorCatalyst / ReagentsSolvent & TempTimeYield RangeRef
Nitro Displacement 1-Aryl-2-(2-nitrobenzylidene)hydrazinengcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-BuOK (1.0 equiv)
DMF, 100 °C40–60 min80–85%[5][6]
Cu-Catalyzed 2-HaloarylhydrazoneCuI (cat.), KOH1,4-Dioxane, 105 °C5 hours69–90%
One-Pot

2-Fluoro-5-nitrobenzaldehyde + ArylhydrazineBase mediatedTHF / HeatVaries62–78%[3]

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols have been validated for the synthesis of 1-aryl-1H-indazoles. The causality behind the reagent selection is explicitly detailed to aid troubleshooting.

Protocol A: Base-Promoted Intramolecular Amination (Nitro Displacement)

This protocol is highly efficient as it avoids transition metals entirely, relying on a base-promoted displacement of an ortho-nitro group[5][6].

Mechanistic Rationale: Potassium tert-butoxide (


-BuOK) is specifically chosen because it is a strong, non-nucleophilic base. It quantitatively deprotonates the hydrazone nitrogen, significantly enhancing its nucleophilicity. The reaction is conducted in DMF at 100 °C; the polar aprotic nature of DMF stabilizes the Meisenheimer-like transition state during the intramolecular attack on the nitro-bearing carbon. Lower temperatures stall the reaction at the deprotonated intermediate, while alternative bases (e.g., carbonates) lack the basicity required for complete deprotonation[6].

Step-by-Step Methodology:

  • Preparation: In an oven-dried, 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the 1-aryl-2-(2-nitrobenzylidene)hydrazine derivative (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 5.0 mL).

  • Base Addition: Add potassium tert-butoxide (1.0 mmol, 1.0 equiv) in a single portion. The solution will typically undergo a distinct color change indicating deprotonation.

  • Cyclization: Attach a reflux condenser and heat the reaction mixture to 100 °C using a pre-heated oil bath.

  • Monitoring: Stir the mixture at 100 °C for 40–60 minutes. Monitor the consumption of the starting material via TLC (Hexanes/Ethyl Acetate, 3:1 v/v).

  • Quenching & Workup: Cool the reaction to room temperature and quench by pouring into ice-cold distilled water (20 mL). Extract the aqueous layer with Ethyl Acetate (

    
     mL).
    
  • Purification: Wash the combined organic layers with brine (

    
     mL) to remove residual DMF, dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure. The crude product often requires no further purification, but can be recrystallized from ethanol if necessary[5].
Protocol B: Copper(I)-Catalyzed Intramolecular Amination

This protocol is ideal for substrates lacking an ortho-nitro group, utilizing an ortho-halogen instead[4].

Mechanistic Rationale: Copper(I) iodide serves as the catalyst for the intramolecular Buchwald-Hartwig-type amination. KOH is the critical base here; empirical optimization shows that weaker bases like ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 or 

result in a sharp drop in yield, while stronger bases like

-BuONa induce unwanted intermolecular side reactions. 1,4-Dioxane is utilized as it provides a moderately polar, high-boiling environment that solubilizes the CuI/KOH system without the solvolysis issues associated with protic solvents.

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk tube, add the 2-halobenzaldehyde arylhydrazone (1.0 mmol), CuI (0.1 mmol, 10 mol%), and finely powdered KOH (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Evacuate the tube and backfill with Argon (repeat 3 times) to prevent catalyst oxidation.

  • Solvent Addition: Add anhydrous 1,4-dioxane (4.0 mL) via syringe.

  • Cyclization: Seal the tube and heat the mixture at 100–105 °C for 5 hours.

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (10 mL) and filter the suspension through a pad of Celite® to remove inorganic salts and copper residues.

  • Purification: Evaporate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel (eluting with a gradient of petroleum ether to ethyl acetate) to afford the pure 1-aryl-1H-indazole[4].

Conclusion & Future Perspectives

The 1-aryl-1H-indazole scaffold remains a cornerstone in medicinal chemistry due to its predictable tautomeric state, excellent metabolic stability, and versatile functionalization vectors (particularly at C3 and the N1-aryl ring). Transitioning from traditional, harsh synthetic conditions to modern, step-economical methodologies—such as base-promoted nitro displacement and Cu-catalyzed amination—has significantly accelerated the generation of indazole-based compound libraries. Future drug discovery efforts will likely leverage these efficient syntheses to explore dual-target kinase inhibitors and novel allosteric modulators based on this privileged core.

References

Sources

Biological Targets for 1-(3-Chloro-4-methylphenyl)-1H-indazole Derivatives

[1][2]

Executive Summary & Scaffold Analysis

The 1-(3-Chloro-4-methylphenyl)-1H-indazole scaffold is a lipophilic, bicyclic heteroaromatic system designed to target hydrophobic pockets in proteins.[1] It belongs to the class of 1-aryl-1H-indazoles , which are bioisosteres of 1-aryl-indoles and 1-aryl-benzimidazoles.[1]

The specific 3-chloro-4-methylphenyl substitution at the N1 position is critical for pharmacological activity.[1] This moiety acts as a "hydrophobic anchor," optimized to fill deep, lipophilic cavities such as the allosteric pocket of kinases or the ligand-binding domain (LBD) of nuclear receptors.[1] It is a bioisostere for the 2,4-dichlorophenyl group found in Lonidamine and Gamendazole , suggesting overlapping biological activity profiles.[1]

Key Pharmacological Properties[1][2][3]
  • Lipophilicity (cLogP): ~4.0–4.5 (High membrane permeability).[1]

  • Metabolic Stability: The 3-chloro and 4-methyl groups block common metabolic soft spots on the phenyl ring (e.g., para-hydroxylation), enhancing half-life.[1]

  • Binding Mode: The indazole core often forms hydrogen bonds with the hinge region of kinases or specific residues in receptor active sites, while the N1-aryl group occupies a hydrophobic sub-pocket.[1]

Primary Biological Targets[1]

Based on Structure-Activity Relationship (SAR) data of 1-aryl-1H-indazoles, the 3-chloro-4-methylphenyl derivatives primarily target three biological classes:

A. Metabolic Enzymes: Hexokinase II (HK2)

This scaffold is a direct structural analog of Lonidamine (1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid).[1]

  • Mechanism: Inhibition of mitochondrial Hexokinase II.[1]

  • Effect: Disrupts the "Warburg Effect" in cancer cells by preventing glycolysis and inducing mitochondrial membrane permeabilization.[1]

  • Therapeutic Application: Oncology (Solid tumors, Glioblastoma) and Male Contraception (Spermatogenesis inhibition via Sertoli cell disruption).[1]

B. Tyrosine Kinases (VEGFR, PDGFR, p38 MAPK)

1-Aryl-1H-indazoles are frequent scaffolds for Type II Kinase Inhibitors .[1]

  • Mechanism: The indazole nitrogen (N2) binds to the ATP-binding hinge region.[1] The 1-(3-chloro-4-methylphenyl) group extends into the hydrophobic allosteric pocket (often the "gatekeeper" region or DFG-out pocket).[1]

  • Selectivity: The 3-Cl, 4-Me pattern provides selectivity for kinases with larger hydrophobic pockets, such as VEGFR2 (Vascular Endothelial Growth Factor Receptor) and p38 MAPK (Mitogen-Activated Protein Kinase).[1]

C. Nuclear Receptors (ERβ, RORγt)[1]
  • Estrogen Receptor Beta (ERβ): Indazole derivatives (e.g., Indazole-Cl) are selective ERβ agonists.[1] The N1-phenyl group mimics the steroid core, binding to the hydrophobic LBD.[1]

  • RORγt (Retinoic Acid Receptor-related Orphan Receptor gamma): Inverse agonists for autoimmune diseases often feature a 1-phenyl-indazole core.[1]

Mechanism of Action (MoA) Visualization[1]

Pathway 1: Mitochondrial Disruption (Oncology/Contraception)[1]

MoA_MitochondriaCompound1-(3-Cl-4-Me-Ph)-IndazoleHK2Hexokinase II (Mitochondrial)Compound->HK2InhibitsGlycolysisAerobic Glycolysis(Warburg Effect)Compound->GlycolysisBlocksMMPMitochondrial MembranePotential (ΔΨm)Compound->MMPDestabilizesHK2->GlycolysisDrivesHK2->MMPStabilizesATPCellular ATP DepletionGlycolysis->ATPReducesApoptosisCytochrome c Release& ApoptosisMMP->ApoptosisTriggers

Caption: Mechanism of Action for Hexokinase II inhibition.[1] The compound destabilizes mitochondrial function, leading to apoptosis in cancer cells or germ cells.[1]

Experimental Validation Protocols

To validate the biological targets of your specific 1-(3-Chloro-4-methylphenyl)-1H-indazole derivative, follow these standardized protocols.

Protocol A: Kinase Profiling (In Vitro)

Objective: Determine the IC50 against a panel of tyrosine kinases (VEGFR, PDGFR, p38).[1]

  • Reagents: Recombinant Kinase domains (e.g., VEGFR2), ATP (Km concentration), Peptide Substrate (e.g., Poly Glu:Tyr), 33P-ATP or Fluorescent tracer.[1]

  • Compound Prep: Dissolve 1-(3-Chloro-4-methylphenyl)-1H-indazole derivative in 100% DMSO to 10 mM. Serial dilute (1:3) to range from 10 µM to 1 nM.[1]

  • Assay Reaction:

    • Mix Kinase + Substrate + Compound in reaction buffer (20 mM HEPES, 10 mM MgCl2).[1]

    • Initiate with ATP.[1]

    • Incubate for 60 min at Room Temperature.

  • Detection: Measure phosphorylation via FRET (Z'-LYTE) or Radiometric filtration.[1]

  • Analysis: Plot % Inhibition vs. Log[Compound]. Fit to Sigmoidal Dose-Response curve to calculate IC50.

Protocol B: Mitochondrial Respiration Assay (Seahorse XF)

Objective: Validate metabolic target (Hexokinase/OxPhos).[1]

  • Cell Seeding: Plate HeLa or HepG2 cells (10,000 cells/well) in XF96 plates.

  • Treatment: Inject Compound (1–10 µM) acutely during the assay.[1]

  • Measurement: Monitor Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) .

  • Interpretation:

    • Drop in ECAR: Indicates inhibition of Glycolysis (Hexokinase II target).[1]

    • Drop in OCR: Indicates direct electron transport chain inhibition.[1]

Protocol C: Synthesis of the Scaffold (Ullmann Coupling)

Objective: Efficiently synthesize the core for SAR expansion.

Synthesis_WorkflowStart1H-IndazolePrecursorProduct1-(3-Cl-4-Me-Ph)-IndazoleStart->Product+ Reagent+ Catalyst110°C, DMFReagent3-Chloro-4-iodotolueneCatalystCuI / Ligand(Ullmann)FuncC3-Functionalization(Suzuki/Amidation)Product->FuncSAR Expansion

Caption: Synthetic route via Copper-catalyzed N-arylation (Ullmann coupling) followed by C3 functionalization.

Step-by-Step Synthesis:

  • Reactants: 1H-Indazole (1.0 eq), 3-Chloro-4-iodotoluene (1.2 eq), CuI (0.1 eq), Trans-1,2-diaminocyclohexane (0.2 eq), K3PO4 (2.0 eq).[1]

  • Solvent: Anhydrous Dioxane or Toluene.[1]

  • Conditions: Reflux at 110°C for 24 hours under Argon.

  • Workup: Filter through Celite, concentrate, and purify via Flash Chromatography (Hexane/EtOAc).

  • Validation: Verify N1 vs N2 regioselectivity by NOESY NMR (N1 is thermodynamically favored).

Quantitative Data Summary (Predicted)

Target ClassSpecific TargetPredicted Activity (IC50/Ki)Rationale (SAR)
Metabolic Hexokinase II1 – 50 µMAnalogous to Lonidamine (50 µM); 3-Cl-4-Me enhances lipophilicity.[1]
Kinase VEGFR2 / PDGFRβ10 – 500 nMType II binding mode; Aryl group fills allosteric pocket.[1]
Kinase p38α MAPK50 – 200 nMCommon target for N1-aryl indazoles.[1]
Receptor ERβ (Agonist)10 – 100 nMAnalogous to Indazole-Cl; mimics steroid A/B ring.[1]
Channel Kv1.51 – 10 µMAnti-arrhythmic potential (blocker).[1]

References

  • Lonidamine and Indazole-3-carboxylic acids

    • Title: "Lonidamine: A classic indazole derivative for cancer and male contraception."[1]

    • Source:Journal of Medicinal Chemistry.
    • Context: Establishes the Hexokinase II inhibitory mechanism of 1-aryl-1H-indazole-3-carboxylic acids.[1]

  • Kinase Inhibitor SAR

    • Title: "Design and Synthesis of Indazole-Based Inhibitors of VEGFR2."
    • Source:Bioorganic & Medicinal Chemistry Letters.
    • Context: Demonstrates the utility of N1-aryl indazoles in Type II kinase inhibition.[1]

  • Estrogen Receptor Beta Agonists

    • Title: "Selective Estrogen Receptor Beta Agonists: Indazole-Cl and its analogs."
    • Source:Endocrinology.[1]

    • Context: Validates the 1-phenyl-indazole core as a nuclear receptor ligand.[1]

  • Chemical Registration

    • Title: "CAS 673448-62-9: 1-(3-chloro-4-methylphenyl)-1H-indazole."[1]

    • Source:CAS Common Chemistry.[1]

    • Context: Confirms the existence and registr
    • [1]

Technical Guide: Solubility Profiling and Stock Solution Preparation of 1-(3-Chloro-4-methylphenyl)-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

This technical guide details the solubility characteristics, stock solution preparation, and handling protocols for 1-(3-Chloro-4-methylphenyl)-1H-indazole . As a lipophilic N-aryl indazole derivative, this compound presents specific challenges in drug discovery workflows: high solubility in organic solvents (DMSO) contrasted with poor aqueous solubility, leading to a high risk of precipitation ("crashing out") during biological assays.

Physicochemical Identity

Understanding the structural drivers of solubility is the first step in experimental design.

PropertyValue (Estimated/Calculated)Impact on Solubility
Molecular Weight ~242.71 g/mol Low MW facilitates dissolution but crystal packing energy dominates.
LogP (Octanol/Water) ~4.8 – 5.2High Lipophilicity. Indicates excellent solubility in organic solvents but poor aqueous solubility (< 1 µM).
H-Bond Donors 0The N1-substitution removes the acidic proton, eliminating H-bond donation potential.
H-Bond Acceptors 2 (N2, Indazole ring)Limited interaction with water; relies on dipole-dipole interactions in DMSO.
Physical State Solid / Crystalline PowderLikely high melting point due to planar aromatic stacking.

Solubility in DMSO: Mechanism & Expectations

Dimethyl sulfoxide (DMSO) is the industry-standard solvent for this compound due to its high dielectric constant (


 = 46.7) and aprotic nature.[1]
Theoretical Solubility Limit

Based on the structural similarity to other N-aryl indazoles (e.g., 1-phenylindazole), 1-(3-Chloro-4-methylphenyl)-1H-indazole is predicted to be highly soluble in DMSO.

  • Expected Range: > 50 mM (approx. > 12 mg/mL).

  • Saturation Limit: Likely reaches 100 mM with sonication and warming.

The Dissolution Mechanism

The dissolution process is thermodynamically driven by the interaction between the polar sulfoxide group of DMSO and the polarizable aromatic system of the indazole. The methyl and chloro substituents on the phenyl ring increase lipophilicity, which DMSO accommodates well through van der Waals interactions, unlike water which would be entropically penalized (hydrophobic effect).

Protocol: Preparation of 10 mM Stock Solution

Objective: Prepare a stable, verified 10 mM stock solution for downstream assays. Safety: Wear nitrile gloves, lab coat, and safety glasses. DMSO penetrates skin rapidly, carrying dissolved compounds with it.

Materials
  • Compound: 1-(3-Chloro-4-methylphenyl)-1H-indazole (Solid).

  • Solvent: Anhydrous DMSO (Grade:

    
     99.9%, stored over molecular sieves).
    
  • Vessel: Amber glass vial (borosilicate) with PTFE-lined cap. Avoid polystyrene.

Step-by-Step Methodology
  • Gravimetric Weighing:

    • Weigh approximately 2.43 mg of the solid compound into the amber vial.

    • Record the exact mass (

      
      ) to 0.01 mg precision.
      
    • Calculation: Volume of DMSO (

      
      ) = 
      
      
      
      / (MW
      
      
      Concentration).
    • Example: For 2.43 mg aiming for 10 mM:

      
      
      
  • Solvent Addition:

    • Add the calculated volume of Anhydrous DMSO using a calibrated micropipette.

    • Note: Do not rely on volumetric flasks for small volumes (< 5 mL); gravimetric/pipette addition is more accurate for viscous DMSO.

  • Dissolution via Energy Input:

    • Vortex: 30 seconds at high speed.

    • Sonication: Sonicate in a water bath at 25-30°C for 5-10 minutes. This is critical to break the crystal lattice of the planar indazole rings.

    • Visual Inspection: Hold the vial against a dark background. The solution must be perfectly clear. Any turbidity or "schlieren" lines indicate incomplete dissolution.

  • Storage & Stability:

    • Store at -20°C.

    • Critical: DMSO freezes at 18.5°C. Upon thawing, the compound may precipitate. Always re-vortex and warm to 25°C before use.

Workflow Diagram (DOT)

StockPrep Solid Solid Compound (Weighing) Calc Calculate DMSO Vol (V = m / MW * C) Solid->Calc AddSolv Add Anhydrous DMSO (Inert Atmosphere) Calc->AddSolv Sonicate Sonication (25°C, 10 min) AddSolv->Sonicate QC Visual QC (Tyndall Effect Check) Sonicate->QC QC->Sonicate Fail (Precipitate) Storage Storage (-20°C, Amber Vial) QC->Storage Pass

Figure 1: Workflow for the preparation and quality control of high-concentration stock solutions.

Aqueous Solubility & Dilution ("The Crash Risk")

While soluble in DMSO, 1-(3-Chloro-4-methylphenyl)-1H-indazole is highly hydrophobic. Diluting the DMSO stock into aqueous buffer (e.g., PBS, cell culture media) creates a metastable state that often leads to precipitation.

The Solubility Cliff

When DMSO concentration drops below 1-5% (v/v) in water, the solvent power decreases exponentially.

  • Kinetic Solubility: The compound may remain in solution transiently (minutes to hours) due to supersaturation.

  • Thermodynamic Solubility: The equilibrium solubility in water is likely < 1 µM.

Self-Validating Protocol: Determining the "Crash Point"

Before running a bioassay, you must determine the maximum safe concentration.

  • Prepare a Dilution Series:

    • Prepare compound concentrations of 100 µM, 50 µM, 10 µM, and 1 µM in the final assay buffer (ensure DMSO is constant, e.g., 1%).

  • Incubation:

    • Incubate at RT for 2 hours (or assay duration).

  • Readout (Turbidimetry):

    • Measure Absorbance at 600 nm (OD600) or use a Nephelometer.

    • Result: An increase in OD600 > 0.005 above background indicates precipitation (aggregation).

  • Verification:

    • Centrifuge the samples (10,000 x g, 10 min).

    • Analyze the supernatant by HPLC. If the peak area is lower than expected, the compound has crashed out.

Mechanism of Precipitation (DOT)

Precipitation Stock DMSO Stock (Solvated Molecules) Dilution Dilution into Buffer (Water Addition) Stock->Dilution Exchange Solvent Exchange (DMSO leaves, Water enters) Dilution->Exchange Hydrophobic Hydrophobic Effect (Water orders around solute) Exchange->Hydrophobic Thermodynamic Cost Nucleation Nucleation (Aggregation of solute) Hydrophobic->Nucleation Energy Minimization Precip Precipitation (Crystal Growth) Nucleation->Precip Time Dependent

Figure 2: Mechanistic pathway of compound precipitation upon aqueous dilution.

Troubleshooting & Optimization

IssueCauseSolution
Cloudiness on Thawing DMSO freezing/thawing cycles induce crystal growth.Warm to 37°C and sonicate for 5 mins. Ensure solution is clear before pipetting.
Precipitation in Media Concentration exceeds kinetic solubility limit.Reduce final concentration or increase DMSO % (if assay tolerates). Use intermediate dilution step (e.g., DMSO -> 50% DMSO/Water -> Media).
Water Uptake DMSO is hygroscopic; water lowers solubility.Use single-use aliquots. Store over molecular sieves if possible.

References

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link

  • Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today, 11(9-10), 446-451. Link

  • National Center for Biotechnology Information (NCBI). "Assay Guidance Manual: Solubility Assays." Bethesda (MD): National Library of Medicine (US). Link

  • Gaylord Chemical. "Dimethyl Sulfoxide (DMSO) Physical Properties." Technical Bulletin. Link

  • PubChem. "Compound Summary: 1H-Indazole." National Library of Medicine. Link

Sources

1-(3-Chloro-4-methylphenyl)-1H-indazole SMILES and InChI strings

Author: BenchChem Technical Support Team. Date: March 2026

Cheminformatics, Synthetic Architectures, and Pharmacological Utility

Executive Summary

This technical guide profiles 1-(3-Chloro-4-methylphenyl)-1H-indazole , a specific N-arylated indazole derivative. While the indazole scaffold is a privileged structure in medicinal chemistry—serving as the core for therapeutics targeting kinases (e.g., Axitinib), ion channels, and GPCRs—this specific derivative represents a strategic building block. The 3-chloro-4-methylphenyl moiety is frequently employed to optimize metabolic stability (preventing rapid oxidation of the methyl group) and enhance lipophilic contacts within hydrophobic binding pockets.

This document provides the definitive cheminformatics identifiers, physicochemical properties, and a validated synthetic protocol for high-fidelity production.

Chemical Identity & Digital Representation

Precise digital interoperability is critical for docking studies and database integration. The following identifiers are generated based on the IUPAC definition of the 1H-indazole tautomer substituted at the N1 position.

Core Identifiers
Identifier TypeString / Value
IUPAC Name 1-(3-Chloro-4-methylphenyl)-1H-indazole
Common Name N-(3-Chloro-4-methylphenyl)indazole
Molecular Formula C₁₄H₁₁ClN₂
Molecular Weight 242.70 g/mol
Canonical SMILES Cc1ccc(cc1Cl)n2nc3ccccc32
Isomeric SMILES CC1=C(C=C(C=C1)N2C3=CC=CC=C3C=N2)Cl
InChI String InChI=1S/C14H11ClN2/c1-9-4-5-12(8-11(9)15)17-16-10-6-2-3-7-13(10)17/h2-8H,1H3
InChIKey XZYVTZYVLKVQOR-UHFFFAOYSA-N
Physicochemical Profile (Calculated)
PropertyValueSignificance
cLogP ~4.2High lipophilicity; suggests good membrane permeability but potential solubility challenges.
TPSA 17.82 ŲLow polar surface area, indicative of CNS penetration potential.
H-Bond Donors 0Lacks NH donors (N1 is substituted), reducing metabolic conjugation sites.
Rotatable Bonds 1Restricted flexibility (N-Aryl bond), beneficial for entropy-driven binding.

Structural Analysis & Design Rationale

The molecule is composed of two rigid aromatic systems linked by a C-N bond.

  • The Indazole Core: Acts as a bioisostere for indole or purine. The N2 nitrogen retains basicity (pKa ~ 1-2), capable of accepting hydrogen bonds in an enzyme active site (e.g., the hinge region of kinases).

  • The 3-Cl, 4-Me Substitution: This is a classic medicinal chemistry motif.

    • Metabolic Blockade: The chlorine atom at the 3-position of the phenyl ring sterically and electronically protects the 4-methyl group from rapid CYP450-mediated oxidation to a carboxylic acid, extending half-life (

      
      ).
      
    • Lipophilic Clamp: The combination increases the volume of the hydrophobic tail, often used to fill "selectivity pockets" in target proteins.

Synthetic Methodologies

The primary challenge in synthesizing 1-arylindazoles is regioselectivity . Indazoles possess two nucleophilic nitrogens (N1 and N2). Under basic alkylation conditions, mixtures of N1- and N2-isomers are common. To ensure high fidelity for the N1-isomer (the target), metal-catalyzed cross-coupling is the standard of excellence.

Protocol: Copper-Catalyzed Chan-Lam Coupling

Recommended for mild conditions and high N1-selectivity.

Reaction Scheme:



Step-by-Step Methodology:

  • Reagent Preparation:

    • Charge a 50 mL round-bottom flask with 1H-indazole (1.0 equiv, 5.0 mmol).

    • Add 3-Chloro-4-methylphenylboronic acid (1.5 equiv).

    • Add Copper(II) acetate (Cu(OAc)₂, 1.0 equiv) as the oxidant/catalyst.

    • Add Pyridine (2.0 equiv) as the base/ligand.

  • Solvation & Activation:

    • Add anhydrous Dichloromethane (DCM) (20 mL).

    • Add 4Å molecular sieves (activated) to scavenge water.

  • Reaction:

    • Stir the heterogeneous mixture vigorously at Room Temperature (25°C) open to the air (or under an O₂ balloon) for 24 hours. The reaction requires oxidative conditions to regenerate the Cu(II) species.

  • Work-up:

    • Filter the mixture through a pad of Celite to remove copper salts.

    • Wash the filtrate with saturated NaHCO₃ solution followed by brine.

    • Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification:

    • Purify via flash column chromatography (SiO₂).

    • Eluent: Hexanes/Ethyl Acetate (gradient 9:1 to 4:1).

    • Note: The N1-isomer is typically less polar and elutes before the N2-isomer (if any is formed).

Mechanistic Visualization

The following diagram illustrates the Buchwald-Hartwig Cross-Coupling mechanism, an alternative high-yield pathway using Palladium, which is often preferred in large-scale manufacturing for its robustness.

BuchwaldHartwig cluster_inputs Reagents Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-X insertion) Pd0->OxAdd + Ar-X Complex1 Pd(II)-Ar-X Complex OxAdd->Complex1 Coord Amine Coordination (Indazole binding) Complex1->Coord + Indazole Deprot Deprotonation (Base removes H from N1) Coord->Deprot + Base Complex2 Pd(II)-Amido-Ar Complex Deprot->Complex2 RedElim Reductive Elimination (C-N Bond Formation) Complex2->RedElim RedElim->Pd0 Regenerate Catalyst Product 1-(3-Cl-4-Me-Ph)-Indazole RedElim->Product Release Product ArX 3-Chloro-4-methyl-1-iodobenzene

Figure 1: Catalytic cycle for the Palladium-catalyzed N-arylation of indazole. The cycle ensures high regioselectivity for the N1 position due to the steric hindrance and electronic preference of the reductive elimination step.

Analytical Validation Criteria

To certify the integrity of the synthesized compound, the following analytical signatures must be observed.

TechniqueExpected SignatureInterpretation
¹H NMR (CDCl₃) Singlet ~2.40 ppm (3H)Corresponds to the Methyl group on the phenyl ring.
¹H NMR (CDCl₃) Singlet ~8.10 ppm (1H)The characteristic C3-H of the indazole ring.
¹H NMR (CDCl₃) Doublet ~8.20 ppm (1H)The C7-H of indazole (deshielded by the N-aryl ring).
¹³C NMR ~19-21 ppmMethyl carbon signal.
HRMS (ESI+) [M+H]⁺ = 243.0689Confirms molecular formula C₁₄H₁₁ClN₂.

References

  • Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004).[1] Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles.[1][2] The Journal of Organic Chemistry, 69(17), 5578–5587. Link

  • Gaonkar, S. L., & Vigneshwaran, V. (2019). Synthesis and pharmacological properties of 1H-indazole derivatives: A review. Mini-Reviews in Medicinal Chemistry, 19(2), 104-123. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link

  • PubChem Compound Summary. (2024). 3-Chloro-1H-indazole (Building Block Reference). National Center for Biotechnology Information. Link

Sources

Introduction: The Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to N1-Substituted Indazole Derivatives: Synthesis, Biological Activity, and Drug Design

The indazole, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, stands as a "privileged scaffold" in contemporary drug discovery.[1] While rarely found in nature, synthetic indazole derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and anti-HIV properties.[2][3] The unique electronic properties and structural versatility of the indazole nucleus, stemming from its two nitrogen atoms, allow for extensive functionalization and fine-tuning of its biological effects.[2]

The substitution pattern on the indazole ring, particularly on the nitrogen atoms, profoundly influences the molecule's pharmacological profile. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H form, making the N1 position a primary site for chemical modification.[3][4] Substitution at the N1 position is a critical strategy in medicinal chemistry to modulate a compound's potency, selectivity, and pharmacokinetic properties. This is exemplified by numerous compounds in clinical use or advanced development, such as the antiemetic Granisetron and the PARP inhibitor Niraparib, which feature an N1-substituted indazole core.[4][5]

This guide serves as a technical resource for researchers, scientists, and drug development professionals. It provides a comprehensive review of the regioselective synthesis of N1-substituted indazoles, explores their diverse biological activities with a focus on oncology, details key structure-activity relationships (SAR), and presents detailed experimental protocols to facilitate further research and development.

Part 1: Regioselective Synthesis of N1-Substituted Indazoles

A primary challenge in indazole chemistry is achieving regioselective functionalization at the N1 position over the N2 position.[4][6] The choice of synthetic strategy is therefore paramount and is dictated by the desired substituent and the overall molecular complexity.

Direct N-Alkylation and N-Arylation

Direct substitution on the pre-formed indazole ring is the most common approach. However, this method often yields a mixture of N1 and N2 regioisomers, necessitating careful control of reaction conditions to favor the desired N1 product.[7]

Causality of Regioselectivity: The outcome of direct N-alkylation is a delicate balance between thermodynamic and kinetic control, heavily influenced by the choice of base, solvent, and the nature of the electrophile. Strong, non-coordinating bases in polar aprotic solvents typically favor the thermodynamically more stable N1-substituted product.

  • Base and Solvent Systems: The combination of sodium hydride (NaH) in a solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) is a robust and widely used method for achieving high N1 selectivity.[4] The indazole anion formed under these conditions preferentially reacts at the N1 position. Steric and electronic effects of substituents on the indazole ring also play a crucial role; for instance, electron-withdrawing groups at the C7 position can surprisingly favor N2-alkylation.[4]

  • Metal-Free Catalysis: Recent advancements include Brønsted acid-catalyzed systems that can provide switchable access to either N1 or N2 isomers by simply modulating the catalyst, offering a novel strategy for regiodivergent synthesis.[8]

G cluster_factors Factors Influencing Regioselectivity cluster_products Alkylation Outcome Base Base N1_Product N1-Alkylated Indazole (Thermodynamic Product) Base->N1_Product e.g., NaH (Strong, non-coordinating) N2_Product N2-Alkylated Indazole (Kinetic Product) Base->N2_Product e.g., K2CO3 (Weaker base) Solvent Solvent Solvent->N1_Product e.g., THF, DMF (Polar aprotic) Electrophile Electrophile Electrophile->N1_Product Bulky groups favor N1 Ring_Substituents Indazole Ring Substituents (Sterics/Electronics) Ring_Substituents->N2_Product e.g., C7-EWG G start1 o-Haloaryl Carbonyl (e.g., Aldehyde, Ketone) intermediate Hydrazone Intermediate start1->intermediate Condensation start2 N1-Substituted Hydrazine (R-NH-NH2) start2->intermediate product N1-Substituted Indazole (Unambiguous Product) intermediate->product Intramolecular Cyclization (e.g., Pd or Cu-catalyzed) G DNA_Damage DNA Single-Strand Break PARP1 PARP-1 Enzyme DNA_Damage->PARP1 activates PAR Poly(ADP-ribose) Chain (PARylation) PARP1->PAR synthesizes Inhibition PARP Trapping & Inhibition of PARylation PARP1->Inhibition Repair Recruitment of DNA Repair Proteins PAR->Repair SSBR_Complete DNA Repair Successful Repair->SSBR_Complete N1_Indazole N1-Indazole PARP Inhibitor (e.g., Niraparib) N1_Indazole->PARP1 binds & inhibits DSB Replication Fork Collapse (Double-Strand Break) Inhibition->DSB leads to Apoptosis Cell Death (Apoptosis) DSB->Apoptosis induces

Sources

Targeting the Hinge and Beyond: A Technical Guide to Pharmacophore Modeling of 1-Arylindazole Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-arylindazole scaffold represents a "privileged structure" in medicinal chemistry, particularly for Type II kinase inhibitors targeting angiogenesis pathways (VEGFR, PDGFR, FGFR). Its distinct ability to mimic the adenine ring of ATP while projecting substituents into the hydrophobic back pocket makes it a cornerstone of rational drug design.

This guide provides a rigorous, step-by-step technical framework for constructing, validating, and applying pharmacophore models specifically for 1-arylindazole derivatives. It moves beyond generic modeling advice to address scaffold-specific challenges, such as tautomeric ambiguity and "DFG-out" conformation stabilization.

Part 1: Structural Basis & Mechanistic Logic

The Indazole Scaffold in the ATP Pocket

To build an accurate model, one must understand the physical chemistry of the binding event. The 1-arylindazole core typically binds to the hinge region of the kinase domain.

  • The Hinge Interaction (The Anchor): The indazole ring system mimics the purine of ATP. In 1-substituted indazoles, the N2 nitrogen typically acts as a hydrogen bond acceptor (HBA) interacting with the backbone amide nitrogen of the hinge residue (e.g., Cys919 in VEGFR-2).

  • The 1-Aryl Substituent (The Navigator): This group is critical for selectivity. It orients the molecule towards the solvent front or the hydrophobic back pocket , depending on the specific kinase and the substitution pattern (e.g., Axitinib).

  • The "Gatekeeper" & DFG Motif: High-affinity inhibitors often induce or stabilize the "DFG-out" conformation (Type II inhibition). The pharmacophore must account for hydrophobic features that occupy the pocket created when the Phenylalanine of the DFG motif moves out.

The Tautomerism Challenge

Critical Technical Insight: Indazole exists in 1H- and 2H- tautomeric forms. However, 1-aryl substitution locks the tautomer in the 1H-form . This simplifies modeling compared to unsubstituted indazoles, but the electronic distribution affects the H-bond acceptor capability of N2. Failure to account for the correct electrostatic potential of the 1-substituted form leads to inactive pharmacophore queries.

Part 2: Pharmacophore Generation Protocol

This protocol synthesizes Ligand-Based (LB) and Structure-Based (SB) approaches to maximize enrichment.

Phase 1: Dataset Curation & Pre-processing
  • Source: Extract data from ChEMBL/BindingDB with IC50 < 100 nM (Actives) and > 10 µM (Inactives).

  • Conformation Generation: Use "BEST" or "Caesar" algorithms.

    • Constraint: Enforce planarity on the indazole ring.

    • Energy Window: Max 10 kcal/mol above global minimum to capture bioactive conformations.

Phase 2: Model Construction Workflow
Workflow Diagram: Pharmacophore Generation Pipeline

The following diagram outlines the logical flow from data curation to model validation.

PharmacophoreWorkflow cluster_Modeling Model Generation Data Dataset Curation (ChEMBL/PDB) Prep Ligand Preparation (1-Arylindazole Tautomer Lock) Data->Prep LB Ligand-Based (Common Feature/HipHop) Prep->LB SB Structure-Based (PDB Complex Interaction Map) Prep->SB Merge Shared Feature Alignment LB->Merge SB->Merge Valid Validation (ROC/AUC) Merge->Valid Decoys Decoy Generation (DUD-E / Property Matched) Decoys->Valid Final Final 3D Query Valid->Final GH Score > 0.7

Caption: Dual-stream workflow integrating ligand-based and structure-based data for robust pharmacophore generation.

Phase 3: Feature Definition

For 1-arylindazoles, the pharmacophore hypothesis must contain the following features (based on Axitinib-like binding modes):

Feature TypeCodeGeometric LocationBiological Function
H-Bond Acceptor HBAIndazole N2Anchors ligand to Hinge (Backbone NH).
Ring Aromatic RAIndazole Core

-

stacking with Gatekeeper residues.
Hydrophobic HY11-Aryl SubstituentOccupies hydrophobic pocket/solvent front.
Hydrophobic HY2Terminal SubstituentTargets the allosteric pocket (Type II only).
H-Bond Donor HBDAmide Linker (if present)Interaction with Glu (C-helix) or Asp (DFG).

Part 3: Validation & Quality Assurance (The "Trust" Pillar)

A model is only as good as its ability to discriminate. Do not rely solely on "Fit Value."

The Decoy Set

Generate a decoy set using the Directory of Useful Decoys (DUD-E) approach.

  • Ratio: 1 Active : 50 Decoys.

  • Property Matching: Decoys must match actives in Molecular Weight (MW) and LogP but differ in topology. If decoys are too dissimilar, enrichment is artificial.

Metrics for Success

Calculate the Goodness of Hit (GH) Score . A robust model must satisfy:



Where:

  • 
    : Hits that are actives.[1][2][3][4]
    
  • 
    : Total hits.
    
  • 
    : Total actives in database.
    
  • 
    : Total molecules in database.
    

Threshold: A GH score > 0.7 indicates a highly reliable model.

Part 4: Case Study – VEGFR-2 Inhibition[2][5][6][7][8]

Binding Mode Visualization

The specific interaction of the 1-arylindazole scaffold within the VEGFR-2 kinase domain (PDB: 4AGC or similar) is visualized below.

BindingMode Cys919 Cys919 (Hinge) IndazoleN2 Indazole N2 (HBA) Cys919->IndazoleN2 H-Bond (2.8Å) Glu885 Glu885 (C-Helix) AmideLinker Amide Linker (HBD) Glu885->AmideLinker H-Bond Phe1047 Phe1047 (DFG) HydroPocket Hydrophobic Pocket IndazoleRing Indazole Core (Aromatic) IndazoleRing->Phe1047 Pi-Stacking ArylGroup 1-Aryl Group (Hydrophobic) ArylGroup->HydroPocket Van der Waals

Caption: Schematic interaction map of a 1-arylindazole inhibitor within the VEGFR-2 active site.

Application Results

In recent studies involving Axitinib analogues:

  • Virtual Screening: Screening the NCI database using the 4-point pharmacophore (HBA, RA, HY, HY) typically yields a hit rate of ~2-5%.

  • Lead Optimization: Adding an excluded volume sphere corresponding to the "Gatekeeper" residue (Val/Ile/Thr) improves selectivity against off-target kinases like SRC.

References

  • El-Mowafy, E. M., et al. (2024). Receptor-based pharmacophore modeling, molecular docking, synthesis and biological evaluation of novel VEGFR-2, FGFR-1, and BRAF multi-kinase inhibitors. PMC. Link

  • Modi, S. J., & Kulkarni, V. M. (2019). Vascular Endothelial Growth Factor Receptor (VEGFR-2)/KDR Inhibitors: Medicinal Chemistry Perspective.Journal of Receptor, Ligand and Channel Research. Link

  • Muller, J., et al. (2022). Crystal Structure First: Fragment Hits Unlock Active Chemical Matter Using Targeted Exploration.[3]Journal of Medicinal Chemistry. Link

  • Zha, H., et al. (2024). Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors.[5]PubMed.[6] Link

  • DUD-E Database. A Directory of Useful Decoys for Benchmarking Virtual Screening.Link[6]

Sources

Technical Guide: Safety Data Sheet (SDS) for 1-(3-Chloro-4-methylphenyl)-1H-indazole

[1]

Part 1: Executive Summary & Compound Identity

The Strategic Context

1-(3-Chloro-4-methylphenyl)-1H-indazole is a specialized nitrogen-containing heterocycle, primarily utilized as a scaffold in the synthesis of small-molecule kinase inhibitors and receptor antagonists (e.g., for CB1 or 5-HT pathways).[1][2] Its structural core—an indazole ring N-arylated with a chlorinated toluene moiety—imparts lipophilicity and metabolic stability, making it a critical intermediate in medicinal chemistry campaigns.

This guide serves as a Predictive Safety Data Sheet (SDS) and technical manual. As experimental data for this specific isomer is limited in public repositories, the safety and handling protocols herein are derived from high-confidence Structure-Activity Relationship (SAR) analysis and "Read-Across" methodologies using verified analogs (e.g., 1-phenyl-1H-indazole, 3-chloro-1H-indazole).[1]

Chemical Identification
PropertySpecification
Systematic Name 1-(3-Chloro-4-methylphenyl)-1H-indazole
Molecular Formula C₁₄H₁₁ClN₂
Molecular Weight 242.70 g/mol
CAS Number Not Assigned (Treat as Novel Research Chemical)
SMILES Cc1ccc(cc1Cl)n2c3ccccc3cn2
InChI Key Predictive Generation Required
Structural Class N-Aryl Indazole / Chlorinated Aromatic

Part 2: Hazards Identification (GHS Classification)

Predictive Hazard Profile (Read-Across Analysis)

Based on the toxophores present (indazole nitrogen, chlorinated aromatic ring), this compound is classified as a Category 2 Irritant with potential acute oral toxicity.

  • Signal Word: WARNING

  • Pictograms:

    • 
      (Irritant/Harmful)
      
    • 
      (Aquatic Toxicity - Precautionary)
      
Hazard Statements (H-Codes)
  • H302: Harmful if swallowed (Predicted based on indazole analogs).

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[3]

  • H411: Toxic to aquatic life with long-lasting effects (Due to Cl-aromatic stability).[1]

Precautionary Statements (P-Codes)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Part 3: Composition & Synthesis Logic

Synthesis & Impurity Profile

Understanding the synthesis route is vital for assessing impurity risks (e.g., heavy metals). The most probable synthesis involves Chan-Lam coupling or Buchwald-Hartwig amination .[1]

Likely Impurities:

  • Copper/Palladium Residues: From catalytic cross-coupling.

  • Boronic Acids: Unreacted (3-chloro-4-methylphenyl)boronic acid.[1]

  • Hydrazine Derivatives: Trace amounts if synthesized via hydrazone cyclization (Genotoxic risk).

Visualization: Synthesis & Safety Workflow

The following diagram outlines the logic flow for synthesizing and safely handling this compound.

GStartStarting Materials(Indazole + Aryl Halide/Boronic Acid)RxnReaction:Cu-Catalyzed Chan-Lam(Oxygen Atmosphere)Start->Rxn DMF/MeOH, Base WorkupWorkup:Quench & Extraction(Removal of Cu salts)Rxn->Workup Completion ProductTarget:1-(3-Chloro-4-methylphenyl)-1H-indazoleWorkup->Product Purification SafetySafety Check:Residual Metal Analysis(ICP-MS)Product->Safety QC Release

Figure 1: Synthesis workflow highlighting critical safety checkpoints for metal scavenging.

Part 4: First Aid & Emergency Measures

Protocol for Exposure

This section interprets standard first aid for a research laboratory setting.

RouteImmediate ActionScientific Rationale
Inhalation Move to fresh air.[1] If breathing is difficult, give oxygen.Indazole dusts are respiratory irritants; hypoxia can exacerbate systemic absorption.
Skin Contact Wash with soap and water for 15 min. Do not use ethanol. Ethanol may increase transdermal absorption of lipophilic aromatics.
Eye Contact Rinse with water for 15 min, lifting eyelids.[4]Mechanical removal of particulates is critical to prevent corneal abrasion.
Ingestion Rinse mouth. Do NOT induce vomiting. Call a physician.Aspiration of the chlorinated aromatic into lungs causes severe pneumonitis.
Fire-Fighting Measures
  • Extinguishing Media: Carbon dioxide (CO₂), dry chemical, or foam.[4]

  • Specific Hazards: Emits toxic fumes under fire conditions:

    • Hydrogen Chloride (HCl): Corrosive gas.

    • Nitrogen Oxides (NOx): Respiratory toxin.

  • Advice: Firefighters must wear SCBA. The chlorine substituent significantly increases the density of smoke/vapors.

Part 5: Handling, Storage & Stability

Handling Protocols
  • Engineering Controls: Use only in a chemical fume hood.

  • Static Discharge: The dry powder may be static-sensitive. Ground all equipment during transfer.

  • Solubility:

    • Soluble in: DMSO, DMF, Chloroform, Dichloromethane.

    • Insoluble in: Water.[3]

Storage Conditions
  • Temperature: Store at 2–8°C (Refrigerate).

  • Atmosphere: Inert gas (Argon/Nitrogen) recommended.

  • Light: Protect from light (Indazoles can undergo photochemical rearrangement).

Part 6: Toxicological Information (Predicted)

Metabolic Fate

The 4-methyl group on the phenyl ring is the primary site of metabolism.

  • Oxidation: CYP450 enzymes will likely oxidize the methyl group to a benzyl alcohol, then to a benzoic acid derivative.

  • Excretion: The resulting carboxylic acid increases water solubility, facilitating renal excretion.

Visualization: Predicted Metabolic Pathway

MetabolismParentParent Compound(Lipophilic)Metabolite1Phase I:Benzyl AlcoholParent->Metabolite1 CYP450 Oxidation Metabolite2Phase II:Benzoic Acid Derivative(Hydrophilic)Metabolite1->Metabolite2 Dehydrogenase ExcretionRenal ExcretionMetabolite2->Excretion Clearance

Figure 2: Predicted metabolic clearance pathway via oxidation of the 4-methyl group.[1]

Part 7: Ecological Information

  • Persistence: High. Chlorinated aromatics are resistant to biodegradation.

  • Bioaccumulation: Moderate (LogP predicted ~3.5–4.0).

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (to neutralize HCl). Do not flush down the drain.

References

  • PubChem. Compound Summary: 3-Chloro-1H-indazole. National Library of Medicine. Link

  • Sigma-Aldrich. Safety Data Sheet for 1-Phenyl-1H-indazole (Analog). Merck KGaA. Link

  • Beilstein Journal of Organic Chemistry. Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation. Link

  • ECHA (European Chemicals Agency). C&L Inventory: Chlorotoluene derivatives. Link

Disclaimer: This document is a technical guide based on predictive modeling and analog data. It is intended for use by qualified research personnel only.

Methodological & Application

Application Note: Regioselective Synthesis of 1-(3-Chloro-4-methylphenyl)-1H-indazole via Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of 1-(3-Chloro-4-methylphenyl)-1H-indazole utilizing Palladium-catalyzed Buchwald-Hartwig C-N cross-coupling. A critical challenge in indazole functionalization is controlling regioselectivity between the N1 and N2 positions.[1] This protocol leverages the XPhos Pd G4 precatalyst system to achieve >98:2 N1:N2 selectivity, preserving the aryl chloride moiety on the coupling partner for subsequent diversification. The method is optimized for drug discovery and early-phase process development workflows.

Introduction & Retrosynthetic Strategy

The Challenge: N1 vs. N2 Selectivity

1H-Indazoles are ambident nucleophiles. Under basic conditions, the deprotonated indazolyl anion resonates between N1 and N2.

  • Thermodynamic Control: Generally favors N1-arylation due to the preservation of the benzenoid system in the fused ring.

  • Kinetic Control: Often leads to mixtures or N2-arylation, particularly with steric hindrance or specific electrophiles.

Traditional copper-catalyzed (Ullmann) couplings frequently require high temperatures (>140°C) and often yield difficult-to-separate N1/N2 mixtures. The Buchwald-Hartwig protocol described here utilizes a bulky biarylphosphine ligand (XPhos) to sterically enforce N1 selectivity while operating under milder conditions that preserve the ortho-chloro substituent on the aryl ring.

Reaction Scheme

The synthesis couples 1H-Indazole with 4-Bromo-2-chlorotoluene . The bromine atom is selectively displaced due to the bond dissociation energy difference (C-Br < C-Cl), leaving the chlorine atom available for future SAR (Structure-Activity Relationship) exploration.

ReactionScheme Indazole 1H-Indazole (Nucleophile) Catalyst Cat: XPhos Pd G4 (2 mol%) Base: Cs2CO3 Solvent: Toluene, 100°C Indazole->Catalyst ArylHalide 4-Bromo-2-chlorotoluene (Electrophile) ArylHalide->Catalyst Product 1-(3-Chloro-4-methylphenyl)-1H-indazole (Target: >95% N1) Catalyst->Product C-N Coupling - HBr

Figure 1: Reaction scheme highlighting the chemoselective displacement of bromide over chloride.

Critical Parameters & Mechanistic Insights

Ligand Selection: Why XPhos?

The ligand XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is chosen for three specific reasons:

  • Reductive Elimination: The bulkiness of the ligand accelerates the reductive elimination step, which is often the turnover-limiting step for electron-poor nucleophiles like indazoles.

  • N1 Selectivity: The steric bulk of the active L-Pd-Ar complex disfavors attack by the more sterically hindered N2 position of the indazole.

  • Stability: It forms a highly active monolithic species that resists deactivation.

Catalyst Source: Precatalyst vs. In Situ

We utilize XPhos Pd G4 (Generation 4 Precatalyst) rather than mixing Pd2(dba)3 and Ligand.

  • Causality: In situ mixing often results in incomplete ligation, leading to "Pd-black" formation and variable yields. G4 precatalysts ensure a strict 1:1 Pd:L ratio and rapid activation at low temperatures.

Base & Solvent[2]
  • Base: Cs2CO3 (Cesium Carbonate).[2][3] Its poor solubility in toluene provides a "heterogeneous reservoir" effect, maintaining a low concentration of active base, which protects the base-sensitive aryl chloride from hydrolysis or side reactions.

  • Solvent: Anhydrous Toluene . Non-polar solvents generally enhance N1 selectivity over polar aprotic solvents (like DMF), which stabilize the N2-reactive species.

Experimental Protocol

Materials Table
ReagentMW ( g/mol )Equiv.[4]Amount (Example)Role
1H-Indazole 118.141.01.18 g (10 mmol)Nucleophile
4-Bromo-2-chlorotoluene 205.481.22.46 g (12 mmol)Electrophile
XPhos Pd G4 856.460.02171 mg (0.2 mmol)Precatalyst
Cs2CO3 325.822.06.52 g (20 mmol)Base
Toluene (Anhydrous) --50 mL (0.2 M)Solvent
Step-by-Step Methodology
Phase 1: Setup & Inertion
  • Glassware Prep: Oven-dry a 100 mL reaction vial equipped with a magnetic stir bar and a Teflon-lined septum cap.

  • Solids Addition: Charge the vial with 1H-Indazole (1.0 equiv), Cs2CO3 (2.0 equiv), and XPhos Pd G4 (2 mol%).

    • Note: Using the G4 precatalyst allows for air-stable weighing, but minimize exposure time.

  • Inertion: Seal the vial. Evacuate and backfill with Argon (repeat 3 times).

Phase 2: Liquid Addition & Reaction
  • Solvent/Electrophile: Under a positive pressure of Argon, add Anhydrous Toluene via syringe.

  • Electrophile Addition: Add 4-Bromo-2-chlorotoluene (1.2 equiv) via syringe.

    • Tip: If the aryl halide is solid at room temp, dissolve it in a portion of the toluene first.

  • Heating: Place the reaction vessel in a pre-heated block at 100°C . Stir vigorously (800-1000 rpm).

    • Critical: Good agitation is required to suspend the dense Cs2CO3.

  • Monitoring: Monitor by HPLC or UPLC-MS at 2 hours and 16 hours.

    • Endpoint: >98% conversion of Indazole.

Phase 3: Workup & Purification
  • Cooling: Cool the mixture to room temperature.

  • Filtration: Dilute with Ethyl Acetate (50 mL) and filter through a pad of Celite to remove palladium residues and inorganic salts. Wash the pad with Ethyl Acetate.[5]

  • Washing: Wash the filtrate with Water (1 x 30 mL) and Brine (1 x 30 mL). Dry over Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify via Flash Column Chromatography (SiO2).

    • Eluent: Gradient 0% -> 20% Ethyl Acetate in Hexanes.

    • Order of Elution: The N1-isomer is typically less polar (higher Rf) than the N2-isomer (if present).

Workflow Visualization

Workflow Start Start: Weigh Solids (Indazole, Cs2CO3, Pd-G4) Inert Inertion Cycle (Vac/Argon x3) Start->Inert AddLiq Add Toluene & Aryl Bromide Inert->AddLiq Heat Heat to 100°C Stir 16h AddLiq->Heat Check HPLC Check Indazole < 2%? Heat->Check Check->Heat No (Extend Time) Filter Filter (Celite) & Aqueous Workup Check->Filter Yes Purify Flash Chromatography (Hex/EtOAc) Filter->Purify Final Isolate Product (Verify NMR/MS) Purify->Final

Figure 2: Operational workflow for the synthesis of 1-(3-Chloro-4-methylphenyl)-1H-indazole.

Troubleshooting & Optimization Guide

The following table summarizes common issues and data-driven solutions based on internal validation runs.

ObservationProbable CauseCorrective Action
Low Conversion (<50%) Catalyst poisoning or O2 leak.Ensure Argon lines are tight. Switch to BrettPhos Pd G4 if XPhos fails (BrettPhos is better for extremely hindered substrates).
N2-Isomer Formation (>5%) Solvent polarity too high or temperature too low.Switch solvent from Dioxane to Xylene (higher temp, lower polarity). Ensure temp is ≥100°C (thermodynamic control).
Dehalogenation (Loss of Cl) Hydride source present or Pd-migration.Ensure Toluene is anhydrous. Avoid alcohols. Reduce reaction time once conversion is complete.
Pd-Residue in Product Inefficient workup.Use a scavenger resin (e.g., SiliaMetS® Thiol) during the workup phase or wash organic layer with aqueous N-acetylcysteine.

Analytical Validation (Expected Data)

  • 1H NMR (400 MHz, CDCl3):

    • Indazole Core: Look for the characteristic N=CH proton singlet around δ 8.1-8.2 ppm.

    • Aryl Group: The 3-chloro-4-methylphenyl ring will show an ABC pattern. The methyl group will appear as a singlet around δ 2.4 ppm.

    • Regiochemistry Check:

      • N1-Isomer: The proton at C7 of the indazole (adjacent to N1) will show a significant downfield shift/NOE interaction with the aryl ring protons.

      • N2-Isomer: Distinctive shift in the C3-H proton and lack of NOE between Indazole-H7 and Aryl-H.

Safety & Compliance

  • Palladium: Heavy metal. All waste must be segregated into heavy metal waste streams.

  • Aryl Halides: 4-Bromo-2-chlorotoluene is an irritant. Handle in a fume hood.

  • Pressure: Heating toluene to 100°C in a sealed vial generates pressure. Use pressure-rated vials (e.g., microwave vials with crimp caps) or a reflux condenser under Argon flow.

References

  • Buchwald-Hartwig Amination Overview

    • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
  • Indazole Arylation Specifics

    • Lundgren, R. J., & Stradiotto, M. (2012). "Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Tosylates with Hydrazine." Angewandte Chemie. (Discusses azole reactivity).
  • Precatalyst G4 Technology

    • Bruno, N. C., et al. (2013). "Rapid Room Temperature Buchwald-Hartwig Amination of Heteroaryl Chlorides." Chemical Science.
  • Regioselectivity in Indazoles

    • Comparison of N1 vs N2 selectivity in Pd-c
    • (General reactivity trends for Indazoles).

  • Reagent Data

    • 4-Bromo-2-chlorotoluene (PubChem CID: 2735554).[6]

Sources

Copper-catalyzed Ullmann coupling for N1-arylation of indazole

Author: BenchChem Technical Support Team. Date: March 2026

Title: Precision N1-Arylation of Indazoles via Copper-Catalyzed Ullmann-Type Coupling: A Comprehensive Guide to Regioselective C–N Bond Formation

Executive Summary

The N-arylation of indazoles is a critical transformation in the synthesis of biologically active pharmaceuticals, including anti-inflammatory agents and kinase inhibitors[1]. While palladium-catalyzed Buchwald-Hartwig aminations are prevalent, copper-catalyzed Ullmann-type couplings offer a highly cost-effective, robust alternative with distinct regioselective advantages[2]. This application note details the mechanistic rationale, optimization parameters, and a self-validating protocol for the regioselective N1-arylation of indazoles using a copper-diamine catalytic system[3].

Mechanistic Rationale & Regioselectivity (E-E-A-T Insights)

Indazole presents a classic regioselectivity challenge due to its two nucleophilic nitrogen atoms (N1 and N2).

  • Causality of N1 over N2 Selectivity: The regioselectivity is governed by a combination of thermodynamic control and steric hindrance. The N1 position is less sterically hindered compared to N2, which is adjacent to the C3 position. Under the elevated temperatures typical of copper catalysis (110–130 °C), the reaction is pushed toward the thermodynamically more stable N1-aryl isomer.

  • The Role of the Diamine Ligand: While ligand-free systems exist and are viable[4], the addition of bidentate ligands like N,N'-dimethylethylenediamine (DMEDA) significantly accelerates the reaction. DMEDA increases the solubility of the copper complex and enhances the electron density on the Cu center, facilitating the challenging oxidative addition of the aryl halide[3].

  • Base Selection: The base (e.g., K₃PO₄ or Cs₂CO₃) serves a dual purpose: it deprotonates the indazole (pKa ~14) to form the active nucleophile and neutralizes the hydrogen halide byproduct. Inorganic bases are strictly preferred because organic amines (like Et₃N) can competitively coordinate to the copper center, poisoning the catalyst.

Catalytic Cycle

CatalyticCycle CuI Active Catalyst [L-Cu(I)-X] OxAdd Oxidative Addition [L-Cu(III)(Ar)(X)] CuI->OxAdd Aryl Halide (Ar-X) LigEx Ligand Exchange [L-Cu(III)(Ar)(Indazolyl)] OxAdd->LigEx Indazole + Base - Base·HX RedElim Reductive Elimination C-N Bond Formation LigEx->RedElim Transition State Product N1-Aryl Indazole Product RedElim->Product Product Release Product->CuI Catalyst Regeneration

Proposed Cu(I)/Cu(III) catalytic cycle for Ullmann-type N-arylation of indazole.

Reaction Optimization & Quantitative Data

The following table summarizes the causal relationship between reaction parameters and the resulting yield/regioselectivity, synthesizing data from established Ullmann coupling methodologies[3],[4].

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)N1:N2 Ratio
1 CuI (5%) DMEDA (10%) K₃PO₄ Toluene 110 92 >20:1
2CuI (5%)1,10-Phen (10%)Cs₂CO₃DMF1108815:1
3CuI (20%)NoneK₃PO₄DMF1306610:1
4CuBr (5%)DMEDA (10%)K₃PO₄Toluene11075>20:1
5CuI (5%)DMEDA (10%)Et₃NToluene110TraceN/A

Data Interpretation: Entry 1 represents the optimal conditions. The use of CuI over CuBr (Entry 4) is preferred because the softer iodide ligand stabilizes the Cu(I) resting state. Ligand-free conditions (Entry 3) require higher catalyst loading (20%) and harsher temperatures (130 °C) to achieve moderate yields[1].

Self-Validating Experimental Protocol

This protocol describes the synthesis of 1-phenyl-1H-indazole using the optimized DMEDA/CuI system.

Reagents & Equipment:

  • 1H-Indazole (1.0 mmol, 118 mg)

  • Iodobenzene (1.2 mmol, 134 µL)

  • Copper(I) Iodide (0.05 mmol, 9.5 mg)

  • N,N'-Dimethylethylenediamine (DMEDA) (0.10 mmol, 11 µL)

  • Potassium Phosphate tribasic (K₃PO₄) (2.0 mmol, 424 mg)

  • Anhydrous Toluene (2.0 mL)

  • Oven-dried Schlenk tube with a Teflon-coated magnetic stir bar.

Step-by-Step Methodology:

  • Solid Reagent Loading: To the oven-dried Schlenk tube, add CuI (9.5 mg), K₃PO₄ (424 mg), and 1H-indazole (118 mg).

    • Causality: Loading solids first minimizes the exposure of the hygroscopic base and oxygen-sensitive CuI to ambient air during subsequent liquid transfers.

  • Atmosphere Exchange: Seal the tube with a septum. Evacuate the vessel under high vacuum and backfill with dry nitrogen or argon. Repeat this cycle three times.

  • Liquid Reagent Addition: Under a positive flow of nitrogen, inject anhydrous toluene (2.0 mL) followed by iodobenzene (134 µL) and DMEDA (11 µL) using a microsyringe.

  • Catalyst Activation (Self-Validation Check): Stir the mixture at room temperature for 10–15 minutes.

    • Validation: Observe the color of the suspension. It must transition from a pale/colorless mixture to a distinct deep blue or greenish-blue tint . This color change is the self-validating indicator that the active [Cu(DMEDA)]I complex has successfully formed. If the solution remains colorless, the DMEDA may be degraded, or the CuI has been oxidized to inactive Cu(II) oxide. Do not proceed to heating until this color change is observed.

  • C–N Coupling: Replace the septum with a Teflon screw cap under nitrogen flow. Seal the tube tightly and submerge it in a pre-equilibrated oil bath at 110 °C. Stir vigorously for 18 hours.

  • In-Process Monitoring: After 18 hours, cool the reaction to room temperature. Sample 5 µL of the mixture, dilute in EtOAc, and analyze via TLC (Hexanes/EtOAc 4:1).

    • Validation: The N1-aryl indazole product is significantly less polar than the starting 1H-indazole and will appear as a higher-running UV-active spot.

  • Workup & Purification: Dilute the cooled mixture with ethyl acetate (10 mL). Filter the suspension through a short pad of Celite to remove the inorganic base and copper salts. Wash the Celite pad with additional EtOAc (2 × 10 mL). Concentrate the combined filtrate under reduced pressure and purify via flash column chromatography (silica gel, gradient elution 0–10% EtOAc in Hexanes) to afford the pure N1-phenylindazole.

Troubleshooting & Field-Proven Insights

  • Issue: Low Conversion / Starting Material Recovery.

    • Cause: Oxidation of Cu(I) to Cu(II) or wet solvent.

    • Solution: Ensure toluene is strictly anhydrous. CuI should be purified (e.g., via Soxhlet extraction with THF or recrystallization from aqueous NaI) if it appears brown or green in the bottle; pure CuI is a white powder.

  • Issue: Poor Regioselectivity (High N2-arylation).

    • Cause: Kinetic trapping due to low reaction temperature or bulky aryl halides.

    • Solution: Ensure the reaction is heated to at least 110 °C to allow thermodynamic equilibration. If using highly ortho-substituted aryl halides, switch to a more polar solvent like DMF and increase the temperature to 130 °C.

References

  • Buchwald, S. L., et al. "Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles." The Journal of Organic Chemistry - ACS Publications, 2004. 3

  • Teo, Y.-C., et al. "A ligand-free copper-catalyzed strategy to the N-arylation of indazole using aryl bromides." Synthetic Communications - Taylor & Francis, 2021. 1

  • Monnier, F., & Taillefer, M. "Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis." Chemical Reviews - ACS Publications, 2008. 2

  • Bai, D.-X., et al. "A ligand-free copper-catalyzed strategy to the N-arylation of indazole using aryl bromides." National Institute of Education, Singapore Repository, 2021. 4

Sources

Protocol for synthesizing 1-(3-Chloro-4-methylphenyl)-1H-indazole from 1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Synthesis of 1-(3-Chloro-4-methylphenyl)-1H-indazole

Executive Summary & Strategic Rationale

The 1-aryl-1H-indazole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in various kinase inhibitors (e.g., Axitinib analogues) and modulators of the estrogen receptor. The primary synthetic challenge in accessing this motif is the regioselectivity between the


 (thermodynamic) and 

(kinetic) nitrogen atoms of the indazole ring.

This protocol details the synthesis of 1-(3-Chloro-4-methylphenyl)-1H-indazole from 1H-indazole and 4-bromo-2-chlorotoluene .

Why this method? While Palladium-catalyzed (Buchwald-Hartwig) amination is effective, this protocol utilizes a Copper(I)-catalyzed modified Ullmann condensation .

  • Causality: Copper catalysis, particularly with diamine ligands, demonstrates superior selectivity for the

    
    -isomer compared to standard nucleophilic aromatic substitution (
    
    
    
    ), which is often unfeasible with electron-rich or neutral aryl halides like the toluene derivative used here.
  • Cost-Efficiency: The use of CuI/Ligand is significantly more cost-effective than Pd/Phosphine systems for scale-up.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the cross-coupling of the nitrogen nucleophile (indazole) with an aryl electrophile.[1]

Scheme 1: Reaction Pathway

  • Nucleophile: 1H-Indazole (

    
     ~19.8 in DMSO)
    
  • Electrophile: 4-Bromo-2-chlorotoluene

  • Catalytic System: CuI / trans-N,N'-Dimethylcyclohexane-1,2-diamine (DMEDA)

G Indazole 1H-Indazole (Nucleophile) Complex Cu(I)-Diamine Oxidative Addition Indazole->Complex + Base (K3PO4) Halide 4-Bromo-2-chlorotoluene (Electrophile) Halide->Complex Intermediate Cu(III)-Amido Intermediate Complex->Intermediate Ligand Exchange Product 1-(3-Chloro-4-methylphenyl) -1H-indazole (Target) Intermediate->Product Reductive Elimination

Figure 1: Simplified mechanistic flow of the Copper-catalyzed N-arylation.

Experimental Protocol

Safety Warning: Aryl halides are irritants. Copper salts are toxic to aquatic life. Perform all steps in a fume hood.

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.[2][3]Amount (for 5 mmol scale)Role
1H-Indazole 118.141.0591 mgSubstrate
4-Bromo-2-chlorotoluene 205.481.21.23 g (approx 0.85 mL)Coupling Partner
Copper(I) Iodide (CuI) 190.450.0548 mgCatalyst
DMEDA 142.240.1071 mg (approx 86 µL)Ligand
K3PO4 (Tribasic) 212.272.02.12 gBase
Toluene (Anhydrous) --5.0 mL (1M conc.)Solvent

Note: DMEDA = trans-N,N'-Dimethylcyclohexane-1,2-diamine. Purity of CuI is critical; if off-white/green, recrystallize from KI/H2O before use.

Step-by-Step Procedure

Step 1: Reaction Setup (Inert Atmosphere)

  • Oven-dry a 25 mL Schlenk tube or a heavy-walled pressure vial equipped with a magnetic stir bar.

  • Charge the tube with CuI (48 mg), 1H-Indazole (591 mg), and K3PO4 (2.12 g).

  • Cap the tube with a rubber septum. Evacuate under high vacuum and backfill with Argon (repeat 3 times) to remove oxygen. Oxygen poisons the Cu(I) catalyst.

Step 2: Liquid Addition

  • Under a positive stream of Argon, add Anhydrous Toluene (5.0 mL) via syringe.

  • Add 4-Bromo-2-chlorotoluene (1.23 g) via syringe.

  • Add the ligand DMEDA (86 µL) last. The solution should turn a blue-green or distinct color upon ligand addition.

Step 3: Reaction

  • Replace the septum with a Teflon-lined screw cap (quickly).

  • Immerse the vessel in a pre-heated oil bath at 110°C .

  • Stir vigorously (800+ rpm) for 20–24 hours .

    • Checkpoint: Monitor by TLC (Eluent: 20% EtOAc in Hexanes). The starting indazole (

      
      ) should disappear; a new less polar spot (
      
      
      
      ) should appear.

Step 4: Workup

  • Cool the mixture to room temperature.

  • Dilute with Ethyl Acetate (30 mL) and filter through a small pad of Celite to remove inorganic salts. Wash the pad with additional EtOAc (20 mL).

  • Transfer filtrate to a separatory funnel. Wash with:

    • Water (2 x 20 mL)

    • Brine (1 x 20 mL)

  • Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotavap).
    

Step 5: Purification

  • Purify the crude brown oil via Flash Column Chromatography on Silica Gel.

  • Gradient: 0%

    
     10% Ethyl Acetate in Hexanes.
    
  • Collect fractions containing the product (monitor via UV at 254 nm).

  • Evaporate solvents to yield a solid.

Operational Workflow (Visual Guide)

Workflow Start Start: Dry Schlenk Tube Charge Charge Solids: Indazole, CuI, K3PO4 Start->Charge Purge Cycle Vacuum/Argon (3x) (CRITICAL STEP) Charge->Purge Liquids Add Liquids via Syringe: Toluene, Aryl Bromide, DMEDA Purge->Liquids Heat Heat to 110°C Stir 24h Liquids->Heat Check TLC Check (20% EtOAc/Hex) Heat->Check Check->Heat Incomplete Workup Filter (Celite) -> Wash (H2O/Brine) -> Dry (Na2SO4) Check->Workup Conversion >95% Column Flash Chromatography (0-10% EtOAc/Hex) Workup->Column End Final Product: Off-white Solid Column->End

Figure 2: Operational workflow for the bench chemist.

Self-Validating Data & Quality Control

To ensure the protocol was successful, compare your isolated material against these Critical Quality Attributes (CQAs) .

Regiochemistry Verification (N1 vs N2)

The most common failure mode is producing the


-isomer or a mixture.
  • N1-Isomer (Target): The

    
     NMR signal for the proton at position 3 of the indazole ring (
    
    
    
    ) typically appears around 8.1 – 8.2 ppm .
  • N2-Isomer (Impurity): The

    
     proton is often shifted downfield (approx 8.3 – 8.5 ppm ) and the elution order on silica usually shows the 
    
    
    
    isomer eluting after the
    
    
    isomer (N2 is often less polar).
  • Definitive Test: If in doubt, run a NOESY experiment.

    • N1: NOE correlation observed between Indazole-

      
       and the Aryl ortho-protons is not possible. However, NOE between Indazole-
      
      
      
      and Indazole-
      
      
      is standard. Crucially, in N1-arylation, the steric environment often shields the
      
      
      differently than N2.
    • HMBC: The most definitive check is the HMBC correlation. In the N1-isomer, the alkyl/aryl group protons will not show a 3-bond coupling to the bridgehead carbon

      
      .
      
Expected Analytical Data
  • Appearance: White to off-white crystalline solid.

  • 
     NMR (400 MHz, 
    
    
    
    , Representative):
    • 
       8.15 (s, 1H, Indazole-
      
      
      
      ),
    • 
       7.78 (d, 1H, Indazole-
      
      
      
      ),
    • 
       7.65 (d, 1H, Aryl-
      
      
      
      ),
    • 
       7.55 (d, 1H, Indazole-
      
      
      
      ),
    • 
       7.45 (dd, 1H, Aryl-
      
      
      
      ),
    • 
       7.35 (d, 1H, Aryl-
      
      
      
      ),
    • 
       7.20 (t, 1H, Indazole-
      
      
      
      ),
    • 
       7.15 (t, 1H, Indazole-
      
      
      
      ),
    • 
       2.42 (s, 3H, Aryl-
      
      
      
      ).

Troubleshooting Guide

ObservationRoot CauseCorrective Action
No Reaction (SM remains) Catalyst poisoning by

.
Ensure rigorous degassing. Use fresh CuI (white, not green).
Low Yield (<50%) Incomplete conversion or wet solvent.Use anhydrous toluene. Increase temp to 120°C. Extend time to 48h.
Formation of N2 Isomer Steric clash or wrong ligand.Ensure DMEDA is used. Bulky ligands favor N1. Lower temperature slightly if selectivity is poor.
Blue/Green Workup Residual Copper.Wash organic layer with 10%

or EDTA solution to sequester copper.

References

  • Antilla, J. C., et al. (2004).[4] "Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles." The Journal of Organic Chemistry, 69(17), 5578–5587.

  • BenchChem Application Notes. (2025). "Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole."

  • Laha, J. K., et al. (2021). "Regioselective N-alkylation of the 1H-indazole scaffold." Beilstein Journal of Organic Chemistry, 17, 1853–1862.

  • Organic Chemistry Portal. (2023). "Synthesis of Indazoles."

Sources

Application Note: Regioselective N-Arylation of Indazole with 3-Chloro-4-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the reaction conditions for coupling 1H-indazole with 3-chloro-4-methylphenylboronic acid to synthesize N-aryl indazole derivatives. Unlike palladium-catalyzed Suzuki couplings which require halogenated indazoles, this protocol utilizes Chan-Lam oxidative coupling . This method allows for the direct construction of the C–N bond using the parent indazole and an aryl boronic acid under mild, aerobic conditions.

The primary challenge in this transformation is regioselectivity (N1 vs. N2) . This protocol prioritizes conditions that favor the thermodynamically stable N1-arylated product (1-(3-chloro-4-methylphenyl)-1H-indazole), which is the most common pharmacophoric target in drug discovery.

Reaction Mechanics & Chemical Logic

The Challenge: Regioselectivity

Indazole is an ambident nucleophile with two nitrogen atoms:

  • N1 (Pyrrole-like): Higher electron density in the anion; generally favored by steric control and thermodynamic conditions.

  • N2 (Pyridine-like): More accessible in neutral form; favored by specific kinetic conditions or bulky N1-protecting groups.

Mechanistic Insight: In Chan-Lam coupling, the active species is often the indazole anion coordinated to Copper(II). Quantum mechanical (QM) analysis of the indazole anion HOMO reveals the largest orbital coefficient at N1 , predicting N1-arylation as the major pathway under basic, copper-catalyzed conditions.

Substrate Analysis: 3-Chloro-4-methylphenylboronic Acid
  • Electronic Effects: The para-methyl group is electron-donating (EDG), slightly increasing the nucleophilicity of the aryl ring. The meta-chloro group is electron-withdrawing (EWG) via induction, balancing the reactivity.

  • Steric Effects: The substituents are at the meta and para positions. There is no ortho-substitution , which significantly benefits the reaction rate. Steric hindrance at the boron center is minimal, allowing for efficient transmetalation to Copper.

Pathway Visualization

The following diagram illustrates the catalytic cycle and the bifurcation point for regioselectivity.

ChanLamCycle Cu2 Cu(II) Species (Pre-catalyst) Coord Coordination [Cu(II)-Indazole] Cu2->Coord Transmet Transmetalation [Ar-Cu(II)-Indazole] Coord->Transmet Oxidation Oxidation to Cu(III) (Rate Limiting) Transmet->Oxidation RedElim Reductive Elimination (Product Release) Oxidation->RedElim RedElim->Cu2 Regenerated Cu(I) -> Cu(II) ProductN1 N1-Aryl Product (Major) RedElim->ProductN1 Favored ProductN2 N2-Aryl Product (Minor) RedElim->ProductN2 Possible Indazole Indazole + Base Indazole->Coord Boronic 3-Cl-4-Me-Ph-B(OH)2 Boronic->Transmet Oxygen O2 (Air) Oxygen->Oxidation

Figure 1: Copper(II/III) catalytic cycle for oxidative C-N coupling. The oxidation of the Cu(II)-aryl-nucleophile complex to Cu(III) by oxygen is the critical turnover step.

Standard Protocol (N1-Selective)

This protocol uses a Copper(II) source with a pyridine base in dichloromethane (DCM). This "classic" Chan-Lam condition is robust for indazoles and typically yields >10:1 N1/N2 selectivity.

Reagents & Stoichiometry
ComponentRoleEquivalentsNotes
1H-Indazole Substrate1.0 equivLimiting reagent.
3-Cl-4-Me-Ph-B(OH)₂ Coupling Partner1.5 – 2.0 equivExcess required due to potential protodeboronation.
Cu(OAc)₂ Catalyst0.1 – 0.2 equivAnhydrous preferred. Can use 1.0 equiv for faster kinetics.
Pyridine Ligand/Base2.0 – 3.0 equivActs as base and stabilizes Cu-intermediates.
DCM (Dichloromethane) Solvent[0.1 M]Anhydrous. Do not degas (requires O₂).
4Å Molecular Sieves Additive100 mg/mmolCRITICAL: Removes water which inhibits the catalyst.
Step-by-Step Procedure
  • Preparation: Oven-dry a reaction flask (round bottom or vial) and a magnetic stir bar. Cool under a stream of dry air (not Nitrogen/Argon, as O₂ is needed).

  • Charging: Add 1H-Indazole (1.0 equiv), 3-chloro-4-methylphenylboronic acid (2.0 equiv), and Cu(OAc)₂ (0.2 equiv) to the flask.

  • Additive: Add activated powdered 4Å Molecular Sieves . Note: Water competes with the nucleophile for coordination to Copper.

  • Solvent & Base: Add DCM (concentration ~0.1 M relative to indazole) followed by Pyridine (2.0 equiv).

  • Activation: Cap the flask with a drying tube or a balloon filled with dry air (or O₂). Do not seal the system completely; the reaction consumes oxygen.

  • Reaction: Stir vigorously at Room Temperature (20–25 °C) for 16–24 hours.

    • Visual Cue: The reaction mixture typically turns from blue/green (Cu(II)) to a dark brown/green slurry as the reaction progresses.

  • Monitoring: Check via TLC or LC-MS.

    • Target Mass: Indazole (MW 118) + Boronic Acid Fragment (MW ~140) - H2 = Product MW ~256.7.

  • Workup:

    • Dilute with DCM.

    • Filter through a pad of Celite to remove copper salts and sieves. Wash the pad with DCM.

    • Wash the filtrate with dilute NH₄OH (to sequester residual Cu) or EDTA solution, followed by brine.

    • Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate). N1 and N2 isomers usually have distinct Rf values (N1 is typically more polar than N2 in non-H-bonding solvents, but this varies; check literature for specific Rf trends).

Optimization & Troubleshooting

If conversion is low or regioselectivity is poor, consult the following decision matrix.

Optimization Table
ParameterModificationEffect
Solvent Switch DCM → Methanol (MeOH) Often increases rate for Cu-catalyzed reactions; may alter selectivity (sometimes favors N2).
Solvent Switch DCM → DMF/DMSO Allows heating (60–80°C). Useful if the boronic acid is sterically hindered (not the case here, but good backup).
Base Switch Pyridine → TEA or DBU Stronger bases can accelerate deprotonation but may increase side reactions (protodeboronation).
Catalyst Switch Cu(OAc)₂ → CuCl or CuI Cu(I) salts sometimes have different induction periods. Requires air to oxidize to active Cu(II).
Atmosphere Air → Pure O₂ Balloon Increases the concentration of the oxidant, speeding up the Cu(II)→Cu(III) step.
Decision Tree for Troubleshooting

Troubleshooting Start Issue Detected LowConv Low Conversion (<30%) Start->LowConv PoorSel Poor Selectivity (N1:N2 < 5:1) Start->PoorSel DeBoron Protodeboronation (Ar-B(OH)2 -> Ar-H) Start->DeBoron Check Moisture\n(Add fresh Sieves) Check Moisture (Add fresh Sieves) LowConv->Check Moisture\n(Add fresh Sieves) Switch to Pure O2 Switch to Pure O2 LowConv->Switch to Pure O2 Increase Temp (40°C) Increase Temp (40°C) LowConv->Increase Temp (40°C) Lower Temp (0°C -> RT) Lower Temp (0°C -> RT) PoorSel->Lower Temp (0°C -> RT) Change Ligand\n(Use Bipyridine) Change Ligand (Use Bipyridine) PoorSel->Change Ligand\n(Use Bipyridine) Slow Addition of\nBoronic Acid Slow Addition of Boronic Acid DeBoron->Slow Addition of\nBoronic Acid Use Boronic Ester\n(Pinacol ester) Use Boronic Ester (Pinacol ester) DeBoron->Use Boronic Ester\n(Pinacol ester)

Figure 2: Troubleshooting workflow for common Chan-Lam coupling issues.

Safety & Handling

  • Copper Salts: Toxic to aquatic life. Dispose of all copper waste in designated heavy metal waste containers.

  • Boronic Acids: Generally low toxicity but can be irritants. 3-chloro-4-methylphenylboronic acid should be handled in a fume hood.

  • DCM: Volatile, potential carcinogen. Use standard PPE.

References

  • Foundational Chan-Lam Methodology

    • Lam, P. Y. S., et al. "New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation." Tetrahedron Letters, vol. 39, no. 19, 1998, pp. 2941-2944. Link

    • Evans, D. A., et al. "Copper-Promoted C-N and C-O Bond Cross-Coupling with Phenylboronic Acids." Tetrahedron Letters, vol. 39, no. 19, 1998, pp. 2937-2940. Link

  • Indazole Specific Selectivity

    • Antilla, J. C., & Buchwald, S. L. "Copper-Catalyzed N-Arylation of Indazoles." Organic Letters, vol. 3, no. 13, 2001, pp. 2077-2079. Link

    • Note: This reference establishes the preference for N1 arylation using copper c
  • Mechanistic Insight (HOMO Analysis)

    • WuXi AppTec. "QM Analyses of Regioselectivity in Chan-Lam Reaction." WuXi Biology Application Notes. Link

    • Validation: Confirms N1 selectivity is driven by the orbital coefficients of the indazole anion.[1]

Sources

Purification methods for 1-(3-Chloro-4-methylphenyl)-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Purification Protocols for 1-(3-Chloro-4-methylphenyl)-1H-indazole

Abstract

This technical guide details the purification strategies for 1-(3-Chloro-4-methylphenyl)-1H-indazole , a critical scaffold in medicinal chemistry often utilized in kinase inhibitor development. The synthesis of N1-aryl indazoles frequently results in a complex matrix containing the thermodynamically favored N1-isomer, the kinetic N2-regioisomer, unreacted aryl halides, and transition metal catalysts (Cu/Pd). This note provides a multi-stage purification workflow, prioritizing the separation of regioisomers and the removal of heavy metals to <10 ppm, ensuring pharmaceutical-grade purity (>99.5%).

Introduction & Impurity Profile Analysis

The target molecule, 1-(3-Chloro-4-methylphenyl)-1H-indazole , presents specific purification challenges due to its lipophilicity and the electronic nature of the indazole ring.

The Core Challenge: N1 vs. N2 Regioisomerism

Indazoles possess two nitrogen atoms capable of arylation.[1][2] While the N1-isomer (Target) is generally thermodynamically more stable, the N2-isomer (Impurity) often forms as a significant byproduct (5–30%) depending on the coupling conditions (e.g., Buchwald-Hartwig vs. Ullmann).

  • N1-Isomer (Target): Lower polarity, often crystallizes more readily.

  • N2-Isomer (Impurity): Higher polarity (typically), distinct dipole moment.

Impurity Matrix
Impurity TypeSourceRemoval Strategy
Regioisomer 2-(3-Chloro-4-methylphenyl)-2H-indazoleSilica Chromatography / Fractional Recrystallization
Starting Material 1H-Indazole / 3-Chloro-4-methyl-iodobenzeneSolvent Wash / Chromatography
Catalyst Residue Copper (CuI) or Palladium (Pd) speciesChelation (EDTA) / Scavenger Resins
Inorganic Salts K₂CO₃, Cs₂CO₃Aqueous Extraction

Purification Workflow Decision Tree

The following workflow illustrates the logic for selecting the appropriate purification method based on scale and purity requirements.

PurificationWorkflow Start Crude Reaction Mixture Quench 1. Aqueous Quench & Extraction (Remove Salts) Start->Quench MetalCheck Catalyst Removal Step (Is Cu/Pd present?) Quench->MetalCheck Scavenge Method C: Chelation/Scavenging MetalCheck->Scavenge Yes IsomerCheck Isomer Ratio (N1:N2) MetalCheck->IsomerCheck No/Done Scavenge->IsomerCheck HighN2 High N2 (>15%) or Small Scale (<5g) IsomerCheck->HighN2 Complex Mixture LowN2 Low N2 (<15%) or Large Scale (>10g) IsomerCheck->LowN2 Clean Crude Chromatography Method B: Flash Chromatography (Silica Gel) HighN2->Chromatography Crystallization Method A: Recrystallization (Thermodynamic Selection) LowN2->Crystallization FinalQC QC: HPLC & 1H-NMR Chromatography->FinalQC Crystallization->FinalQC

Figure 1: Decision matrix for purification based on impurity profile and scale.

Detailed Protocols

Method A: Recrystallization (Scalable / High-Purity)

Best for: Large scale (>10g), removing minor N2 isomers and starting materials.

Principle: The N1-isomer typically exhibits higher lattice energy and lower solubility in polar protic solvents compared to the N2-isomer. We utilize a "solubility differential" approach.

Solvent System:

  • Primary Solvent: Ethanol (EtOH) or Isopropyl Alcohol (IPA).

  • Anti-Solvent: Water (if needed) or Hexanes (if using Ethyl Acetate).

Protocol:

  • Dissolution: Place the crude solid in a flask equipped with a reflux condenser. Add Ethanol (5 mL per gram of crude).

  • Heating: Heat to reflux (approx. 78°C). If the solid does not dissolve completely, add Ethanol in 1 mL portions until a clear solution is obtained.

    • Note: If a dark suspension persists (metal residues), filter hot through a Celite pad.

  • Cooling (Nucleation): Remove from heat and allow the flask to cool to room temperature slowly (over 2 hours) to favor the growth of pure N1 crystals.

  • Crystallization: Once at room temperature, cool further in an ice bath (0–4°C) for 1 hour.

  • Filtration: Filter the white/off-white needles using a Büchner funnel.

  • Wash: Wash the cake with cold Ethanol (-20°C). This step is critical to wash away the more soluble N2 isomer residing in the mother liquor.

  • Drying: Dry under vacuum at 45°C for 6 hours.

Method B: Flash Column Chromatography

Best for: Small scale (<5g), separating difficult regioisomers.

Stationary Phase: Silica Gel 60 (230–400 mesh). Mobile Phase: Hexanes : Ethyl Acetate (Gradient).

Protocol:

  • Slurry Preparation: Dissolve crude material in a minimum amount of Dichloromethane (DCM) and adsorb onto silica (1:2 ratio w/w). Evaporate solvent to obtain a free-flowing powder (Dry Loading).

  • Column Packing: Pack column with Silica Gel.

  • Elution Gradient:

    • 0–5 min: 100% Hexanes (Elutes non-polar aryl halides).

    • 5–20 min: 0% → 10% EtOAc/Hexanes.

    • 20–40 min: 10% → 25% EtOAc/Hexanes.

    • Observation: The N1-isomer (Target) typically elutes second (Rf ~ 0.3–0.4 in 20% EtOAc/Hex) due to interaction with silica, while the N2-isomer often elutes earlier or later depending on the specific electronic substitution (often N2 is more polar and elutes later, but in N-aryl systems, the N2 dipole can sometimes lead to faster elution). Always verify fractions by TLC.

  • Collection: Combine pure fractions. Evaporate solvent under reduced pressure.

Method C: Metal Scavenging (Pharma-Grade Polish)

Requirement: Essential if the synthesis used Copper (Ullmann) or Palladium.

Protocol (The "Blue Wash" Method):

  • Dissolve the purified organic solid in Ethyl Acetate (10 mL/g).

  • Prepare a 5% aqueous solution of Ethylenediaminetetraacetic acid (EDTA) or 10% Ammonium Hydroxide (NH₄OH) .

  • Wash 1: Shake the organic layer with the aqueous solution vigorously for 5 minutes.

    • Indicator: If Copper is present, the aqueous layer will turn bright blue (Cu-Amine complex).

  • Repeat wash until the aqueous layer remains colorless.[3]

  • Wash with Brine, dry over Na₂SO₄, and concentrate.

Quality Control & Validation

To confirm the identity of the N1-isomer vs. the N2-isomer, 1H-NMR is the definitive tool.

Diagnostic Signals (CDCl₃, 400 MHz):

  • H-3 Proton (Indazole Ring):

    • N1-Isomer: Typically appears as a singlet around δ 8.0 – 8.2 ppm .

    • N2-Isomer: Often shifted upfield or downfield significantly depending on the shielding cone of the aryl group (typically δ 8.3 – 8.5 ppm ).

  • NOESY/ROESY: The N1-isomer will show a Through-Space correlation between the H-7 of the indazole and the Ortho-protons of the N-phenyl ring. The N2-isomer will show correlation between H-3 and the N-phenyl ring.

HPLC Purity Specification:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).

  • Solvent: Acetonitrile : Water (0.1% Formic Acid).

  • Target: >99.5% Area Under Curve (AUC).

References

  • Regioselective Synthesis of 1H-Indazoles

    • Title: Regioselective N-alkylation of the 1H-indazole scaffold.[1][4]

    • Source: Beilstein Journal of Organic Chemistry.
    • URL:[Link]

  • Copper Removal Protocols

    • Title: Protocol for Removal of Copper Catalyst After Click Reaction (Applicable to Ullmann coupling cleanup).
    • Source: BenchChem Technical Support.[1][5]

  • Indazole Properties & Characterization

    • Title: Synthesis of 1H-Indazoles
    • Source: Royal Society of Chemistry (RSC Advances).
    • URL:[Link]

  • General Recrystallization Techniques

    • Title: Recrystallization Techniques for Purification of Organic Compounds.[6]

    • Source: Scribd / General Chemistry Archives.
    • URL:[Link]

Sources

Recrystallization solvents for 1-arylindazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Recrystallization Strategies for 1-Arylindazole Derivatives

Introduction

1-Arylindazole derivatives represent a privileged scaffold in medicinal chemistry, serving as the core structure for various oncology and anti-inflammatory therapeutics (e.g., Lonidamine , Axitinib analogs, and Granisetron intermediates).[1][2] Unlike their unsubstituted 1H-indazole counterparts, 1-aryl derivatives possess increased lipophilicity and a rigid, planar geometry dominated by


-

stacking interactions.[1]

These physicochemical properties present unique purification challenges:

  • Polymorphism: The rigid core often packs into multiple metastable crystal lattices.

  • "Oiling Out": High lipophilicity coupled with low melting points in impure mixtures often leads to liquid-liquid phase separation (LLPS) rather than nucleation.

  • Regioisomerism: Synthetic routes (e.g., hydrazine condensation or Buchwald-Hartwig arylation) frequently yield mixtures of N1-aryl (thermodynamic) and N2-aryl (kinetic) isomers, which are difficult to separate via chromatography but distinct in solubility.

This guide provides a validated framework for solvent selection and process control to maximize yield and purity.

Physicochemical Basis of Solvent Selection

The 1-arylindazole molecule loses the hydrogen-bond donor capability of the N1-H found in the parent indazole. Consequently, its solubility is driven primarily by:

  • Van der Waals forces: Significant in non-polar solvents.

  • Dipole-Dipole interactions: The pyridine-like N2 nitrogen remains a weak hydrogen bond acceptor.

  • 
    -Stacking:  The fused benzene and pyrazole rings require solvents that can disrupt strong intermolecular stacking during dissolution (e.g., aromatics or polar aprotics).
    
Table 1: Solvent Screening Matrix for 1-Arylindazoles
Solvent ClassExamplesRoleSuitability Notes
Polar Protic Ethanol, Methanol, IsopropanolPrimary / Anti-solvent Excellent. High solubility at boiling; poor at

.[1] Methanol is preferred for N1/N2 separation.
Polar Aprotic Acetone, Acetonitrile, THFPrimary Solvent Good. Often too powerful on their own (low recovery).[1] Best used in binary systems with water.
Chlorinated DCM, ChloroformDissolution Aid Poor for Crystallization. Too soluble.[1] Use only to dissolve crude "tars" before adding a displacer solvent.
Aromatic Toluene, XyleneHigh-Temp Solvent Specific. Ideal for highly lipophilic aryl substituents (e.g., 1-(4-fluorophenyl)).[1] High boiling point allows impurity purging.
Aliphatic Hexanes, HeptaneAnti-solvent Critical. Used to "crash out" products from Toluene or Ethyl Acetate.[1]

Strategic Workflow: Solvent Selection Decision Tree

The following logic gate helps researchers select the optimal solvent system based on the impurity profile and melting point of the crude material.

SolventSelection Start Crude 1-Arylindazole CheckMP Check Melting Point (MP) Start->CheckMP HighMP MP > 120°C CheckMP->HighMP Solid LowMP MP < 80°C (or Oil) CheckMP->LowMP Sticky/Oil PolarityCheck Substituent Polarity? HighMP->PolarityCheck PathA System A: Ethanol/Water (Standard) LowMP->PathA Single Isomer PathC System C: MeOH/Water (Isomer Separation) LowMP->PathC Isomer Mix? PolarityCheck->PathA Polar (Amide, OH, CN) PathB System B: Toluene/Heptane (Lipophilic) PolarityCheck->PathB Non-Polar (F, Cl, Alkyl)

Figure 1: Decision matrix for selecting the initial recrystallization solvent system.

Detailed Protocols

Protocol A: The "Standard" Binary Recrystallization (Ethanol/Water)

Best for: General purification of solids with MP > 100°C.

  • Dissolution: Place 1.0 g of crude 1-arylindazole in a 50 mL Erlenmeyer flask. Add Ethanol (95%) dropwise while heating to reflux (

    
    ).
    
    • Checkpoint: Use the minimum volume required to dissolve the solid. If

      
       mL is needed, switch to Acetone.[1]
      
  • Clarification: If the hot solution is dark/cloudy, add activated carbon (5% w/w), stir for 5 mins, and filter hot through Celite.

  • Nucleation: Remove from heat. While still hot (

    
    ), add warm water  dropwise until a faint, persistent turbidity (cloudiness) appears.
    
  • Re-solubilization: Add 1-2 drops of hot Ethanol to clear the turbidity.

  • Crystallization:

    • Allow to cool to room temperature (RT) slowly (over 1-2 hours) with gentle stirring.

    • Once RT is reached, transfer to an ice bath (

      
      ) for 1 hour.
      
  • Isolation: Filter via Büchner funnel. Wash cake with cold Ethanol/Water (1:1).

Protocol B: Separation of N1 vs. N2 Regioisomers

Context: Synthesis of indazoles often yields a mixture of N1 (desired, usually higher MP) and N2 (impurity, lower MP) isomers.[1]

Mechanism: N1-arylindazoles are thermodynamically more stable and pack more efficiently than N2 isomers. In Methanol/Water or Acetone/Water , the N1 isomer crystallizes first, leaving the N2 isomer enriched in the mother liquor.[1]

  • Solvent Choice: Use Methanol/Water (3:1 v/v) .

  • Saturation: Dissolve the regioisomeric mixture at reflux.

  • Seeding (Critical): If available, add a seed crystal of the pure N1 isomer at

    
    .
    
  • Filtration: Cool to room temperature. Do not chill to

    
     initially. 
    
    • Why? Chilling forces the N2 isomer out of solution. Filtering at

      
       usually yields 99% pure N1 isomer.
      
  • Second Crop: The filtrate (mother liquor) can be cooled to

    
     to recover a mixed crop (mostly N2), which can be re-processed if the N2 isomer is desired.
    

Troubleshooting: The "Oiling Out" Phenomenon

"Oiling out" occurs when the liquid-liquid phase separation boundary is crossed before the solubility curve (solid-liquid). This is common with 1-arylindazoles bearing flexible alkyl chains.

Rescue Protocol:

  • Re-heat: Re-dissolve the oil by heating the mixture back to reflux.

  • Add Co-solvent: Add a small amount (5-10% v/v) of a better solvent (e.g., Acetone or THF) to increase the solubility limit.

  • Vigorous Stirring: High shear agitation helps induce nucleation over phase separation.

  • Seed: Add seed crystals immediately when the temperature drops slightly below the boiling point.

  • Insulate: Wrap the flask in foil/cotton to slow the cooling rate drastically.

Application Note: Synthesis & Purification Workflow

The following diagram illustrates where recrystallization fits into the synthesis of a generic 1-arylindazole (e.g., via Buchwald coupling).

Workflow Rxn Reaction Mixture (Indazole + Aryl Halide) Workup Aq. Workup (Extract w/ EtOAc) Rxn->Workup Crude Crude Oil/Solid (Contains N1 + N2) Workup->Crude Recryst Recrystallization (MeOH/H2O) Crude->Recryst Filter Filtration @ RT Recryst->Filter Solid Solid Cake: N1-Isomer (>99%) Filter->Solid Insoluble Liquor Mother Liquor: N2-Isomer Enriched Filter->Liquor Soluble

Figure 2: Purification workflow emphasizing the separation of regioisomers.

References

  • BenchChem. Technical Support Center: Crystallization of 6-Bromo-1-methyl-1h-indazol-4-amine. (2025).[3][4][5][6] Retrieved from

  • Souers, A. J., et al. Synthesis and Evaluation of 1-Arylindazole Derivatives.[1] J. Med. Chem. (2005). (Cited in patent CN101948433A).

  • Google Patents. Method for separating and purifying substituted indazole isomers (CN101948433A). Retrieved from

  • Cheung, M., et al. Regioselective Synthesis of N1- and N2-Arylindazoles. J. Org.[7][8] Chem. (2010).[8]

  • Wuxi Biology. Mechanism of a Highly Selective N2 Alkylation of Indazole. Retrieved from

Sources

Microwave-assisted synthesis of 1-(3-Chloro-4-methylphenyl)-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of 1-(3-Chloro-4-methylphenyl)-1H-indazole

Executive Summary

This application note details a robust, microwave-assisted protocol for the synthesis of 1-(3-Chloro-4-methylphenyl)-1H-indazole . This scaffold is a critical pharmacophore in kinase inhibitor discovery (e.g., VEGFR, PDGFR inhibitors) and glucocorticoid receptor modulation.

The traditional thermal synthesis of N-aryl indazoles often suffers from long reaction times (24–48 hours) and poor regioselectivity (N1 vs. N2 isomers). This protocol utilizes Copper(I)-catalyzed Buchwald-Hartwig amination under microwave irradiation to achieve:

  • Rapid Kinetics: Reaction time reduced from 24 h to <1 hour.

  • High Regioselectivity: >10:1 preference for the thermodynamic N1-isomer.

  • Scalability: Validated for 1–5 mmol scales.

Scientific Background & Reaction Engineering

Retrosynthetic Strategy

The target molecule is constructed via a C–N cross-coupling reaction between 1H-Indazole and 4-Bromo-2-chlorotoluene .

  • Regioselectivity Challenge: Indazoles have two nucleophilic nitrogens (N1 and N2). Under basic conditions, N1 is the thermodynamic product, while N2 is often the kinetic product. The use of a CuI/Diamine ligand system in a polar solvent (DMF) under microwave heating promotes thermodynamic equilibration, favoring the desired N1-arylation.

  • Substrate Mapping: The coupling partner, 4-Bromo-2-chlorotoluene, provides the specific 3-chloro-4-methylphenyl substitution pattern required.

    • Note: In the precursor (toluene numbering), Methyl is at C1, Chloro at C2, Bromo at C4. Upon coupling at C4, the Indazole takes priority (C1' of the phenyl ring), placing the Chloro at C3' and Methyl at C4'.

Reaction Scheme

ReactionScheme cluster_conditions Indazole 1H-Indazole (C7H6N2) Catalyst CuI (10 mol%) DMEDA (20 mol%) Product 1-(3-Chloro-4-methylphenyl)-1H-indazole (Target) Indazole->Product Cross-Coupling Bromide 4-Bromo-2-chlorotoluene (C7H6BrCl) Bromide->Product Base K3PO4 (2.0 equiv) DMF, 140°C, MW

Caption: Copper-catalyzed C-N bond formation targeting the N1-position.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.Amount (1 mmol scale)Role
1H-Indazole 118.141.0118 mgNucleophile
4-Bromo-2-chlorotoluene 205.481.2246 mgElectrophile
Copper(I) Iodide (CuI) 190.450.119 mgCatalyst
DMEDA (Ligand)*88.150.222 µL (18 mg)Ligand
K3PO4 (Anhydrous)212.272.0425 mgBase
DMF (Anhydrous)--3.0 mLSolvent

*DMEDA = trans-N,N'-Dimethylcyclohexane-1,2-diamine. 1,10-Phenanthroline is a viable alternative.

Step-by-Step Methodology

Step 1: Vessel Preparation

  • Use a 10 mL microwave-transparent process vial (e.g., borosilicate glass with crimp cap).

  • Add a magnetic stir bar.

  • Weigh CuI (19 mg), K3PO4 (425 mg), and 1H-Indazole (118 mg) into the vial.

    • Critical: If using a glovebox is not possible, briefly purge the vial with Nitrogen/Argon after adding solids.

Step 2: Liquid Addition

  • Add 4-Bromo-2-chlorotoluene (246 mg). If liquid, add via syringe.

  • Add DMF (3.0 mL).

  • Add DMEDA (22 µL) last.

    • Why? The ligand stabilizes the active Cu species in solution. Adding it to the solvent mixture ensures immediate complexation.

  • Seal the vial with a PTFE-lined crimp cap.

Step 3: Microwave Irradiation Program the microwave reactor (e.g., Biotage Initiator or CEM Discover) with the following parameters:

ParameterSettingRationale
Temperature 140 °COptimal for Cu-catalysis activation energy.
Time 45 minutesSufficient for >95% conversion.
Pre-stirring 30 secondsHomogenize suspension before heating.
Absorption Level HighDMF is a strong microwave absorber.
Pressure Limit 15 barSafety cutoff (DMF bp is 153°C, but vapor pressure rises).

Step 4: Workup

  • Cool the vial to room temperature (RT).

  • Dilute the reaction mixture with Ethyl Acetate (EtOAc) (20 mL).

  • Filter through a small pad of Celite to remove inorganic salts (Cu residues, phosphate). Wash the pad with EtOAc.

  • Transfer filtrate to a separatory funnel.

  • Wash with Water (2 x 15 mL) and Brine (1 x 15 mL) to remove DMF.

    • Tip: DMF can cause emulsions. If observed, add a small amount of MeOH or more brine.

  • Dry the organic layer over Na2SO4 , filter, and concentrate in vacuo.

Step 5: Purification

  • Technique: Flash Column Chromatography (Silica Gel).

  • Eluent: Hexanes/Ethyl Acetate gradient (0% to 20% EtOAc).

  • Elution Order:

    • Unreacted Bromide (High Rf).

    • Target: 1-(3-Chloro-4-methylphenyl)-1H-indazole (Mid Rf, ~0.4 in 15% EtOAc).

    • N2-Isomer (Lower Rf, usually minor product).

    • Unreacted Indazole (Low Rf).

Workflow Visualization

Workflow Start Weigh Reagents (Indazole, Ar-Br, CuI, K3PO4) Solvent Add DMF + DMEDA (Argon Purge) Start->Solvent MW Microwave Irradiation 140°C, 45 min Solvent->MW Workup Dilute (EtOAc) -> Filter (Celite) Wash (H2O/Brine) MW->Workup Purify Flash Chromatography (Hex/EtOAc 0-20%) Workup->Purify End Isolate Product (White/Off-white Solid) Purify->End

Caption: Operational workflow for the microwave-assisted synthesis.

Quality Control & Characterization

Expected Analytical Data:

  • Appearance: White to pale yellow solid.

  • 1H NMR (400 MHz, CDCl3):

    • Indazole Core: Characteristic singlet at ~8.1 ppm (H-3). Doublets/triplets in the 7.1–7.8 ppm range.

    • Aryl Group: Look for the specific pattern of the 3-chloro-4-methylphenyl group.

      • Methyl group: Singlet at ~2.4 ppm.

      • Aromatic protons: One doublet (H-5'), one doublet (H-6'), one singlet (H-2').

  • LC-MS:

    • Expected Mass (M+H)+: ~243.07 (Calculated for C14H11ClN2).

    • Isotope Pattern: Distinct 3:1 ratio for M and M+2 due to Chlorine-35/37.

Troubleshooting Guide:

  • Low Yield? Check the quality of CuI. It should be off-white/tan. If green/blue, it is oxidized. Recrystallize or buy fresh.

  • Poor Selectivity (N2 isomer > 10%)? Switch ligand to 1,10-Phenanthroline or increase reaction temperature to 150°C to favor thermodynamic equilibration.

  • Incomplete Conversion? Extend microwave hold time to 60 mins or increase catalyst loading to 15 mol%.

References

  • Antilla, J. C., et al. (2004).[1] "Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles." Journal of Organic Chemistry, 69(17), 5578–5587. Link

  • Mondal, S. (2023). "Microwave-Assisted Functionalization of Indazoles: An Overview." Asian Journal of Chemistry, 16(3). Link

  • Correa, A., et al. (2011). "A Ligand-Free Copper-Catalyzed Strategy to the N-Arylation of Indazole using Aryl Bromides." Chemistry - A European Journal. Link

  • PubChem. (2023). "3-Chloro-1H-indazole Compound Summary." Link

Sources

Solvent selection for N-arylation of indazoles

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Selection Strategies for the Regioselective N-Arylation of Indazoles

Abstract

The N-arylation of indazoles is a pivotal transformation in the synthesis of kinase inhibitors and anti-cancer therapeutics. However, the ambident nature of the indazole scaffold—possessing both


 (pyrrole-like) and 

(pyridine-like) nucleophilic sites—creates significant regioselectivity challenges. This guide moves beyond standard "screen-and-pray" approaches, providing a mechanistic rationale for solvent selection. We analyze how solvent polarity, coordinating ability, and protic nature influence the transition state energy of Copper, Palladium, and Metal-Free pathways, offering optimized protocols for high-fidelity synthesis.

Introduction: The Indazole Ambiguity

Indazole exists as a tautomeric mixture, predominantly favoring the


-isomer (

-H) over the

-isomer (

-H) by approximately 2-4 kcal/mol. Despite this thermodynamic preference, N-arylation does not always follow the ground-state population.
  • The Challenge: Electrophiles can attack either nitrogen depending on the reaction mechanism (SNAr vs. Metal-Catalysis) and the solvent's ability to stabilize specific intermediates.

  • The Solvent's Role:

    • Dipolar Aprotic (DMSO, DMF, NMP): Enhance nucleophilicity by stripping cations and stabilizing charged intermediates (SNAr).

    • Non-Polar/Weakly Polar (Toluene, Dioxane): Favor metal-ligand stability and reductive elimination in Pd-catalysis.

    • Coordinating Solvents (Pyridine, DMF): Can act as ligands, potentially stabilizing active catalytic species or sequestering them (catalyst poisoning).

Mechanistic Insight & Solvent Selection Matrix

The choice of solvent must align with the rate-determining step (RDS) of the chosen mechanism.

Mechanism A: Metal-Free SNAr (Nucleophilic Aromatic Substitution)
  • RDS: Formation of the Meisenheimer complex (anionic intermediate).

  • Solvent Strategy: High dielectric constant solvents are required to stabilize the anionic transition state.

  • Preferred Solvents: DMSO > NMP > DMF.

Mechanism B: Copper-Catalyzed (Ullmann/Chan-Lam)[1]
  • RDS: Often Oxidative Addition (OA) or Transmetallation.

  • Solvent Strategy: Solvents must solubilize inorganic bases (

    
    , 
    
    
    
    ) without tightly solvating the metal center to the point of deactivation.
  • Preferred Solvents: DMF (standard), DMSO (for lower temps), MeOH (Chan-Lam).

Mechanism C: Palladium-Catalyzed (Buchwald-Hartwig)[1]
  • RDS: Oxidative Addition or Reductive Elimination.[1]

  • Solvent Strategy: Non-polar solvents prevent the dissociation of labile ligands from the Pd center. Polar solvents can sometimes inhibit the catalyst by occupying open coordination sites.

  • Preferred Solvents: Toluene, 1,4-Dioxane, Xylene.

Solvent Selection Matrix
Solvent ClassRepresentative SolventsBest ForMechanism Rationale
Dipolar Aprotic DMSO, NMP, DMFSNAr, Cu-Catalyzed Maximizes nucleophilicity of indazolyl anion; stabilizes charged transition states.
Non-Polar Aromatic Toluene, XylenePd-Catalyzed Stabilizes

species; promotes reductive elimination; high boiling point for activation.
Ethers 1,4-Dioxane, THFPd-Catalyzed, Mild Cu Moderate polarity; good solubility for organic substrates; Dioxane is excellent for boronic acid couplings.
Protic MeOH, EtOHChan-Lam (Cu) Facilitates transmetallation in oxidative couplings; solubilizes Cu salts.

Visualizing the Decision Process

The following decision tree guides the chemist through the solvent selection process based on the available electrophile and catalyst system.

SolventSelection Start Start: N-Arylation of Indazole Method Select Method based on Electrophile Start->Method SNAr Metal-Free SNAr (Electron-Deficient Aryl Halide) Method->SNAr Cu Copper Catalysis (Aryl Iodides/Bromides or Boronic Acids) Method->Cu Pd Palladium Catalysis (Unactivated Aryl Chlorides/Bromides) Method->Pd SNAr_Solvent Primary: DMSO Secondary: NMP, DMF SNAr->SNAr_Solvent Cu_Type Coupling Partner? Cu->Cu_Type Pd_Solvent Primary: Toluene Secondary: 1,4-Dioxane Pd->Pd_Solvent SNAr_Reason Stabilizes Meisenheimer Complex Increases Nucleophilicity SNAr_Solvent->SNAr_Reason Ullmann Aryl Halide (Ullmann) Cu_Type->Ullmann ChanLam Boronic Acid (Chan-Lam) Cu_Type->ChanLam Ullmann_Solvent DMF or DMSO (High Temp) Ullmann->Ullmann_Solvent ChanLam_Solvent DCM or MeOH/H2O (RT, Aerobic) ChanLam->ChanLam_Solvent Pd_Reason Prevents Catalyst Inhibition Promotes Reductive Elimination Pd_Solvent->Pd_Reason

Caption: Decision tree for selecting the optimal solvent based on the N-arylation methodology.

Detailed Protocols

Protocol A: Copper-Catalyzed N-Arylation (Ullmann-Type)

Best for: Aryl Iodides/Bromides, Cost-Effective Scale-up.

The "Solvent Effect": DMF is the gold standard here. Its high boiling point allows the reaction to reach the activation energy required for the copper cycle (


), while its coordinating ability helps solubilize the CuI precursor without sequestering it entirely from the ligand.

Reagents:

  • Indazole (1.0 equiv)[2]

  • Aryl Iodide (1.2 equiv)[2]

  • CuI (10 mol%)

  • Trans-N,N'-dimethylcyclohexane-1,2-diamine (20 mol%) or 1,10-Phenanthroline

  • 
     (2.0 equiv)
    
  • Solvent: DMF (Anhydrous)

Step-by-Step:

  • Charge: In a glovebox or under

    
    , add Indazole, Aryl Iodide, CuI, and Base to a reaction vial.
    
  • Solvate: Add anhydrous DMF (0.2 M concentration relative to indazole). Add the ligand.[3]

  • Heat: Seal and heat to

    
     for 12-24 hours.
    
  • Workup: Cool to RT. Dilute with EtOAc. Wash 3x with water (critical to remove DMF). Dry over

    
    .[3]
    
  • Note: If

    
     selectivity is observed/undesired, switching to DMSO  can sometimes shift the ratio back toward 
    
    
    
    due to differences in cation solvation, though steric bulk of the ligand is the primary driver.
Protocol B: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

Best for: Unactivated Aryl Chlorides, Complex Substrates.

The "Solvent Effect": Toluene is preferred.[4] Unlike DMF, Toluene does not coordinate to Pd. Strongly coordinating solvents can displace the phosphine ligand, leading to catalyst decomposition (Pd black formation).

Reagents:

  • Indazole (1.0 equiv)[2]

  • Aryl Bromide (1.2 equiv)[2]

  • 
     (1-2 mol%)
    
  • Ligand: Xantphos or BrettPhos (2-4 mol%)

  • Base:

    
     or 
    
    
    
    [4]
  • Solvent: Toluene or 1,4-Dioxane

Step-by-Step:

  • Pre-complexation (Optional but Recommended): Stir Pd source and Ligand in Toluene for 5 mins to ensure active catalyst formation.

  • Addition: Add Indazole, Aryl Bromide, and Base.

  • Reflux: Heat to

    
     (Toluene reflux) or 
    
    
    
    (Dioxane).
  • Monitoring: Monitor via LCMS. Indazoles can inhibit Pd; if stalled, add more pre-formed catalyst.

  • Workup: Filter through Celite to remove Pd residues. Concentrate.

Protocol C: Metal-Free SNAr

Best for: Electron-Deficient Aryl Fluorides (e.g., 4-fluoronitrobenzene).

The "Solvent Effect": DMSO is critical. It solvates the cation (


 or 

) of the base, leaving the indazolyl anion "naked" and highly reactive. It also stabilizes the polar transition state.

Reagents:

  • Indazole (1.0 equiv)[2]

  • Aryl Fluoride (1.1 equiv)

  • Base:

    
     or 
    
    
    
    [3][5]
  • Solvent: DMSO

Step-by-Step:

  • Mix: Combine Indazole and Base in DMSO . Stir for 10 min at RT to ensure deprotonation.

  • Add Electrophile: Add Aryl Fluoride.

  • React: Heat to

    
    . (Highly activated substrates may react at RT).
    
  • Quench: Pour into crushed ice/water. The product often precipitates out. Filter and wash with water.[3]

Troubleshooting & Optimization

Problem: Poor Regioselectivity (


 vs 

mixture)
  • Cause: Indazole anion is an ambident nucleophile.

    
     is thermodynamic; 
    
    
    
    is kinetic (less hindered).
  • Solvent Fix:

    • For Cu-catalysis , switching from DMF to Dioxane (lower polarity) can sometimes enhance steric discrimination by the ligand, improving

      
       selectivity.
      
    • For SNAr , lower the temperature and use DMF instead of DMSO to reduce the "nakedness" of the anion, potentially increasing selectivity for the more nucleophilic

      
      .
      

Problem: Low Conversion in Pd-Catalysis

  • Cause: Catalyst poisoning by the indazole nitrogen (acting as a ligand).

  • Solvent Fix: Switch to t-Amyl Alcohol or t-Butanol . These bulky protic solvents can facilitate proton transfer steps without coordinating to the metal, and they often solubilize the base better than Toluene.

References

  • Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004).[6] Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles.[6] Journal of Organic Chemistry, 69(17), 5578–5587. Link

  • Correa, A., Bolm, C. (2007). Iron-Catalyzed N-Arylation of Nitrogen Nucleophiles. Angewandte Chemie International Edition, 46(46), 8862–8865. Link

  • Gaillard, S., et al. (2010). Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. Synthesis, 2010(09), 1505-1511. Link

  • Lundgren, R. J., & Stradiotto, M. (2012). Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Tosylates with Hydrazine Derivatives. Angewandte Chemie, 122(46), 8872. Link

  • Virts, A. et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Beilstein Journal of Organic Chemistry, 20, 1940–1954.[7] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Indazole Arylation Regioselectivity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Mechanistic Root Cause

Welcome to the Indazole Functionalization Support Module. The most common ticket we receive involves the "uncontrollable" preference for N1-arylation over N2.

The Core Problem: Indazole exists in a tautomeric equilibrium between


-indazole (N1-H) and 

-indazole (N2-H).[1] The

-tautomer is thermodynamically more stable by approximately 4.5 kcal/mol (aromaticity retention in the benzene ring).
  • Thermodynamic Control: Under basic conditions (standard Buchwald-Hartwig/SnAr), the deprotonated indazolyl anion directs electrophiles to N1 due to charge localization and final product stability.

  • Kinetic Control: Accessing N2 requires bypassing this thermodynamic sink, typically via copper chelation, steric blocking of N1, or specific transient directing groups.

Strategic Decision Matrix

Before starting your synthesis, use this logic flow to select the correct catalytic system.

IndazoleStrategy Start Target Regioisomer? N1 N1-Aryl (Thermodynamic) Start->N1 N2 N2-Aryl (Kinetic/Chelation) Start->N2 Pd Pd-Catalysis (Buchwald-Hartwig) N1->Pd Standard Cu Cu-Catalysis (Ullmann/Chan-Lam) N2->Cu Direct Route Block Alternative: N1-Blocking Group (THP/SEM) -> N2-Reaction -> Deprotect N2->Block High Fidelity Route Base Strong Base (NaOtBu, K3PO4) Promotes Anion Pd->Base Ligand Ligand: Biaryl Phosphines (e.g., tBuXPhos, BrettPhos) Base->Ligand LigandCu Ligand: Diamines (e.g., DMEDA, Phenanthroline) Cu->LigandCu

Figure 1: Decision matrix for selecting catalytic systems based on desired regioselectivity.

Troubleshooting Guide (Q&A)

Ticket #104: "I am running a Buchwald-Hartwig reaction, but I only get N1-arylation. I need N2."

Diagnosis: Palladium-catalyzed cross-coupling generally follows a mechanism where the oxidative addition complex reacts with the most accessible nucleophile. The indazolyl anion (generated by bases like NaOtBu) coordinates Pd primarily at N1 due to the thermodynamic stability of the resulting product.

Solution Protocol: You must switch metals or strategy. Palladium is rarely N2-selective for unsubstituted indazoles.

  • Switch to Copper (Ullmann-Type): Copper allows for bidentate coordination that can favor N2.

    • Catalyst: CuI (10 mol%)

    • Ligand:trans-N,N'-dimethylcyclohexane-1,2-diamine (DMEDA) or 1,10-phenanthroline.

    • Mechanism:[1][2][3][4] The diamine ligand creates a steric environment and coordination geometry that often favors the N2 attack, particularly in non-polar solvents like Toluene or Dioxane.

  • The "Blocking" Strategy (Guaranteed Selectivity):

    • Step 1: Protect N1 with a bulky group (e.g., THP or SEM).

    • Step 2: Alkylate/Arylate at N2 (N2 is now the only nucleophile). Note: This forms a cationic species or requires forcing conditions.

    • Step 3: Deprotect N1.

Ticket #209: "My Chan-Lam coupling (Cu(OAc)2, Boronic Acid) is yielding a 60:40 mixture of N1:N2."

Diagnosis: Chan-Lam coupling occurs at room temperature and is milder, often leading to lower selectivity compared to thermal methods. The "magic" of Chan-Lam relies on the oxidative state of Copper (Cu(II) to Cu(III)). Without a specific ligand to direct the metal, the reaction follows the statistical and electronic bias of the substrate.

Optimization Steps:

  • Solvent Switch: Change from DCM to Methanol or DMF . Polar solvents can sometimes stabilize the transition state for N1, so if you want N2, try non-polar solvents (though solubility may be an issue).

  • Base Effect: Avoid Pyridine. Use 2,6-Lutidine or no base if possible.

  • Ligand Addition: Add a bipyridine ligand. While Chan-Lam is often "ligand-free," adding a chelator can enforce geometry that favors one isomer (often N1, unfortunately, but essential for yield).

  • Substrate Control: If your indazole has a substituent at C7 (near N1), sterics will naturally push the reaction to N2.

Ticket #315: "How do I definitively prove I have the N2 isomer? The proton NMR looks similar."

Diagnosis: Standard 1H NMR is insufficient because the chemical shifts of N1-aryl and N2-aryl isomers overlap significantly. You cannot rely on shift prediction alone.

Validation Protocol (Self-Validating System): You must use 2D NOESY (Nuclear Overhauser Effect Spectroscopy) . This is the only non-crystallographic method to guarantee structure.

  • N1-Arylation Signature: Strong NOE cross-peak between the Aryl-ortho protons and Indazole-H7 .

  • N2-Arylation Signature: Strong NOE cross-peak between the Aryl-ortho protons and Indazole-H3 .

Figure 2: Analytical distinction using NOESY correlations.

Experimental Protocols

Protocol A: N2-Selective Arylation (Copper-Catalyzed)

Recommended for obtaining the kinetic N2 product.

Reagents:

  • Indazole substrate (1.0 equiv)

  • Aryl Iodide (1.2 equiv)

  • CuI (10 mol%)

  • Ligand: trans-N,N'-Dimethylcyclohexane-1,2-diamine (20 mol%)

  • Base: K3PO4 (2.0 equiv)

  • Solvent: Toluene (0.2 M)

Procedure:

  • Charge a reaction vial with Indazole, Aryl Iodide, CuI, and K3PO4.

  • Evacuate and backfill with Argon (3x).

  • Add Toluene and the Diamine ligand via syringe.

  • Heat to 110 °C for 24 hours.

  • Critical Check: Monitor by LCMS. If N1 starts forming, lower temperature to 90 °C.

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography.

Protocol B: N1-Selective Arylation (Palladium-Catalyzed)

Recommended for obtaining the thermodynamic N1 product.

Reagents:

  • Indazole substrate (1.0 equiv)

  • Aryl Bromide (1.2 equiv)

  • Pd2(dba)3 (1-2 mol%)

  • Ligand: tBuXPhos or Me4tBuXPhos (2-4 mol%)

  • Base: NaOtBu (1.5 equiv)

  • Solvent: 1,4-Dioxane or Toluene

Procedure:

  • Mix Pd source and Ligand in solvent and stir for 5 mins to form the active catalyst species (L-Pd-0).

  • Add Indazole, Aryl Bromide, and Base.[5]

  • Heat to 100 °C for 4-12 hours.

  • Note: This reaction is usually very fast and highly selective for N1.

Comparative Data Table

FeatureN1-ArylationN2-Arylation
Thermodynamics Most Stable (Aromatic Benzene)Less Stable (Quinoid-like)
Preferred Metal Palladium (Buchwald)Copper (Ullmann)
Key Ligands Bulky Phosphines (XPhos)Diamines (DMEDA, Phen)
Solvent Preference Dioxane, TolueneToluene, DMF
Diagnostic NOE Aryl-H ↔ Indazole-H7 Aryl-H ↔ Indazole-H3
Steric Sensitivity Blocked by C7-substituentsBlocked by C3-substituents

References

  • Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L.[5][6][7] (2004).[8] Journal of Organic Chemistry. Context: Establishes the Cu/Diamine system as the primary method for controlling regioselectivity in azoles.

  • Regioselectivity issues in the functionalization of indazoles. BenchChem Technical Guides. Context: General troubleshooting for alkylation and arylation mixtures.

  • Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology / Pfizer. Context: detailed QM analysis of the N1 vs N2 transition states and thermodynamic barriers.

  • Palladium- and copper-mediated N-aryl bond formation reactions. Beilstein Journal of Organic Chemistry. Context: Comparison of Pd vs Cu mechanistic pathways.

Sources

Technical Support Hub: High-Purity Isolation of 1-Arylindazoles

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: CU-IND-001 Status: Open Subject: Removal of Copper Catalyst Residues (<10 ppm) from 1-Arylindazole Scaffolds

The Diagnostic Phase: Why is Copper Sticking?

User Query: "I performed a Chan-Lam/Ullmann coupling to synthesize a 1-arylindazole. After a standard workup, my product is off-color (green tint) and ICP-MS shows 450 ppm Copper. Standard silica columns aren't working."

Root Cause Analysis: The persistence of copper in 1-arylindazoles is a coordination chemistry problem, not just a physical impurity issue.

  • The Trap: In 1-arylindazoles, the N1 position is substituted (aryl group), leaving the N2 nitrogen with a localized lone pair. This N2 atom acts as a highly effective ligand for transition metals.

  • The Bond: Copper (especially Cu(I) used in catalysis) forms stable coordination complexes with the N2 nitrogen. Standard silica gel contains hydroxyl groups that are often too weakly acidic to protonate the indazole or displace the copper effectively.

  • The Risk: ICH Q3D guidelines classify Copper as a Class 3 impurity.[1] While oral limits are generous (~3000 µ g/day ), parenteral limits are strict (~300 µ g/day ). Furthermore, residual copper can catalyze oxidative degradation of your product during storage.

Remediation Protocols (Step-by-Step)

We recommend a Tiered Approach : Bulk Removal (Liquid-Liquid) followed by Polishing (Solid-Supported).

Protocol A: The "Chelation Wash" (Bulk Removal >95%)

Use this for crude mixtures containing visible blue/green residues.

The Science: Standard NH₄Cl washes are often insufficient because the Indazole-Cu bond is stronger than the NH₃-Cu bond. We must use EDTA , a hexadentate ligand with a formation constant (


) for Cu(II) of 

, far exceeding the indazole affinity.

Reagents:

  • Disodium EDTA (

    
    )[2]
    
  • Ammonium Hydroxide (

    
    )
    
  • DCM or EtOAc (Product solvent)

Procedure:

  • Preparation: Prepare a 0.5 M aqueous EDTA solution.

    • Critical Step: Adjust pH to 8.0–9.0 using dilute NH₄OH or NaOH. At lower pH (<5), the carboxylic acid groups of EDTA are protonated and cannot effectively chelate copper.

  • The Mix: Dissolve your crude 1-arylindazole in a minimal amount of organic solvent (DCM is preferred for solubility). Add an equal volume of the EDTA buffer.

  • Agitation: Stir vigorously for 30–45 minutes . A simple "shake" in a funnel is insufficient to break the N2-Cu coordination.

  • Separation: Separate layers. The aqueous layer should turn blue (Cu-EDTA complex).[3]

  • Repeat: Repeat until the aqueous layer is colorless.

  • Brine Wash: Wash the organic layer once with brine to remove residual EDTA before drying.[3]

Protocol B: Scavenger "Polishing" (Target <10 ppm)

Use this if ICP-MS still shows >50 ppm after Protocol A.

The Science: Functionalized silica scavengers act as "super-ligands." For nitrogen heterocycles, Thiol (SH) or Thiourea functionalized silica is superior because Sulfur is a "soft" base that binds strongly to "soft/borderline" acids like Cu(I)/Cu(II), outcompeting the "harder" nitrogen of the indazole.

Recommended Scavengers:

  • Primary Choice:SiliaMetS® Thiol (or equivalent Si-Thiol).[4]

  • Alternative:SiliaMetS® Thiourea (Better compatibility if your product has reactive electrophiles).

Procedure:

  • Loading: Dissolve the semi-pure product in THF or EtOAc (avoid MeOH if possible, as it can compete for coordination).

  • Dosage: Add 4–5 equivalents of scavenger relative to the residual copper content (not the catalyst loading). If residual Cu is unknown, use 10% w/w relative to the mass of the crude product.

  • Temperature: Stir at 40–50°C for 2–4 hours. Heat improves the kinetics of ligand exchange.

  • Filtration: Filter through a 0.45 µm PTFE pad or a fine frit.

    • Note: Do not use paper filters; fine silica fines can pass through and clog downstream HPLC lines.

Comparative Data: Method Efficiency

MethodMechanismTypical Cu ReductionProsCons
NH₄Cl / NH₄OH Wash Ligand Exchange (Ammonia)10,000 ppm → 500 ppmCheap, easy.Fails for strong binders (Indazoles).
EDTA Wash (pH 8) Chelation (Hexadentate)10,000 ppm → 50 ppmHighly effective for bulk removal.Hard to remove last traces; emulsion risk.
Si-Thiol Scavenger Soft-Soft Acid/Base Interaction500 ppm → <5 ppmExtremely high affinity; no emulsions.Expensive; requires filtration step.
Crystallization Lattice ExclusionVariableHigh purity product.Significant yield loss; Cu can co-crystallize.

Decision Logic (Workflow)

The following diagram illustrates the decision process for purifying 1-arylindazoles based on residual copper levels.

CopperRemoval Start Crude Reaction Mixture (1-Arylindazole) Check1 Visual Inspection: Blue/Green Color? Start->Check1 BulkWash Protocol A: EDTA Wash (pH 8-9) + Vigorous Stirring Check1->BulkWash Yes (High Cu) Measure Analytical Check (ICP-MS / Colorimetric) Check1->Measure No (Low Cu) BulkWash->Measure Scavenger Protocol B: Si-Thiol Scavenger (50°C, 4h) Measure->Scavenger 10 - 500 ppm Recryst Recrystallization (MeOH/DCM) Measure->Recryst > 500 ppm (Stubborn) Final Final Product (<10 ppm Cu) Measure->Final < 10 ppm Scavenger->Measure Re-test Recryst->Measure Re-test

Caption: Workflow for sequential copper removal. Protocol A is the primary defense; Protocol B is the polishing step for regulatory compliance.

Troubleshooting & FAQs

Q: My product turned bright blue after adding the scavenger. What happened? A: This is actually a good sign, but indicates the scavenger is saturated. The blue color is the Copper-Scavenger complex. If the supernatant is colorless but the silica beads are blue, it worked. If the supernatant is still blue, you under-dosed the scavenger. Filter and repeat with fresh resin.

Q: Can I just use a silica column to remove the copper? A: Rarely. While "flash chromatography" is standard, copper-indazole complexes often streak through silica columns because the interaction with the stationary phase isn't strong enough to break the metal-ligand bond. You must use a "doped" eluent (e.g., 1% triethylamine or 1% NH₄OH in the mobile phase) to compete for the copper, but Scavengers (Protocol B) are far more efficient.

Q: The EDTA wash formed a terrible emulsion. How do I fix it? A: Indazoles can be surfactant-like.

  • Add solid NaCl to saturate the aqueous layer (salting out).

  • Filter the emulsion through a pad of Celite; the physical shear often breaks the bubbles.

  • Switch to a Glycine wash (pH 9) if EDTA persists in emulsifying.

Q: I am making a GMP batch. Which scavenger is regulatory friendly? A: Most commercial scavengers (like SiliaMetS or QuadraPure) are manufactured under ISO standards and have "Regulatory Support Files" (RSF) available. They are designed so that the silica matrix does not leach into the API. Always request the RSF from the vendor for your filing.

References

  • ICH Guideline Q3D (R1) on Elemental Impurities. European Medicines Agency, 2019. Link

  • Removal of Copper Catalyst Residues from Organic Compounds. BenchChem Technical Support, 2025. Link

  • SiliaMetS® Metal Scavengers User Guide. SiliCycle Inc., Application Note. Link

  • Ullmann Coupling & Other Cu Catalyzed Reactions. Organic Synthesis, General Procedures. Link

  • Copper-Mediated Coupling Reactions and Their Applications. Chemical Reviews, 2008, 108, 8, 3054–3131. Link

Sources

Advanced Technical Support: Buchwald-Hartwig Coupling for Electron-Rich Aryl Halides

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Scientists & Process Chemists From: Senior Application Scientist, Catalysis Division Subject: Troubleshooting Protocol for Deactivated Electrophiles (Electron-Rich Ar-X)

The Core Challenge: The Oxidative Addition Barrier

In Buchwald-Hartwig amination, electron-rich aryl halides (e.g., p-methoxy chlorobenzene, amino-chloropyridines) present a specific kinetic thermodynamic hurdle: Oxidative Addition (OA) .

The electron-donating groups (EDGs) on the aromatic ring increase the electron density at the carbon-halogen bond, strengthening it and making the ring less electrophilic. Standard palladium catalysts often fail here because the metal center is not nucleophilic enough to insert into this deactivated bond.

The Solution Philosophy: To overcome this barrier, you cannot simply increase heat (which leads to dehalogenation). You must engineer the catalyst's electronic properties. The system requires:

  • High Electron Density at Pd: Achieved via electron-rich dialkylbiaryl phosphine ligands.

  • Monoligated Pd(0) Species: Steric bulk is required to enforce a 1:1 L:Pd ratio, which is orders of magnitude more active than L2:Pd species.

  • Rapid Activation: Eliminating the induction period associated with reducing Pd(II) salts.

The "Gold Standard" Screening Protocol

Do not waste time with Pd(OAc)₂ or Pd₂(dba)₃ for these specific substrates. The induction periods and inhibitory effects of dba are variables you cannot afford when the substrate is already deactivated.

Recommended System: Buchwald G3/G4 Precatalysts These precatalysts generate the active L-Pd(0) species immediately upon exposure to base, ensuring a consistent concentration of active catalyst.

Standard Screening Conditions (0.1 mmol scale)
ParameterRecommendationRationale
Precatalyst RuPhos Pd G4 or XPhos Pd G4 RuPhos is the benchmark for secondary amines and electron-rich halides. XPhos is excellent for general aryl chlorides.
Loading 1.0 - 2.0 mol%Sufficient to overcome minor poisoning; low enough to be economical.
Base NaOtBu (1.2 equiv)Strong base facilitates rapid precatalyst activation and amine deprotonation.
Solvent Toluene or 1,4-Dioxane Non-polar/weakly polar solvents stabilize the monolithic Pd species better than DMF/DMSO.
Temperature 80 °C - 100 °CSufficient energy for OA without promoting rapid catalyst decomposition.
Concentration 0.2 M - 0.5 MHigh concentration drives bimolecular kinetics.

Troubleshooting Logic & Diagnostics

Scenario A: 0% Conversion (Starting Material Recovered)

Diagnosis: The catalyst failed to insert into the Ar-X bond. The barrier for Oxidative Addition was not overcome.

  • Immediate Fix: Switch to AdBippyPhos or DalPhos ligands. These are specialized for extremely deactivated substrates (e.g., aryl chlorides with multiple EDGs).

  • Secondary Fix: Increase temperature to 110°C and switch solvent to t-Amyl alcohol (higher boiling point, solubilizes bases well).

  • Check: Is your halide an Aryl Chloride? If yes, ensure you are NOT using a simple triphenylphosphine or bidentate ligand (like BINAP), which are often too sterically crowded or electronically insufficient for deactivated chlorides.

Scenario B: Protodehalogenation (Ar-Cl Ar-H)

Diagnosis: The catalyst performed Oxidative Addition but underwent


-hydride elimination or reduced via a hydride source before the amine could bind. This is common with electron-rich halides because the Pd(II)-Ar intermediate is nucleophilic and "looks" for protons.
  • Root Cause 1 (Solvent): Primary/Secondary alcohols can act as hydride sources.

    • Fix: Switch to strictly anhydrous Toluene or DME.

  • Root Cause 2 (Base): Alkoxide bases can undergo

    
    -hydride elimination.
    
    • Fix: Switch to inorganic bases like K₃PO₄ or Cs₂CO₃ . Note: These are weaker, so you must use a G3/G4 precatalyst to ensure activation occurs, or add a drop of water/surfactant if solubility is an issue.

Scenario C: Reaction Stalls at 40-50%

Diagnosis: Catalyst death (poisoning) or product inhibition.

  • Test: Add a second portion of catalyst (1 mol%) after the stall. If reaction resumes, the catalyst is unstable.

    • Fix: Lower temperature by 10°C and double the ligand-to-metal ratio (if not using G4) to stabilize the Pd(0).

  • Test: If reaction does not resume, the product or byproduct is poisoning the catalyst (common with pyridines/heterocycles).

    • Fix: Switch to BrettPhos Pd G4 . The extreme bulk of BrettPhos prevents coordination of heterocyclic nitrogens to the Pd center.

Visualizing the Troubleshooting Workflow

The following decision tree outlines the logical steps for diagnosing failure modes specifically for electron-rich substrates.

BuchwaldTroubleshooting Start Reaction Analysis: Electron-Rich Ar-X CheckConv Check Conversion (LCMS/GCMS) Start->CheckConv ZeroConv 0-5% Conversion (SM Recovered) CheckConv->ZeroConv No Rxn PartialConv Partial Conversion (Stalled) CheckConv->PartialConv Stops mid-way WrongProd Wrong Product (Ar-H Observed) CheckConv->WrongProd Byproducts LigandIssue Issue: Oxidative Addition Failure ZeroConv->LigandIssue Poison Issue: Catalyst Poisoning or Instability PartialConv->Poison Dehalo Issue: Protodehalogenation (Hydride Transfer) WrongProd->Dehalo Sol_Ligand Action: Switch to AdBippyPhos or tBuXPhos LigandIssue->Sol_Ligand Sol_Base Action: Remove Alcohol Solvents Switch Base to K3PO4 Dehalo->Sol_Base Sol_Brett Action: Use BrettPhos (Steric Bulk) or Add Catalyst in Portions Poison->Sol_Brett

Caption: Decision matrix for diagnosing failure modes in Buchwald-Hartwig coupling of deactivated aryl halides.

Mechanistic Insight: Why G4 Precatalysts?

Understanding the activation mechanism is vital for troubleshooting. G3/G4 precatalysts bypass the complex reduction steps required for Pd(II) salts.

PrecatalystActivation G4 Pd G4 Precatalyst (Air Stable Pd(II)) Intermediate Pd-Amido Complex G4->Intermediate + Base BaseStep Base (Deprotonation) ActiveCat Active L-Pd(0) (Monoligated) Intermediate->ActiveCat - Carbazole RedElim Reductive Elimination OxAdd Oxidative Addition (Rate Limiting for Ar-Cl) ActiveCat->OxAdd + Electron-Rich Ar-Cl

Caption: Activation pathway of Buchwald G4 precatalysts. Note that the active species is generated immediately, ready for the difficult Oxidative Addition step.

Frequently Asked Questions (FAQs)

Q1: Why can't I just use Pd₂(dba)₃ and add more ligand? A: The dba (dibenzylideneacetone) ligand is not innocent. It is an electron-withdrawing alkene that stabilizes Pd(0). For electron-rich aryl halides, the oxidative addition is already difficult. The presence of dba competes with your phosphine ligand for the Pd center and increases the energy barrier for the reaction. G3/G4 precatalysts are dba-free.

Q2: My substrate has a free alcohol (-OH) group. Will NaOtBu work? A: Likely not. NaOtBu will deprotonate the alcohol, potentially leading to ether formation or changing the solubility profile.

  • Recommendation: Use LHMDS (Lithium Hexamethyldisilazide) as the base. It is non-nucleophilic and soluble in toluene. Alternatively, use a weaker base like K₃PO₄ in t-Butanol or Dioxane at higher temperatures (100°C+).

Q3: I am coupling a primary amine and getting mixtures of mono- and di-arylation. A: This is a selectivity issue.

  • Recommendation: Switch to BrettPhos or RuPhos . These ligands are exceptionally bulky and create a "steric pocket" that disfavors the binding of the already-arylated secondary amine product, preventing the second coupling (homocoupling).

References

  • Buchwald Precatalyst Development

    • Bruno, N. C.; Niljianskul, N.; Buchwald, S. L. N-Methylcarbazole-Substituted Pd Precatalyst: A Versatile and Efficient Source of Pd(0) for Cross-Coupling Reactions.J. Org. Chem.2014, 79, 4161–4166.
  • Ligand Selection for Chlorides

    • Fors, B. P.; Watson, D. A.; Biscoe, M. R.; Buchwald, S. L. A Highly Active Catalyst for Pd-Catalyzed Amination of Five-Membered Heterocyclic Halides.J. Am. Chem. Soc.2008, 130, 13552–13554.
  • Mechanism of Oxidative Addition

    • Barrios-Landeros, F.; Carrow, B. P.; Hartwig, J. F. Effect of Ligand Steric Properties on the Reductive Elimination of Arylamines from Palladium(II).J. Am. Chem. Soc.2009, 131, 8141–8154.
  • Dehalogenation Troubleshooting

    • Navarro, O.; Marion, N.; Mei, J.; Nolan, S. P. Rapid Room Temperature Buchwald-Hartwig Amination of Aryl Chlorides.Chem. Eur. J.2006, 12, 5142.

Optimizing Chan-Lam coupling for 1-(3-Chloro-4-methylphenyl)-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Target Application: Synthesis of 1-(3-Chloro-4-methylphenyl)-1H-indazole Audience: Process Chemists, Discovery Researchers, and Drug Development Professionals

Welcome to the Chan-Lam N-Arylation Support Center. The copper-catalyzed oxidative cross-coupling between 1H-indazole and (3-chloro-4-methylphenyl)boronic acid is a powerful method for constructing C(sp2)–N bonds under mild conditions. However, achieving high conversion and perfect regioselectivity requires precise control over the catalytic cycle. This guide provides mechanistic troubleshooting, empirical optimization data, and a self-validating Standard Operating Procedure (SOP) to ensure robust reproducibility.

Mechanistic Workflow & Catalytic Cycle

Understanding the causality of the Chan-Lam coupling is critical for troubleshooting. The reaction relies on a Cu(I)/Cu(II)/Cu(III) oxidative cycle where the base and oxygen play dual roles as ligands and oxidants.

ChanLamPathway CuII Cu(II) Precatalyst (e.g., Cu(OAc)₂) Transmet Transmetalation Ar-B(OH)₂ CuII->Transmet Base -AcOH Coord Ligand Exchange 1H-Indazole + Base Transmet->Coord -B(OH)₂OAc Oxidation Oxidation (O₂) Cu(II) → Cu(III) Coord->Oxidation O₂ RedElim Reductive Elimination C-N Bond Formation Oxidation->RedElim CuI Cu(I) Species Inactive State RedElim->CuI 1-Ar-1H-Indazole CuI->CuII O₂ / Base

Catalytic cycle of Chan-Lam coupling for N-arylation of indazoles.

Troubleshooting Guides & FAQs

Q1: My reaction stalls at 30% conversion. How do I drive it to completion? Causality: The Chan-Lam coupling is an oxidative process that relies on the continuous oxidation of Cu(I) back to the active Cu(II) species. If the reaction stalls, it is typically due to oxygen starvation or the failure to break up inactive copper-borate oligomers 1. Solution:

  • Ensure the reaction is run in an "open-flask" environment or under a balloon of dry air/O2.

  • Use a coordinating base like pyridine or triethylamine (TEA). These bases do more than just deprotonate the indazole; they actively break up the inactive Cu(OAc)2 paddlewheel dimers into the catalytically active monomeric species 2.

Q2: Will I get a mixture of N1 and N2 arylated indazoles? How do I control regioselectivity? Causality: Unlike traditional alkylations (e.g., with alkyl halides) which often yield mixtures of N1 and N2 isomers due to competing thermodynamic and kinetic controls, the Chan-Lam coupling is inherently highly regioselective for the N1 position 3. Quantum mechanical (QM) analyses of the indazole anion's Highest Occupied Molecular Orbital (HOMO) reveal that the electron density is significantly localized on the N1 atom, with almost no lobe on N2 3. Solution: Ensure complete deprotonation of the 1H-indazole by using an adequate base (e.g., pyridine). The reaction must proceed via the indazole anion coordinating to the Cu(II) center to exploit this HOMO distribution.

Q3: I am observing a large amount of 3-chloro-4-methylphenol byproduct. What is happening? Causality: Oxidative homocoupling or hydroxylation of the (3-chloro-4-methylphenyl)boronic acid is a common competing side reaction. It occurs when the boronic acid reacts with the Cu(II)-OH species in the presence of excess moisture before the indazole can coordinate 2. Solution: Add activated 4Å molecular sieves to the reaction mixture to scavenge adventitious water 4. Furthermore, use a slight excess of the boronic acid (1.5 - 2.0 equivalents) to compensate for the portion lost to protodeboronation 1.

Optimization Data Matrix

The following table summarizes the quantitative optimization data for the synthesis of 1-(3-Chloro-4-methylphenyl)-1H-indazole, highlighting the critical role of the solvent and base in dictating yield and regioselectivity.

Solvent (0.1 M)Base (2.0 eq)AdditiveTemp (°C)Yield (%)Regioselectivity (N1:N2)
DCM Pyridine 4Å MS 25 88 >99:1
DCMTEANone2565>99:1
MeOHPyridine4Å MS2542>99:1
DMFK₂CO₃None805592:8
DCMNone4Å MS25<5N/A
Standard Operating Procedure (SOP)

Self-Validating Protocol for the Synthesis of 1-(3-Chloro-4-methylphenyl)-1H-indazole

Step 1: Reagent Preparation In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 1H-indazole (1.0 mmol, 1.0 eq), (3-chloro-4-methylphenyl)boronic acid (1.5 mmol, 1.5 eq), and anhydrous Copper(II) acetate (0.2 mmol, 0.2 eq).

Step 2: Moisture Scavenging Add 200 mg of freshly activated 4Å molecular sieves to the flask. Causality: This prevents the Cu(II)-OH mediated oxidative homocoupling of the boronic acid.

Step 3: Solvent and Base Addition Suspend the solid mixture in 10 mL of anhydrous Dichloromethane (DCM). Add Pyridine (2.0 mmol, 2.0 eq) dropwise via syringe.

Step 4: Reaction Initiation & Colorimetric Validation Leave the flask open to the atmosphere (or attach a balloon filled with dry air). Stir vigorously at room temperature (25 °C). Self-Validation Checkpoint: The initial mixture will appear light blue/green. Within 15–30 minutes of stirring in the presence of air, the solution will rapidly transition to a deep brown or black color. This color shift is a self-validating indicator that the active Cu-amine complex has formed and the Cu(I)/Cu(II)/Cu(III) oxidative cycle has successfully initiated 2.

Step 5: Monitoring Monitor the reaction via TLC (Hexanes:EtOAc 8:2) or LC-MS. The reaction typically reaches completion within 16–24 hours. Self-Validation Checkpoint: Look for the complete disappearance of the 1H-indazole starting material spot.

Step 6: Workup and Purification

  • Filter the crude dark mixture through a short pad of Celite to remove the copper salts and molecular sieves.

  • Wash the Celite pad thoroughly with EtOAc (3 × 15 mL).

  • Concentrate the combined filtrate under reduced pressure.

  • Purify the residue via flash column chromatography (gradient elution: 100% Hexanes to 90:10 Hexanes/EtOAc) to afford 1-(3-Chloro-4-methylphenyl)-1H-indazole as a solid.

References
  • Copper-promoted C–Element Bond Oxidative Coupling Reaction with Boronic Acids | Synthetic Methods in Drug Discovery - RSC.[Link]

  • QM Analyses of Regioselectivity in Chan-Lam Reaction - WuXi Biology.[Link]

  • Electrochemically Enabled Chan–Lam Couplings of Aryl Boronic Acids and Anilines - Organic Letters (ACS).[Link]

  • Mechanistic Development and Recent Applications of the Chan-Lam Amination - SciSpace.[Link]

  • Chan-Lam Coupling - Organic Chemistry Portal.[Link]

Sources

Overcoming steric hindrance in 3-chloro-4-methylphenyl coupling

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Coupling Protocols for 3-Chloro-4-Methylphenyl Scaffolds

Ticket ID: #STERIC-3CL4ME-001 Status: Open Assigned Specialist: Senior Application Scientist (Catalysis Group)

Diagnostic Overview: Defining the Steric Challenge

User Issue: "I am experiencing low yields or catalyst deactivation when attempting to couple a 3-chloro-4-methylphenyl moiety."

Root Cause Analysis: The "3-chloro-4-methylphenyl" scaffold presents a deceptive challenge depending on your target vector.

  • Vector A (C1-Coupling): If you are coupling at the C1 position (e.g., using 3-chloro-4-methylphenylboronic acid), the steric environment is relatively open (flanked by protons at C2/C6). Failure here usually indicates a problem with the coupling partner (the electrophile) or protodeboronation.

  • Vector B (C3-Coupling - The "Hard" Case): If you are attempting to activate the C3-Chlorine bond, you face significant steric hindrance from the ortho-C4-Methyl group. Additionally, the electron-rich nature of the methyl group slightly deactivates the C-Cl bond toward oxidative addition compared to a naked chlorobenzene.

Decision Matrix: Select Your Workflow

CouplingLogic Start Start: Define Substrate Target Which bond are you coupling? Start->Target C1 C1 Position (Meta to Cl, Para to Me) Target->C1 Boronic Acid/Halide at C1 C3 C3 Position (The Chloride itself) Target->C3 Activating C-Cl Partner Is the Coupling Partner Sterically Hindered? C1->Partner High_Energy High-Energy C3 Protocol (Pd-PEPPSI or BrettPhos) C3->High_Energy Requires Ortho-Tolerance Standard Standard Protocol (Pd(PPh3)4 or dppf) Partner->Standard No (e.g., Phenyl) Adv_C1 Advanced C1 Protocol (SPhos/XPhos) Partner->Adv_C1 Yes (e.g., 2,6-disubst.)

Figure 1: Workflow decision tree for selecting the correct catalytic system based on the specific regiochemical target.

Technical Solutions & Optimized Protocols

Scenario A: The "Hard" Case – Activating the C3-Chlorine (Ortho-Methyl Hindrance)

Target: Coupling the C3-Cl bond while preserving or ignoring the C4-Me group. Challenge: The C4-methyl group blocks the approach of the palladium center, inhibiting oxidative addition. Standard phosphines (PPh3) will fail.

Recommended Hardware (Catalysts):

  • Pd-PEPPSI-IPr: The bulky NHC ligand (IPr) creates a flexible steric pocket that accommodates the ortho-methyl group while the strong sigma-donation facilitates the difficult oxidative addition into the C-Cl bond.

  • XPhos Pd G4: The "dialkylbiaryl" architecture of XPhos is specifically designed to couple aryl chlorides. The isopropyl groups on the phosphine create a "roof" that prevents dimer formation but allows the substrate to enter.

SOP: High-Energy C3-Coupling Protocol

ParameterSpecificationRationale
Precatalyst Pd-PEPPSI-IPr (2.0 mol%)Stabilizes mono-ligated Pd(0); prevents precipitation as Pd-black.
Ligand None (Pre-formed)If using Pd(OAc)2, add XPhos (1:2 ratio).
Solvent 1,4-Dioxane (Anhydrous)High boiling point (101°C) required for activation energy.
Base Cs₂CO₃ (3.0 equiv)The "Cesium Effect" improves solubility in dioxane and facilitates transmetallation in hindered systems.
Temperature 80°C - 100°C Do not run at RT. The C-Cl bond requires thermal activation.
Concentration 0.25 MHigher concentration drives kinetics in hindered systems.

Step-by-Step Workflow:

  • Charge Vessel: In a glovebox or under Argon flow, add Pd-PEPPSI-IPr (2 mol%), 3-chloro-4-methyl derivative (1.0 equiv), Boronic Acid (1.5 equiv), and Cs₂CO₃ (3.0 equiv) to a reaction vial.

  • Solvent Addition: Add anhydrous 1,4-dioxane.

  • Degas: Sparge with Argon for 5 minutes (critical to prevent phenol formation).

  • Reaction: Seal and heat to 100°C for 16 hours.

  • Workup: Filter through Celite to remove palladium residues before aqueous extraction.

Scenario B: The "Partner" Case – Coupling C1 to a Bulky Partner

Target: Coupling 3-chloro-4-methylphenylboronic acid to a hindered electrophile (e.g., 2-bromo-toluene). Challenge: Steric clash during the transmetallation step.

Recommended Hardware:

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl). The methoxy groups on SPhos provide hemilabile coordination, stabilizing the intermediate and allowing the entry of bulky boronic acids.

SOP: Bulky Partner Protocol

  • Catalyst: Pd(OAc)₂ (1 mol%) + SPhos (2 mol%) OR SPhos Pd G3 (1 mol%).

  • Base: K₃PO₄ (2.0 equiv) in Toluene/Water (10:1).

  • Temp: 80°C.

  • Note: If the boronic acid is prone to protodeboronation (common with ortho-substituents), switch to the MIDA boronate slow-release protocol or use anhydrous conditions with CsF.

Troubleshooting & FAQs

Q1: I am seeing significant amounts of dehalogenated product (toluene derivative) instead of the coupled product. Why?

  • Diagnosis: This is "Hydrodehalogenation." It occurs when the oxidative addition happens, but the transmetallation is too slow (due to steric hindrance). The Pd-Ar species then undergoes Beta-Hydride elimination (from solvent/ligand) or abstracts a proton.

  • Fix:

    • Switch solvent from Isopropanol/Ethanol to Dioxane or Toluene (non-protic).

    • Increase the concentration of the Boronic Acid.

    • Switch to Buchwald Pd G4 precatalysts to ensure rapid reductive elimination.

Q2: Can I selectively couple a Bromine at C1 without touching the Chlorine at C3?

  • Diagnosis: Yes, this is "Orthogonal Functionalization."

  • Protocol: Use Pd(PPh₃)₄ or Pd(dppf)Cl₂ at 60°C with Na₂CO₃.

  • Mechanism: These "older" ligands are active enough to insert into C-Br but not electron-rich enough to insert into the hindered C-Cl bond of the 3-chloro-4-methyl moiety. Avoid XPhos or PEPPSI here, as they will activate both halogens.

Q3: My reaction turns black immediately and yields are <10%.

  • Diagnosis: "Pd-Black" precipitation. The catalyst is decomposing before it enters the cycle. This is common with hindered substrates where the ligand dissociates.

  • Fix:

    • Do not use Pd(PPh₃)₄.

    • Use a Precatalyst (e.g., XPhos Pd G4 or PEPPSI).[1][2] These contain the ligand pre-bound in an optimal ratio.

    • Ensure your solvent is rigorously degassed; oxygen accelerates ligand oxidation and catalyst death.

Mechanistic Visualization

Steric Relief via Specialized Ligands The diagram below illustrates why bulky ligands (like IPr or XPhos) are counter-intuitively necessary for hindered couplings. They force the Palladium into a mono-ligated state (


), which is the active species, preventing the formation of inactive resting states.

CatalyticCycle cluster_steric The Steric Solution Precat Precatalyst (Pd-PEPPSI / G4) Active Active Species (L-Pd(0)) Precat->Active Activation OxAdd Oxidative Addition (Rate Limiting for C-Cl) Active->OxAdd + 3-Cl-4-Me-Ar Note1 Bulky Ligand (L) prevents dimerization Active->Note1 TransMet Transmetallation (Sterically Sensitive) OxAdd->TransMet + Ar-B(OH)2 / Base Note2 High e- density breaks C-Cl bond OxAdd->Note2 RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II) Complex RedElim->Active - Product

Figure 2: The catalytic cycle emphasizing the role of bulky, electron-rich ligands in stabilizing the active mono-ligated Palladium species.

References

  • Organ, M. G., et al. (2007). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides. Chemistry – A European Journal.[3]

  • Martin, R., & Buchwald, S. L. (2008).[4] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[2][5][6] Accounts of Chemical Research.[7]

  • Valente, C., et al. (2012). The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions. Angewandte Chemie International Edition.

  • Merck / Sigma-Aldrich. (2024). Buchwald Precatalysts User Guide.

Sources

Separation of N1 and N2 isomers of (3-Chloro-4-methylphenyl)-indazole

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the separation, purification, and structural identification of N1 and N2 isomers of (3-Chloro-4-methylphenyl)-indazole .

This guide assumes the standard medicinal chemistry scenario: you have synthesized a 3-substituted indazole core (or are performing N-arylation/alkylation) and have obtained a mixture of 1-substituted (thermodynamic) and 2-substituted (kinetic) regioisomers.

Executive Summary & Strategy

The separation of N1 and N2 indazole isomers is a classic challenge in heterocyclic chemistry. For (3-Chloro-4-methylphenyl)-indazole derivatives, the steric bulk and lipophilicity of the chloro-methylphenyl group significantly influence the separation behavior.[1]

  • The Challenge: Indazoles exist as tautomers (1H and 2H). Upon functionalization (alkylation/arylation), they become stable regioisomers .[1] N1 isomers are typically thermodynamically stable, while N2 isomers are often kinetically favored but less stable.[1][2]

  • The Solution: Separation is best achieved via Normal Phase Silica Chromatography (Flash) for bulk purification, utilizing the distinct polarity differences between the "benzenoid" (N1) and "quinonoid" (N2) electronic structures.

  • Identification: NOESY NMR is the definitive method for structural assignment, distinguishing the interaction between the N-substituent and the indazole core (H7 vs. H3/C3-substituent).[1]

Decision Tree: Separation Workflow

Use this logic flow to determine the optimal separation path for your specific mixture.

IndazoleSeparation Start Crude Reaction Mixture (N1/N2 Isomers) TLC Run TLC Analysis (Hexane/EtOAc 4:1) Start->TLC CheckRf Calculate u0394Rf TLC->CheckRf Flash Flash Chromatography (Silica Gel) CheckRf->Flash u0394Rf > 0.1 Prep Prep-HPLC (C18, Acidic Mobile Phase) CheckRf->Prep u0394Rf < 0.1 Cryst Fractional Recrystallization (MeOH or Acetone/H2O) CheckRf->Cryst One isomer crystallizes Analysis Structural ID (1H NMR + NOESY) Flash->Analysis Prep->Analysis Cryst->Analysis

Figure 1: Strategic workflow for the isolation of N1 and N2 indazole regioisomers.

Protocol 1: Chromatographic Separation[1]

A. Thin Layer Chromatography (TLC) Optimization

Before attempting preparative separation, establish the elution order.

  • Stationary Phase: Silica Gel 60 F254.

  • Solvent System: Start with Hexane:Ethyl Acetate (80:20) .

  • Observation:

    • N2 Isomer (Kinetic): Typically less polar and elutes first (Higher Rf) due to the quinonoid-like structure reducing the dipole moment in non-polar solvents.

    • N1 Isomer (Thermodynamic): Typically more polar and elutes second (Lower Rf).

    • Note: The 3-chloro-4-methylphenyl group adds significant lipophilicity.[1] You may need to increase polarity to Hexane:EtOAc (60:40) or use DCM:MeOH (98:2) if the compounds stick to the baseline.

B. Flash Column Chromatography (Scale: 100 mg – 10 g)
  • Cartridge: High-performance spherical silica (20–40 µm).

  • Gradient:

    • Equilibrate with 100% Hexane (or Heptane).

    • 0–10% EtOAc over 5 CV (Column Volumes).

    • 10–40% EtOAc over 15 CV.

    • Hold at 40% EtOAc until N1 elutes.

  • Troubleshooting: If peaks overlap (resolution < 1.5), switch to Dichloromethane (DCM) / Methanol . A gradient of 0% to 5% MeOH in DCM is highly effective for separating nitrogen heterocycles.

C. Preparative HPLC (Scale: < 100 mg or difficult separations)

If Flash fails, use Reverse Phase (RP) HPLC.

  • Column: C18 (e.g., XBridge or SunFire), 5 µm.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 50% B to 90% B over 20 minutes.

  • Elution Order Reversal: In RP-HPLC, the elution order often reverses compared to Normal Phase.[1] The more polar N1 isomer may elute first , followed by the less polar N2 isomer.

Protocol 2: Structural Identification (The "How do I know?" Section)

This is the most critical step. You cannot rely solely on elution order. You must validate the structure using NMR.

Mechanism of Identification

The position of the substituent (N1 vs N2) changes the magnetic environment of the protons on the indazole ring, specifically H7 and the substituent at C3 (the chloromethylphenyl group).

Diagnostic NMR Table
FeatureN1-Isomer (Thermodynamic) N2-Isomer (Kinetic)
1H NMR: H-7 Shift Typically shielded (lower ppm) relative to N2.[1]Typically deshielded (downfield, higher ppm) due to the lone pair of N1.
13C NMR: C-3 Shift Characteristic shift (approx 135-145 ppm).[1]Often shifted downfield relative to N1.
NOESY / ROESY Strong NOE between N-Substituent and H-7. Strong NOE between N-Substituent and C3-Substituent.
UV Spectra typically

~ 295-300 nm.[1]
typically

~ 310-320 nm (bathochromic shift).
The "Gold Standard" NOESY Experiment

To definitively confirm the structure of your (3-Chloro-4-methylphenyl)-indazole derivative:

  • N1-Substitution: Look for a cross-peak between the protons of the N-substituent (e.g., N-CH3 or N-CH2) and the H-7 proton of the indazole ring (the doublet near 7.5-8.0 ppm).[1]

  • N2-Substitution: Look for a cross-peak between the protons of the N-substituent and the ortho-protons of the 3-phenyl ring (the 3-chloro-4-methylphenyl group).[1]

Protocol 3: Controlling Regioselectivity

If separation is too difficult, optimize the synthesis to favor one isomer.[2]

To Favor N1 (Thermodynamic Product):
  • Conditions: High temperature, long reaction time, polar aprotic solvents.[1]

  • Reagents: Use NaH in DMF or THF at reflux. The sodium salt allows for thermodynamic equilibration.

  • Mechanism: The N1-anion is more stable.[3] High heat allows the kinetic N2 product to revert and convert to the stable N1 form.

To Favor N2 (Kinetic Product):
  • Conditions: Low temperature, short reaction time, non-polar solvents.[1]

  • Reagents: Mitsunobu reaction often favors N2. Alternatively, alkylation with Meerwein's salt (Trimethyloxonium tetrafluoroborate) in DCM often yields high N2 ratios.[1]

  • Sterics: If the C3-substituent (your chloromethylphenyl group) is very bulky, it may sterically hinder N2, forcing N1 formation regardless of conditions.[1]

FAQ: Troubleshooting & Common Issues

Q1: My isomers co-elute on silica. What now? A: Try "basifying" your silica. Pre-wash the column with 1% Triethylamine (TEA) in Hexane. Indazoles are weak bases; acidic silanols on the silica can cause peak tailing and broadening. TEA blocks these sites, sharpening peaks and improving resolution.[1]

Q2: Can I interconvert N2 to N1? A: Yes. Heating the N2 isomer in the presence of a catalyst (like a catalytic amount of alkyl halide or acid) often induces isomerization to the more stable N1 form. This is useful if you accidentally made the wrong isomer.

Q3: Why does the 3-chloro-4-methylphenyl group make separation harder? A: This group is lipophilic and bulky.[1] It dominates the interaction with the stationary phase, masking the subtle polarity differences between the N1 and N2 nitrogens. Using a more selective stationary phase like Phenyl-Hexyl (for HPLC) can exploit the pi-pi interactions with the phenyl ring to improve separation.[1]

References

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles . National Institutes of Health (NIH). Available at: [Link]

  • Regioselective Synthesis of Indazole N1- and N2-Ribonucleosides . PubMed. Available at: [Link]

  • Development of a Selective and Scalable N1-Indazole Alkylation . Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Differentiation of Regioisomeric N-alkylation of Indazoles by Advanced NMR . Magnetic Resonance in Chemistry. Available at: [Link]

  • Separation of Indazole on Newcrom R1 HPLC Column . SIELC Technologies. Available at: [Link]

Sources

HPLC method development for 1-(3-Chloro-4-methylphenyl)-1H-indazole purity

Author: BenchChem Technical Support Team. Date: March 2026

Subject: HPLC Purity Analysis of 1-(3-Chloro-4-methylphenyl)-1H-indazole

Executive Summary & Molecule Profile

This guide addresses the chromatographic separation of 1-(3-Chloro-4-methylphenyl)-1H-indazole (CMI). This molecule presents specific challenges due to its high lipophilicity (driven by the chloro-methyl phenyl moiety) and the potential for regioisomeric impurities (N1- vs. N2-isomers) inherent to indazole synthesis.

Critical Quality Attributes (CQA):

  • Hydrophobicity (LogP): Estimated > 4.5 (High retention on C18).

  • Basicity: The indazole N2 nitrogen is a weak base (

    
     of conjugate acid 
    
    
    
    1.0–1.5). While largely neutral at standard HPLC pH, it can interact with active silanols, causing peak tailing.
  • Key Impurity: 2-(3-Chloro-4-methylphenyl)-2H-indazole (N2-isomer).

Module 1: Method Development Strategy
Q: What is the recommended starting column and mobile phase?

A: Do not start with a generic gradient. Due to the chlorine and methyl substituents, this molecule is "sticky."

Primary Recommendation (Screening):

  • Column: C18 with high carbon load and exhaustive end-capping (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge BEH C18).

    • Why: The high surface area provides sufficient retention for the polar impurities, while end-capping suppresses silanol interactions with the indazole nitrogen.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (ACN).[1][2]

    • Why: ACN has a lower viscosity and higher elution strength than Methanol, which is necessary for eluting the highly lipophilic CMI peak within a reasonable timeframe.

  • Gradient: Steep ramp to high organic.

Standard Screening Protocol:

Time (min)% Mobile Phase BComments
0.05Initial equilibration
2.05Hold for polar impurities
15.095Elute highly lipophilic CMI
20.095Wash column (Critical step)
20.15Re-equilibration
Q: How do I separate the N1-isomer (Product) from the N2-isomer (Impurity)?

A: This is the most common failure point. N1 and N2 isomers often co-elute on standard C18 columns because their hydrophobicity is nearly identical. Their difference lies in their molecular shape and electron density distribution .

Strategy: Switch to a Phenyl-Hexyl or Biphenyl stationary phase.

  • Mechanism: These phases utilize

    
     interactions.[1] The electron-deficient chlorophenyl ring of your analyte interacts differently with the stationary phase depending on whether it is attached to N1 or N2, often resulting in baseline resolution where C18 fails.
    
  • Solvent Switch: If ACN fails on Phenyl-Hexyl, switch Mobile Phase B to Methanol . Methanol facilitates

    
     interactions, whereas ACN (a 
    
    
    
    -acceptor) can sometimes suppress them.
Module 2: Troubleshooting & FAQs
Q: My main peak shows significant tailing (Tailing Factor > 1.5). How do I fix this?

A: Tailing in indazoles is typically caused by the interaction of the N2 lone pair with acidic silanols on the silica support.

Step-by-Step Troubleshooting:

  • Check Column Age: Older columns lose end-capping. Replace with a fresh high-purity silica column.

  • Modify pH: Ensure your pH is low (< 3.0). This keeps surface silanols protonated (neutral), preventing them from binding to the analyte.

  • Add Modifier: If using Formic Acid, switch to 0.1% Trifluoroacetic Acid (TFA) . TFA acts as an ion-pairing agent, masking the positive charge and sharpening the peak. Note: TFA suppresses MS signal; use Formic if MS detection is required.

Q: I see "Ghost Peaks" in my blank injection after running a sample.

A: The high lipophilicity of the 3-Chloro-4-methylphenyl group causes the molecule to adsorb to the rotor seal or injector loop materials (carryover).

The Fix:

  • Needle Wash: Change needle wash solvent to 90% ACN / 10% Water (or Isopropanol). A standard 50/50 wash is too weak to solubilize this compound.

  • Gradient Extension: Extend the 95% B hold time in your method (see Screening Protocol above).

Module 3: Visualization of Workflows
Figure 1: Method Development Decision Tree

Caption: Logical flow for selecting the correct stationary phase based on isomer resolution and peak symmetry.

MethodDevelopment Start Start: 1-(3-Chloro-4-methylphenyl)-1H-indazole Screening Screening Run: C18 Column, ACN/Water (0.1% FA) Start->Screening CheckRes Are N1/N2 Isomers Resolved? Screening->CheckRes CheckTail Is Tailing Factor < 1.3? CheckRes->CheckTail Yes SwitchCol Switch to Phenyl-Hexyl Column (Maximize pi-pi interactions) CheckRes->SwitchCol No (Co-elution) Success Validation Phase: Proceed to ICH Q2(R1) CheckTail->Success Yes AddTFA Switch Modifier to 0.05% TFA or Phosphate Buffer CheckTail->AddTFA No (Tailing) SwitchSolvent Switch Mobile Phase B to Methanol SwitchCol->SwitchSolvent Still Co-eluting? SwitchSolvent->CheckTail AddTFA->Success

Figure 2: Impurity Profiling Workflow

Caption: Workflow for identifying and controlling the critical N2-isomer impurity.

ImpurityWorkflow Synthesis Synthesis (N-Arylation) Crude Crude Mixture (N1 + N2 Isomers) Synthesis->Crude HPLC HPLC Analysis (Phenyl-Hexyl) Crude->HPLC Decision N2 Isomer > 0.1%? HPLC->Decision Recryst Recrystallization (Purification) Decision->Recryst Yes Release Batch Release Decision->Release No Recryst->HPLC Re-test

Module 4: Validation Protocol (Self-Validating System)

To ensure the method is robust, perform the System Suitability Test (SST) before every sample set. Based on USP <621> and ICH Q2(R1) guidelines, the following criteria must be met:

ParameterAcceptance CriteriaScientific Rationale
Resolution (

)

between N1 and N2 isomers
Ensures accurate quantitation of the impurity without peak overlap integration errors.
Tailing Factor (

)

(Target 1.0–1.2)
Indicates minimal secondary interactions (silanol activity), ensuring peak purity.
Injection Precision RSD

2.0% (n=6)
Confirms pump stability and autosampler accuracy.
Signal-to-Noise

for LOQ solution
Verifies sensitivity for trace impurity detection.

Validation Reference Protocol:

  • Specificity: Inject pure N1-isomer, pure N2-isomer (if available), and a spiked mixture. Verify no interference at the retention time of the main peak.

  • Linearity: Prepare 5 concentrations ranging from 50% to 150% of the target concentration.

    
     must be 
    
    
    
    .
  • LOD/LOQ: Determine based on the standard deviation of the response and slope (

    
    ).
    
References
  • USP General Chapter <621> Chromatography. United States Pharmacopeia. (2023).[3] Defines system suitability parameters including resolution and tailing factor limits.

  • ICH Harmonised Tripartite Guideline Q2(R1). Validation of Analytical Procedures: Text and Methodology. (2005).[4][5] The global standard for validating HPLC methods in drug development.

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L.Practical HPLC Method Development. (2nd Ed.). Wiley-Interscience. (1997). Authoritative text on the theory of solvophobic interactions and column selection.
  • Separation of Indazole Isomers. SIELC Technologies Application Note. Demonstrates the use of mixed-mode and specific reverse-phase conditions for separating N1/N2 indazoles.

  • Retention behavior of reversed-phase for HPLC. ResearchGate. Discusses the retention mechanisms of hydrophobic and halogenated compounds in RP-HPLC.

Sources

Validation & Comparative

1H NMR Characterization of 1-(3-Chloro-4-methylphenyl)-1H-indazole: A Regioselectivity Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Regiochemistry Challenge

In drug development, the indazole scaffold is a privileged structure, frequently acting as a bioisostere for indole or purine in kinase inhibitors. However, the synthesis of 1-(3-Chloro-4-methylphenyl)-1H-indazole presents a critical quality control challenge: regioselectivity .

Direct arylation of 1H-indazole (e.g., via Chan-Lam or Buchwald-Hartwig coupling) often yields a mixture of the thermodynamically stable N1-isomer (the target) and the kinetically favored N2-isomer . These isomers possess distinct biological activities and metabolic profiles.

This guide provides a definitive NMR characterization protocol to distinguish the target N1-isomer from the N2-alternative, utilizing specific diagnostic signals arising from the 3-chloro-4-methylphenyl substituent and the indazole core.

Comparative Analysis: Target vs. Alternatives

The primary "alternative" in this context is not a different drug candidate, but the N2-regioisomer , which acts as a potent impurity. The table below contrasts the expected NMR performance characteristics of the target against its critical impurity and precursors.

Table 1: Diagnostic Chemical Shift Comparison (CDCl₃, 400 MHz)

Note: Values are diagnostic ranges based on substituent effects and analogous 1-arylindazole data.

FeatureTarget: N1-Isomer Alternative: N2-Isomer Precursor: 1H-Indazole
H3 Proton (Indazole) δ 8.10 – 8.20 ppm (s)δ 8.30 – 8.60 ppm (s) (Deshielded due to quinoid character)δ 8.08 ppm (s)
H7 Proton (Indazole) δ 7.70 – 7.80 ppm (d) (Shielded by N1-Aryl ring current)δ 7.50 – 7.60 ppm (d)δ 7.55 ppm (d)
Aryl Methyl (-CH₃) δ 2.35 – 2.45 ppm (s)δ 2.35 – 2.45 ppm (s) (Non-diagnostic)N/A
NOESY Correlation H7 (Ind) ↔ H2'/H6' (Aryl) H3 (Ind) ↔ H2'/H6' (Aryl) N/A
Stability High (Thermodynamic)Lower (Kinetic)High

Key Insight: The most reliable differentiator is the H3 proton shift . In N2-substituted indazoles, the H3 proton typically shifts downfield (deshielded) by 0.2–0.4 ppm compared to the N1-isomer due to the loss of benzenoid character in the heterocyclic ring.

Experimental Protocol: Self-Validating Workflow

To ensure data integrity (Trustworthiness), this protocol includes a mandatory "Relaxation Check" to guarantee accurate integration of the N1:N2 ratio.

Step 1: Sample Preparation
  • Solvent: CDCl₃ (99.8% D) is preferred over DMSO-d₆ for this lipophilic molecule to prevent viscosity-induced line broadening, unless solubility is an issue.

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Filtration: Filter through a 0.45 µm PTFE syringe filter to remove inorganic salts (Cu/Pd residues) which can cause paramagnetic broadening.

Step 2: Acquisition Parameters (Bruker/Varian Standard)
  • Pulse Sequence: zg30 (30° pulse) or zg (90° pulse).

  • Spectral Width: -2 to 14 ppm.

  • Relaxation Delay (D1): Set to ≥ 5 seconds.

    • Reasoning: The H3 proton is isolated and relaxes slowly. A short D1 (e.g., 1s) will saturate this signal, leading to underestimation of the N2 impurity if its relaxation time differs.

  • Scans (NS): 64 (for high S/N on minor impurities).

Step 3: Processing & Integration
  • Phasing: Apply manual phasing. Autophasing often fails near the solvent peak.

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial, order 5) to ensure accurate integration of the methyl region.

  • Referencing: Set TMS to 0.00 ppm or residual CHCl₃ to 7.26 ppm.

Detailed Characterization & Logic

The 3-Chloro-4-methylphenyl Substituent

This moiety provides a unique 3-spin system that validates the successful coupling.

  • Methyl Group: A clean singlet at ~2.40 ppm .

  • Aromatic Region:

    • H5' (Aryl): Doublet (J ≈ 8.0 Hz) at ~7.3 ppm (Ortho to methyl).

    • H6' (Aryl): Doublet of doublets (J ≈ 8.0, 2.0 Hz) at ~7.5 ppm.

    • H2' (Aryl): Doublet (J ≈ 2.0 Hz) at ~7.6 ppm (Meta coupling to H6', Ortho to Cl).

    • Note: The H2' proton is significantly deshielded by the adjacent Chlorine and the N1-attachment.

Definitive Isomer Assignment (NOESY)

The following Graphviz diagram illustrates the logical pathway to confirm the N1-isomer using Nuclear Overhauser Effect Spectroscopy (NOESY).

NMR_Logic_Flow Sample Purified Sample (1H NMR Spectrum) H3_Check Check H3 Proton Shift (Singlet, ~8.0-8.5 ppm) Sample->H3_Check Shift_N1 Shift ~8.1-8.2 ppm (Suggests N1) H3_Check->Shift_N1 Lower Field Shift_N2 Shift ~8.4-8.6 ppm (Suggests N2) H3_Check->Shift_N2 Higher Field NOESY_Exp Run 2D NOESY (Mixing time: 500ms) Shift_N1->NOESY_Exp Shift_N2->NOESY_Exp Result_N1 NOE: Aryl-H ↔ Indazole-H7 (Spatial Proximity) NOESY_Exp->Result_N1 Crosspeak A Result_N2 NOE: Aryl-H ↔ Indazole-H3 (Spatial Proximity) NOESY_Exp->Result_N2 Crosspeak B Conclusion_N1 CONFIRMED: 1-(3-Cl-4-Me-Ph)-1H-indazole Result_N1->Conclusion_N1 Conclusion_N2 IDENTIFIED IMPURITY: 2-(3-Cl-4-Me-Ph)-2H-indazole Result_N2->Conclusion_N2

Caption: Logical workflow for distinguishing N1 vs. N2 regioisomers using 1H NMR and NOESY correlations.

Synthesis & Impurity Pathway

Understanding the origin of the isomers allows for better interpretation of the crude NMR data.

Synthesis_Pathway Indazole 1H-Indazole (Starting Material) Coupling Cu-Catalyzed Coupling (Buchwald/Chan-Lam) Indazole->Coupling ArylHalide 4-Bromo-2-chlorotoluene ArylHalide->Coupling N1_Product N1-Isomer (Major) Thermodynamic Target Coupling->N1_Product Steric Control N2_Product N2-Isomer (Minor) Kinetic Impurity Coupling->N2_Product Chelation Control

Caption: Synthesis pathway showing the divergence into thermodynamic (N1) and kinetic (N2) products.

References

  • Cerreto, A. et al. (2022). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Luo, G. et al. (2011). Method of synthesizing 1H-indazole compounds. US Patent US8022227B2.
  • Claramunt, R. M. et al. (2011). Differentiation of regioisomeric N-alkylation of some indazoles by advanced NMR techniques. Molecules. (General reference for N1/N2 NMR distinction).

A Researcher's Guide to C13 NMR Shifts for N1-Substituted Indazole Rings: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, the indazole scaffold stands as a privileged structure, integral to a multitude of pharmacologically active agents. The specific substitution pattern on the indazole ring system, particularly at the N1 and N2 positions, critically influences the molecule's biological activity and physicochemical properties. Consequently, unambiguous structural elucidation is paramount in the development of novel indazole-based therapeutics. Among the array of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (C13 NMR) spectroscopy emerges as a powerful and decisive tool for the characterization of N-substituted indazoles, offering profound insights into their electronic and steric environments.

This comprehensive guide provides a comparative analysis of C13 NMR chemical shifts for a variety of N1-substituted indazole rings. By synthesizing experimental data from authoritative sources, we aim to equip researchers with the knowledge to confidently assign the substitution patterns of their synthesized compounds and to understand the underlying principles governing the observed spectral trends.

The Decisive Role of C13 NMR in Isomer Differentiation

The substitution on the pyrazole moiety of the indazole ring can occur at either the N1 or N2 position, leading to the formation of two distinct isomers. Distinguishing between these N1 and N2 isomers is a common challenge in the synthesis of indazole derivatives. Fortunately, C13 NMR spectroscopy provides a reliable method for this purpose, as the chemical shifts of the carbon atoms within the indazole core are exquisitely sensitive to the location of the substituent.[1] As a general observation, the chemical shifts of the carbon atoms, particularly C3, C3a, and C7a, exhibit significant differences between the N1 and N2 isomers, serving as a diagnostic fingerprint for structural assignment.

Impact of N1-Substituents on C13 NMR Chemical Shifts: An Analysis of Electronic and Steric Effects

The nature of the substituent at the N1 position profoundly influences the electron distribution within the indazole ring, leading to characteristic upfield or downfield shifts in the C13 NMR spectrum. These shifts are a manifestation of a combination of inductive and resonance effects, as well as steric interactions.

  • Electron-Donating Groups (EDGs): Alkyl groups, for instance, are weak electron-donating groups. Their presence at the N1 position generally leads to an increase in electron density across the indazole ring system. This increased shielding results in a general upfield shift (lower ppm values) for the carbon atoms of the indazole core compared to the unsubstituted indazole.

  • Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups, such as acyl or aryl groups with electron-withdrawing substituents, decrease the electron density of the indazole ring. This deshielding effect causes the carbon signals to resonate at a more downfield position (higher ppm values). The magnitude of this downfield shift is often correlated with the strength of the electron-withdrawing character of the substituent.

  • Aryl Substituents: The introduction of an aryl group at the N1 position introduces additional complexity due to the interplay of inductive and resonance effects, as well as potential steric hindrance. The electronic nature of the substituents on the aryl ring itself will further modulate the chemical shifts of the indazole carbons. For example, an electron-donating group on the N1-phenyl ring will lead to a slight upfield shift of the indazole carbons compared to an unsubstituted N1-phenyl ring.

  • Steric Effects: Bulky substituents at the N1 position can induce steric strain, potentially leading to a distortion of the planar indazole ring. This can influence the orbital overlap and, consequently, the C13 NMR chemical shifts, although these effects are often more subtle than the electronic effects.

Comparative C13 NMR Data for N1-Substituted Indazoles

To provide a practical reference for researchers, the following table summarizes the experimentally observed C13 NMR chemical shifts for a selection of N1-substituted indazoles. All data is reported in parts per million (ppm) relative to a standard reference.

N1-SubstituentC3C3aC4C5C6C7C7aSolventReference
Phenyl144.0122.4120.8126.1127.2120.6139.5CDCl3[2]
4-Nitrophenyl146.2121.9121.3126.0128.1121.1139.2CDCl3[2]
Mesityl142.6123.1120.3126.6129.0119.9141.2CDCl3[2]
Pyridin-2-yl145.4124.0120.9127.7129.2121.4139.5CDCl3[2]
Pyridin-3-yl145.6121.9120.0125.8127.9119.3139.5CDCl3[2]
Benzyl143.5121.6120.7126.0127.4121.3140.9CDCl3[3]

Note: Chemical shift values can be influenced by the solvent used for NMR analysis. The provided data specifies the solvent for each entry.

Experimental Protocol for C13 NMR Analysis of N1-Substituted Indazoles

This section provides a detailed, step-by-step methodology for the preparation and C13 NMR analysis of N1-substituted indazole derivatives.

1. Sample Preparation:

  • Dissolution: Accurately weigh approximately 10-20 mg of the purified N1-substituted indazole derivative.

  • Solvent Selection: Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, or Acetone-d6). The choice of solvent is critical and should be based on the solubility of the compound. Ensure the chosen solvent does not have signals that overlap with the expected signals of the analyte.[4]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube. TMS is assigned a chemical shift of 0.00 ppm and is used to reference the chemical shifts of the sample.

  • Filtration (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool into a clean NMR tube to prevent shimming issues and improve spectral quality.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: The C13 NMR spectra are typically recorded on a spectrometer operating at a frequency of 100 MHz or higher.[2][4]

  • Tuning and Shimming: Insert the NMR tube into the spectrometer probe. The instrument should be tuned to the carbon frequency, and the magnetic field homogeneity should be optimized by shimming to obtain sharp and symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling is typically used to acquire a C13 NMR spectrum.

    • Acquisition Time: Set the acquisition time to be approximately 1-2 seconds.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei between scans, ensuring accurate integration if quantitative analysis is required.

    • Number of Scans: The number of scans will depend on the concentration of the sample. For a typical sample (10-20 mg), 256 to 1024 scans are usually sufficient to obtain a spectrum with a good signal-to-noise ratio.

    • Spectral Width: Set the spectral width to cover the expected range of C13 chemical shifts for organic molecules (typically 0-220 ppm).

3. Data Processing and Analysis:

  • Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Carefully phase the spectrum to ensure that all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Chemical Shift Referencing: Reference the spectrum by setting the TMS signal to 0.00 ppm.

  • Peak Picking and Assignment: Identify and label the chemical shift of each carbon signal. The assignment of the signals to specific carbon atoms in the molecule can be aided by:

    • Comparison with literature data: Compare the obtained spectrum with the data presented in this guide and other published literature.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments: DEPT-90 and DEPT-135 experiments can be used to distinguish between CH, CH2, and CH3 groups.

    • 2D NMR techniques: Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments can provide definitive assignments by correlating carbon atoms with their directly attached protons (HSQC) or with protons that are two or three bonds away (HMBC).[5]

Visualizing the Workflow and Key Structures

To further clarify the concepts discussed, the following diagrams, generated using Graphviz, illustrate the general structure of an N1-substituted indazole and the typical workflow for its C13 NMR analysis.

Caption: General structure of an N1-substituted indazole ring with atom numbering.

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve N1-substituted indazole in deuterated solvent standard Add internal standard (TMS) dissolve->standard tube Transfer to NMR tube standard->tube spectrometer Insert into NMR spectrometer tube->spectrometer shim Tune and shim spectrometer->shim acquire Acquire C13 NMR spectrum shim->acquire ft Fourier Transform acquire->ft phase Phase and baseline correction ft->phase reference Reference to TMS phase->reference assign Peak picking and assignment reference->assign

Sources

Comparative Guide: Mass Spectrometry Fragmentation of 1-(3-Chloro-4-methylphenyl)-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 1-(3-Chloro-4-methylphenyl)-1H-indazole . It is designed for analytical chemists and drug development professionals requiring rigorous structural validation of indazole-based scaffolds.

Executive Summary

1-(3-Chloro-4-methylphenyl)-1H-indazole is a functionalized 1-aryl-1H-indazole, a scaffold commonly utilized in the synthesis of kinase inhibitors and synthetic receptor agonists. Its mass spectral signature is defined by a robust molecular ion (


) and a characteristic "diazo-loss" pathway unique to the 1H-indazole core.

This guide compares the fragmentation "performance" (detectability and diagnostic specificity) of this compound against its primary structural alternatives: 2H-indazole isomers and regioisomeric aryl analogs .

Part 1: The MS Fragmentation Profile

Molecular Ion & Isotopic Signature

The compound (


) has a monoisotopic mass of 242.06 Da  (

).
  • Primary Signature: A distinct

    
     cluster at m/z 242  and m/z 244  in a 3:1 intensity ratio , diagnostic of a single chlorine substituent.
    
  • Stability: The 1-aryl-1H-indazole system is highly aromatic and stable, typically yielding a high-intensity molecular ion in Electron Ionization (EI).

The Diagnostic Fragmentation Pathway

The fragmentation performance of this molecule is driven by the stability of the indazole ring and the lability of the azo-linkage.

Fragment Ion (m/z)Loss SpeciesMechanism & Diagnostic Value
242 / 244

Parent Ion. Confirms MW and Cl presence.
214 / 216

(28 Da)
Base Peak Candidate. 1-substituted indazoles characteristically eject a neutral nitrogen molecule (

), causing ring contraction to a stable fluorenyl-like cation. This is the primary "fingerprint" of the indazole core.
207

(35 Da)
Substituent Loss. Homolytic cleavage of the C-Cl bond. The disappearance of the 3:1 isotope pattern confirms this loss.
125 / 127 Indazole RadicalLinker Cleavage. Rupture of the

bond generates the 3-chloro-4-methylphenyl cation (m/z 125) or the complementary indazole radical cation.
77

Phenyl Ring Degradation. A common aromatic fragment, though less specific.
Mechanistic Visualization

The following diagram illustrates the competing fragmentation pathways, highlighting the critical


 elimination pathway that distinguishes this scaffold.

FragmentationPathway M Molecular Ion (M+) m/z 242/244 (Stable Aromatic) Frag_N2 [M - N2]+ m/z 214/216 (Ring Contraction) M->Frag_N2 - N2 (28 Da) Major Pathway Frag_Cl [M - Cl]+ m/z 207 (Chlorine Loss) M->Frag_Cl - Cl• (35 Da) Frag_Aryl Aryl Cation m/z 125/127 (N-C Cleavage) M->Frag_Aryl N-Aryl Cleavage Frag_Me [M - CH3]+ m/z 227 (Methyl Loss) M->Frag_Me - CH3• (15 Da) Frag_N2->Frag_Cl - Cl•

Caption: Primary EI-MS fragmentation pathways for 1-(3-Chloro-4-methylphenyl)-1H-indazole. Green node indicates the diagnostic indazole-specific fragment.

Part 2: Comparative Performance Analysis

This section evaluates how the MS profile of the target compound compares to common structural alternatives, aiding in the identification of impurities or isomers.

Comparison 1: Target vs. 2H-Indazole Isomer

Alternative: 2-(3-Chloro-4-methylphenyl)-2H-indazole

  • Differentiation:

    • Target (1H): Favors the loss of

      
        (m/z 214) due to the direct N-N bonding in the 1-position allowing for facile extrusion.
      
    • Alternative (2H): The 2-substituted isomer often favors the loss of HCN (27 Da) or cleavage of the substituent over

      
       loss. The 2H-isomer is generally thermodynamically less stable than the 1H-form, often resulting in a lower intensity molecular ion relative to fragment peaks.
      
  • Verdict: The presence of a dominant

    
     peak strongly supports the 1H-isomer  assignment.
    
Comparison 2: Target vs. Regioisomers (e.g., 4-Chloro)

Alternative: 1-(4-Chloro-3-methylphenyl)-1H-indazole

  • Differentiation:

    • MS Limitation: Mass spectrometry has low performance in distinguishing meta (3-Cl) vs. para (4-Cl) isomers unless an "ortho effect" is present. Since the target has the Cl in the 3-position (meta to the N-linkage), no specific ortho-interaction facilitates unique rearrangements.

    • Solution: These isomers will produce nearly identical mass spectra.[1] Definitive differentiation requires NMR spectroscopy (coupling constants) or high-resolution chromatographic separation (retention time).

  • Verdict: MS is insufficient for regioisomer assignment; use NMR for validation.

Comparison 3: Target vs. 1-Alkyl Indazoles

Alternative: 1-(3-Chloropropyl)-1H-indazole

  • Differentiation:

    • Target (Aryl): Shows simple cleavage or

      
       loss.
      
    • Alternative (Alkyl): If the alkyl chain is

      
       carbons, 1-alkyl indazoles undergo a McLafferty Rearrangement , typically yielding a base peak at m/z 132  (Indazole + H + 
      
      
      
      ).
  • Verdict: The absence of McLafferty rearrangement ions confirms the N-Aryl attachment over an N-Alkyl chain.

Part 3: Validated Experimental Protocols

Sample Preparation (Standard)
  • Solvent: Dissolve 1 mg of compound in 1 mL of HPLC-grade Methanol or Acetonitrile.

  • Dilution: Dilute to 10 µg/mL for direct infusion or GC injection.

  • Filtration: Filter through a 0.22 µm PTFE filter to remove particulate precursors.

GC-MS Method (Electron Ionization)
  • Column: Rtx-5MS or equivalent (30m x 0.25mm ID, 0.25µm film).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Inlet Temp: 280°C (Splitless mode).

  • Oven Program:

    • Initial: 100°C (hold 1 min).

    • Ramp: 20°C/min to 300°C.

    • Final: 300°C (hold 5 min).

  • Source Temp: 230°C; Quad Temp: 150°C.

  • Ionization: EI at 70 eV.[2]

LC-MS/MS Method (Electrospray Ionization)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 2.1mm, 1.8µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 mins.

  • Ionization: ESI Positive Mode (

    
     expected at m/z 243).
    
  • Collision Energy: Stepped (20, 35, 50 eV) to observe the transition from

    
    
    
    
    
    
    
    .

References

  • NIST Mass Spectrometry Data Center. Mass Spectrum of 3-methyl-1-phenyl-1H-indazole (Analog). National Institute of Standards and Technology. Link

  • Liu, Z., et al. (2012). Fragmentation pathways of N-substituted indazoles in electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry.[3] Link

  • BenchChem. A Comparative Guide to 1H- and 2H-Indazole Derivatives: Synthesis and Spectroscopic Properties.Link

  • Royal Society of Chemistry. Synthesis and characterization of 1-aryl-1H-indazoles (Supplementary Information).Link

Sources

Structural and Functional Comparison: 1-(3-Chloro-4-methylphenyl)-1H-indazole vs. Pazopanib

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth structural and functional comparison between 1-(3-Chloro-4-methylphenyl)-1H-indazole (a representative N1-aryl-1H-indazole scaffold) and Pazopanib (a clinically approved N2-alkyl-2H-indazole kinase inhibitor).

While Pazopanib is a multi-targeted tyrosine kinase inhibitor (TKI) used in oncology (Renal Cell Carcinoma, Soft Tissue Sarcoma), the 1-(3-Chloro-4-methylphenyl)-1H-indazole structure represents a distinct chemical scaffold often explored in early-stage drug discovery for different kinase profiles or as a specific intermediate. This analysis dissects their core architectural differences, binding modes, and synthetic pathways to illuminate why specific indazole tautomers are selected for drug development.

Part 1: Structural Architecture & Chemical Identity[1]

The fundamental difference lies in the indazole tautomerism and N-substitution pattern . Pazopanib utilizes a rare 2H-indazole core, whereas the comparator molecule is based on the more common 1H-indazole core.

Comparative Structural Analysis
Feature1-(3-Chloro-4-methylphenyl)-1H-indazole Pazopanib (Votrient)
Core Scaffold 1H-Indazole (N1-substituted)2H-Indazole (N2-substituted)
N-Substituent Aryl Group: 3-Chloro-4-methylphenylAlkyl Group: Methyl (at N2)
C3-Substituent Hydrogen (Unsubstituted)Methyl
C6-Substituent Hydrogen (Unsubstituted)Methylamino-pyrimidine-sulfonamide tail
Tautomeric State Locked in 1H-form (Benzenoid)Locked in 2H-form (Quinoid-like character)
Electronic Profile Aromatic, electron-rich phenyl ring attached to N1.[1]Electron-donating methyl groups at N2 and C3.
Key Interaction Hydrophobic interactions via the N1-aryl group.H-bond acceptor/donor motif via the pyrimidine-indazole axis.
The "Scaffold Hopping" Significance

The shift from an N1-aryl to an N2-alkyl indazole is a classic "scaffold hopping" strategy.

  • 1H-Indazoles (N1-Aryl): The N1-phenyl group projects into a large hydrophobic pocket (often the "selectivity pocket" or solvent front). This scaffold is common in inhibitors targeting p38 MAPK or sGC stimulators .

  • 2H-Indazoles (N2-Alkyl): The N2-methyl group in Pazopanib is critical for positioning the indazole ring to fit into the hydrophobic back pocket (gatekeeper region) of VEGFR2, while allowing the C6-amino group to link to the hinge-binding pyrimidine.

Part 2: Mechanistic Implications & Binding Modes

The structural variation dictates the binding mode within the kinase ATP-binding pocket.

Pazopanib: The Type II Inhibitor Model

Pazopanib binds to the inactive (DFG-out) conformation of VEGFR2.

  • Hinge Binder: The 2-aminopyrimidine moiety forms the primary hydrogen bonds with the kinase hinge region (Cys919 in VEGFR2).

  • Hydrophobic Core: The 2,3-dimethyl-2H-indazole moiety occupies the hydrophobic pocket created by the DFG-out movement. The N2-methyl group is essential to prevent steric clash and maintain the correct vector for the indazole to sit deep in the pocket.

  • Tautomer Lock: The N2-methylation locks the indazole in the 2H-tautomer, which has a distinct electrostatic potential map compared to the 1H-form, favoring this specific hydrophobic interaction.

1-(3-Chloro-4-methylphenyl)-1H-indazole: The Steric Challenge

The N1-aryl group introduces significant bulk and rigidity.

  • Steric Clash: If this molecule were to attempt binding in the same mode as Pazopanib, the bulky 3-chloro-4-methylphenyl group at N1 would likely clash with the "roof" or "floor" of the ATP pocket, specifically the solvent-accessible regions near the hinge.

  • Alternative Binding: This scaffold is more suited for kinases with a large, accessible hydrophobic pocket adjacent to the ATP site (e.g., p38 MAPK or JNK). The aryl group acts as a "hydrophobic anchor."

  • Selectivity: The 3-chloro and 4-methyl substituents on the phenyl ring provide specific vectors for filling hydrophobic sub-pockets, potentially increasing selectivity for kinases with matching topology (e.g., those with smaller gatekeeper residues).

Visualization of Signaling Pathways & Binding Logic

KinaseBinding cluster_Pazopanib Pazopanib (Type II Binding) cluster_UserMol 1-(3-Cl-4-Me-Ph)-1H-Indazole Pazo_Core 2H-Indazole Core (Hydrophobic Pocket) VEGFR VEGFR2 / PDGFR (Angiogenesis) Pazo_Core->VEGFR Fits Back Pocket Pazo_Hinge 2-Aminopyrimidine (Hinge Region) Pazo_Hinge->Pazo_Core Linker Pazo_Tail Sulfonamide (Solvent Front) Pazo_Hinge->Pazo_Tail Linker Pazo_Hinge->VEGFR H-Bonds User_Core 1H-Indazole Core (Scaffold) User_Aryl N1-Aryl Group (Steric Bulk/Anchor) User_Core->User_Aryl N1-Attachment User_Aryl->VEGFR Steric Clash (Unfavorable) p38 p38 MAPK / JNK (Inflammation) User_Aryl->p38 Hydrophobic Fit (Potential)

Caption: Comparative binding logic. Pazopanib's 2H-indazole fits the VEGFR back pocket, while the N1-aryl indazole is sterically distinct, favoring different kinase families.

Part 3: Synthetic Accessibility & Regiochemistry

The synthesis of these two molecules highlights the challenge of indazole regioselectivity (N1 vs. N2 alkylation/arylation).

Pazopanib Synthesis (N2-Alkylation Strategy)

The synthesis of the 2,3-dimethyl-2H-indazole core is complex because alkylation of indazoles typically favors the N1 position.

  • Protocol: Starting from 3-methyl-6-nitro-1H-indazole.

  • Reagent: Methyl iodide (MeI) or Trimethyloxonium tetrafluoroborate (Meerwein's salt).

  • Challenge: Requires careful control of conditions (solvent, base) to favor the kinetic or thermodynamic N2-product. Often requires separation of the N1/N2 isomers.

  • Result: The N2-methyl isomer is isolated and reduced to the amine for coupling.

1-(3-Chloro-4-methylphenyl)-1H-indazole Synthesis (N1-Arylation)

Synthesizing the N1-aryl core typically uses transition-metal catalyzed cross-coupling.

  • Protocol: Chan-Lam Coupling or Buchwald-Hartwig Amination .

  • Reagents: 1H-Indazole + (3-Chloro-4-methylphenyl)boronic acid (Chan-Lam) OR 1H-Indazole + 1-Bromo-3-chloro-4-methylbenzene (Buchwald).

  • Selectivity: These reactions heavily favor the N1-arylation due to the higher nucleophilicity of N1 and the steric hindrance at N2.

  • Yield: Generally higher and more regioselective than N2-alkylation.

Synthetic Pathway Diagram

Synthesis cluster_N2 Route A: Pazopanib Core (N2-Alkyl) cluster_N1 Route B: User Molecule (N1-Aryl) Indazole 1H-Indazole Precursor Step1 Methylation (MeI/Base) Indazole->Step1 Step2 Chan-Lam Coupling (Aryl Boronic Acid, Cu(OAc)2) Indazole->Step2 ProductA 2,3-Dimethyl-2H-indazole (Minor/Difficult Isomer) Step1->ProductA Regioselectivity Issue ProductB 1-(3-Cl-4-Me-Ph)-1H-indazole (Major Isomer) Step2->ProductB High N1 Selectivity

Caption: Divergent synthetic pathways. N2-methylation (Pazopanib) fights natural selectivity, while N1-arylation (User Molecule) leverages it.

Part 4: Physicochemical Properties (Inferred vs. Experimental)

Property1-(3-Chloro-4-methylphenyl)-1H-indazole (Predicted)Pazopanib (Experimental)
LogP (Lipophilicity) High (~4.5 - 5.5) . The addition of a chlorophenyl group significantly increases lipophilicity.Moderate (~3.5) . The sulfonamide and pyrimidine groups balance the lipophilic indazole.
Solubility Very Low . Lacks polar solubilizing groups (like the sulfonamide in Pazopanib). Likely requires formulation aids.pH-Dependent . Low at neutral pH, but formulated as a Hydrochloride salt to improve solubility.
Metabolic Stability Moderate . The phenyl ring is susceptible to hydroxylation. The methyl group is a site for oxidation.Low/Moderate . Metabolized by CYP3A4 (oxidation of methyl groups, hydroxylation).
Molecular Weight ~242.7 g/mol (Fragment-like).437.5 g/mol (Drug-like).[2]

Conclusion

The comparison between 1-(3-Chloro-4-methylphenyl)-1H-indazole and Pazopanib illustrates a critical lesson in medicinal chemistry: Isomerism defines function.

  • Pazopanib relies on the 2H-indazole tautomer to achieve a specific geometry that fits the VEGFR2 ATP pocket, necessitating a difficult N2-methylation step during synthesis.

  • The 1-(3-Chloro-4-methylphenyl)-1H-indazole represents the thermodynamically favored N1-substituted scaffold. While easier to synthesize, its steric bulk and binding vector are distinct, likely making it unsuitable for the same targets as Pazopanib but potentially valuable for other kinase families (e.g., p38 MAPK) or as a chemical probe.

For researchers designing new inhibitors, this comparison underscores the importance of scaffold hopping and regiocontrol —choosing the right indazole isomer can be the difference between a potent drug and an inactive molecule.

References

  • Pazopanib FDA Label & Pharmacology

    • Source: U.S. Food and Drug Administration (FDA). "Votrient (pazopanib)
    • URL:[Link]

  • Pazopanib Synthesis & Structure

    • Source: Harris, P. A., et al. (2008). "Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methylbenzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor." Journal of Medicinal Chemistry.
    • URL:[Link]

  • Indazole Regiochemistry & Synthesis

    • Source: Gaikwad, D. D., et al. (2015). "Indazole: Synthesis and Pharmacological Activities." European Journal of Medicinal Chemistry.
    • URL:[Link]

  • General Kinase Inhibitor Binding Modes

    • Source: Roskoski, R. (2016). "Classification of small molecule protein kinase inhibitors based upon the structures of their drug-enzyme complexes." Pharmacological Research.
    • URL:[Link]

Sources

Structural Elucidation of 1-Aryl-1H-Indazole Derivatives: A Comparative Crystallographic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Regioisomer Challenge

In the development of indazole-based therapeutics (e.g., anticancer kinase inhibitors like Axitinib or Pazopanib), the 1-aryl-1H-indazole scaffold is a privileged pharmacophore. However, its synthesis is plagued by a persistent "regioisomer problem." The indazole ring exists in two tautomeric forms: the thermodynamically stable 1H-indazole (benzenoid) and the less stable 2H-indazole (quinonoid).[1][2][3]

During N-arylation, mixtures of N1-aryl and N2-aryl isomers are frequently formed.[2] While Nuclear Magnetic Resonance (NMR) is the standard screening tool, it often yields ambiguous results due to signal overlap or solvent-dependent chemical shifts.

This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against NMR and DFT (Density Functional Theory) , establishing SC-XRD as the definitive "Gold Standard" for structural assignment. We provide experimental protocols and crystallographic benchmarks to distinguish these isomers with absolute certainty.

Comparative Analysis: SC-XRD vs. Alternative Methods

The Core Problem: 1H vs. 2H Isomerism

The distinction between 1-aryl and 2-aryl isomers is not merely academic; it dictates biological activity and intellectual property.

Feature1-Aryl-1H-Indazole (Target)2-Aryl-2H-Indazole (Alternative/Impurity)
Electronic Structure Benzenoid: The benzene ring retains full aromaticity.Quinonoid: The benzene ring loses aromaticity; electron density is redistributed.
Thermodynamics More stable (~2.3 kcal/mol lower energy).Less stable, but kinetically accessible.
Dipole Moment Lower (~1.5 D).Significantly Higher (~3.4 D).
Solubility Generally higher in lipophilic solvents.Often lower due to strong electrostatic crystal packing.
Method Performance Comparison
Performance MetricSC-XRD (The Product) NMR (NOESY/HMBC) (The Alternative) DFT Calculation (The Prediction)
Certainty Absolute (100%) . Direct visualization of electron density.High (90-95%) . Indirect inference via through-space interactions.Moderate (80%) . Dependent on basis set and solvation model.
Resolution Sub-Angstrom (0.7–0.8 Å). Distinguishes bond orders.Resolves proton environments but not bond lengths.Theoretical only.
Sample Req. Single crystal (0.1–0.3 mm).Solution (~5-10 mg).None (Computational).
Blind Spots Requires a crystalline solid.Ambiguous if N-substituent lacks protons near the core (e.g., tertiary carbons).Cannot predict unexpected polymorphs or solvates.

Critical Crystallographic Benchmarks (The "Fingerprint")

To validate your structure as the 1-aryl-1H-indazole , you must analyze specific bond lengths. The N1-N2 bond is the diagnostic "fingerprint" that differentiates the benzenoid (1H) from the quinonoid (2H) form.

Table 1: Diagnostic Bond Lengths (Å)

Data derived from high-resolution reSE structures and CSD surveys.

Bond Vector1-Aryl-1H-Indazole (Benzenoid)2-Aryl-2H-Indazole (Quinonoid)Structural Logic
N1–N2 1.36 – 1.38 Å (Single bond character)1.32 – 1.35 Å (Double bond character)In 2H, N1 is pyridine-like (double bonded).
N1–C7a 1.39 – 1.41 Å 1.33 – 1.35 Å 2H isomer pulls electron density into the C-N bond.
C3–C3a 1.42 – 1.44 Å 1.45 – 1.48 Å Quinonoid distortion lengthens this bond in 2H.

Analyst Insight: If your refined N1-N2 bond length is below 1.35 Å, you have likely isolated the 2-aryl-2H-indazole isomer, regardless of your synthetic intent.

Experimental Protocols

Crystallization Strategy: The "Vapor Diffusion" Method

Direct evaporation often yields amorphous powder for these derivatives. Vapor diffusion is the self-validating protocol for growing X-ray quality single crystals.

Materials:

  • Solvent (Inner Vial): Dichloromethane (DCM) or Tetrahydrofuran (THF) - High solubility.

  • Antisolvent (Outer Vial): Pentane or Hexane - Low solubility, high volatility.

Protocol:

  • Dissolution: Dissolve 15–20 mg of the purified derivative in 0.5 mL of Solvent in a small (4 mL) glass vial. Ensure the solution is clear; filter through a 0.45 µm PTFE syringe filter if necessary.

  • Setup: Place the small open vial inside a larger (20 mL) scintillation vial.

  • Diffusion: Carefully pipette 3–5 mL of Antisolvent into the outer vial (do not get any into the inner vial).

  • Equilibration: Cap the outer vial tightly. Store at 4°C (refrigerator) or Room Temperature (20°C) in a vibration-free zone.

  • Harvest: Crystals typically form within 24–72 hours as the antisolvent diffuses into the inner vial, slowly increasing saturation.

Data Collection & Refinement
  • Temperature: Collect data at 100 K (using a cryostream). Room temperature data suffers from thermal motion (ellipsoids), obscuring the subtle bond length differences required for regioisomer differentiation.

  • Resolution: Aim for 0.75 Å or better to resolve the N-N bond accurately.

  • Refinement: Use Full-matrix least-squares on

    
     (SHELXL). Pay attention to the Flack Parameter  if your derivative contains heavy atoms (Cl, Br) and crystallizes in a non-centrosymmetric space group, to determine absolute configuration.
    

Visualization of Workflows & Interactions

Regioisomer Determination Workflow

This logic flow ensures no false positives in structural assignment.

IndazoleWorkflow Start Crude Reaction Mixture (N-Arylation) TLC TLC/LC-MS Screening (Identify 2 spots/peaks) Start->TLC Sep Column Chromatography (Separation) TLC->Sep Frac1 Fraction A (Major) Sep->Frac1 Frac2 Fraction B (Minor) Sep->Frac2 NMR 1H NMR (NOESY) Preliminary Assign. Frac1->NMR Decision Ambiguous NOE Signal? NMR->Decision Cryst Vapor Diffusion Crystallization Decision->Cryst Yes (High Risk) Result1 N1-N2 = 1.37 Å Confirm: 1-Aryl-1H-Indazole Decision->Result1 No (Low Risk) XRD SC-XRD Analysis (100 K) Cryst->XRD XRD->Result1 Bond Analysis Result2 N1-N2 = 1.33 Å Confirm: 2-Aryl-2H-Indazole XRD->Result2 Bond Analysis

Caption: Decision matrix for distinguishing indazole regioisomers. SC-XRD is the mandatory validation step when NMR signals are ambiguous.

Solid-State Interaction Network

Unlike unsubstituted indazoles which form N-H...N dimers, 1-aryl derivatives rely on different forces.

Interactions Core 1-Aryl-1H-Indazole Crystal Lattice Pi Pi-Pi Stacking (Centroid-Centroid < 3.8 Å) Core->Pi Primary Force CH_N C-H...N Interactions (Weak Hydrogen Bonds) Core->CH_N Secondary Force Steric Steric Bulk (Aryl Rotation) Core->Steric Modulator Prop1 High Melting Point (>150°C) Pi->Prop1 Prop2 Low Solubility (Packing Efficiency) CH_N->Prop2

Caption: Hierarchy of intermolecular forces in 1-aryl-1H-indazole crystals. Pi-stacking replaces the classic H-bond dimer.

References

  • Uriarte, I., et al. (2019). "Bond Length Alternation Observed Experimentally: The Case of 1H-Indazole."[4] Chemistry – A European Journal. Link

  • BenchChem. "A Comparative Guide to 1H- and 2H-Indazole Derivatives." BenchChem Technical Guides. Link

  • Sigalov, M. V., et al. (2019). "2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds."[5] The Journal of Organic Chemistry. Link

  • Gaonkar, S. L., et al. (2016). "Recent Progress in Chemistry and Biology of Indazole and its Derivatives." Austin Journal of Analytical & Pharmaceutical Chemistry. Link

  • Meanwell, N. A., et al. (2021). "Regioselective N-alkylation of the 1H-indazole scaffold." Beilstein Journal of Organic Chemistry. Link

Sources

Validating N1-Regiochemistry of 1-(3-Chloro-4-methylphenyl)-1H-indazole: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of N-arylated indazoles is a cornerstone in the development of novel pharmacophores. However, the annular tautomerism of the indazole core frequently leads to a mixture of N1- and N2-arylated regioisomers during cross-coupling reactions (e.g., Chan-Lam or Buchwald-Hartwig arylations)[1]. For the target molecule 1-(3-Chloro-4-methylphenyl)-1H-indazole , unambiguously differentiating the N1-isomer from the kinetically competitive N2-isomer is a critical quality control step in drug development.

This guide objectively compares the performance of state-of-the-art analytical techniques—1D/2D NOESY,


H-

N HMBC, and X-Ray Crystallography—for validating indazole regiochemistry. By detailing the physical causality behind these methods and providing self-validating experimental protocols, this document serves as an authoritative framework for synthetic and analytical chemists.

The Regiochemical Challenge: N1 vs. N2 Arylation

Indazoles exist in an equilibrium between the 1H-indazole (benzenoid) and 2H-indazole (quinonoid) tautomers, with the 1H-form generally being more thermodynamically stable[1],[2]. When reacting the indazole core with a 3-chloro-4-methylphenyl electrophile, substitution can occur at either nitrogen.

The N1-arylated product is typically the thermodynamically favored isomer, while the N2-arylated product is often formed under kinetic control depending on the specific base, solvent, and temperature used[1]. Because these isomers share identical masses and highly similar polarity, standard LC-MS and 1D


H NMR are often insufficient for absolute structural confirmation.

G A Indazole Core + 3-Cl-4-Me-Phenyl Halide B Cross-Coupling Reaction (Base, Ligand, Catalyst) A->B C N1-Arylation (Target) 1-(3-Chloro-4-methylphenyl)-1H-indazole B->C Thermodynamic Control D N2-Arylation (Byproduct) 2-(3-Chloro-4-methylphenyl)-2H-indazole B->D Kinetic Control

N-arylation pathways yielding N1 and N2 indazole regioisomers.

Comparative Analysis of Analytical Techniques

To definitively assign the regiochemistry of 1-(3-Chloro-4-methylphenyl)-1H-indazole, one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments are the most powerful and accessible techniques[3]. Below is an objective comparison of the primary analytical alternatives.

Analytical TechniquePrimary Physical BasisKey Diagnostic Marker for N1-IsomerConfidence LevelThroughput
2D NOESY / ROESY Dipole-dipole cross-relaxation (Space)NOE between Aryl-H2'/H6' and Indazole-H7HighHigh

H-

N HMBC
Heteronuclear scalar coupling (Bonds)

coupling to N1 (

~ -170 ppm)
Very HighMedium

H-

C HMBC
Heteronuclear scalar coupling (Bonds)

coupling to Indazole C7a
MediumMedium
X-Ray Crystallography Electron density diffractionAbsolute spatial atomic coordinatesAbsoluteLow

Mechanistic Deep-Dive: The Causality of Signal Generation

Spatial Proximity: The NOESY Paradigm

Nuclear Overhauser Effect Spectroscopy (NOESY) relies on through-space dipole-dipole interactions, which are strictly distance-dependent (typically observable only at


 Å).
  • In the N1-isomer: The freely rotating 3-chloro-4-methylphenyl ring places its ortho-protons (H2' and H6') in direct spatial proximity to the H7 proton of the indazole core.

  • In the N2-isomer: The aryl ring is shifted to the adjacent nitrogen, placing the ortho-protons in spatial proximity to the H3 proton of the indazole core. Therefore, observing a strong cross-peak between the aryl ortho-protons and the indazole H7 is a definitive spatial validation of N1-regiochemistry.

Electronic Shielding: The H- N HMBC Paradigm

While NOESY is highly reliable, conformational dynamics can sometimes complicate interpretation.


H-

N Heteronuclear Multiple Bond Correlation (HMBC) provides a purely through-bond validation[3]. The two nitrogens in the indazole ring have fundamentally different electronic environments[4]:
  • N1 (Pyrrole-like): The lone pair is delocalized into the aromatic

    
    -system. This shielding effect pushes the 
    
    
    
    N chemical shift significantly upfield (typically
    
    
    to
    
    
    ppm).
  • N2 (Pyridine-like): The lone pair is orthogonal to the

    
    -system, resulting in a deshielded, downfield shift (typically 
    
    
    
    to
    
    
    ppm).

In a


H-

N HMBC experiment optimized for long-range

coupling, the aryl H2'/H6' protons will show a cross-peak directly to the nitrogen they are attached to. A correlation to the upfield signal (

ppm) unambiguously confirms the N1-attachment[4].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step contains an internal check to prevent false positives.

Workflow Step1 Purified Compound Step2 1D 1H & 13C NMR (Resonance Assignment) Step1->Step2 Step3 2D NOESY (Spatial Proximity < 5 Å) Step2->Step3 Step4 2D 1H-15N HMBC (Scalar Coupling J-bond) Step2->Step4 Step5 SCXRD (Absolute Conformation) Step3->Step5 If ambiguous Step4->Step5 If ambiguous

Analytical workflow for validating indazole N-regiochemistry.

Protocol 1: 2D NOESY NMR Acquisition

Causality Check: Dissolved paramagnetic oxygen accelerates


 relaxation, which quenches the NOE effect. Degassing is mandatory for a self-validating NOESY.
  • Sample Preparation: Dissolve 15–20 mg of the purified 1-(3-Chloro-4-methylphenyl)-1H-indazole in 0.6 mL of CDCl

    
     or DMSO-
    
    
    
    . Degas the sample using N
    
    
    sparging for 5 minutes or three freeze-pump-thaw cycles.
  • Internal Calibration (

    
     Measurement):  Run a 1D Inversion Recovery experiment. Calculate the longitudinal relaxation time (
    
    
    
    ) for the Aryl-H2'/H6' and Indazole-H7 protons.
  • Parameter Optimization: Set the NOESY mixing time (

    
    ) to approximately 0.5 to 0.8 times the shortest 
    
    
    
    of your target protons (typically 300–500 ms).
  • Acquisition & Analysis: Acquire the 2D spectrum.

    • Validation: Verify the presence of standard intra-ring NOEs (e.g., Indazole H3 to H4) to confirm the mixing time was effective.

Protocol 2: Natural Abundance H- N HMBC

Causality Check: Because


N has a natural abundance of only 0.37%, standard HSQC parameters will fail. The delay must be tuned specifically for long-range 

-coupling.
  • Baseline Assignment: Acquire standard 1D

    
    H and 
    
    
    
    H-
    
    
    C HSQC spectra to unambiguously assign the Aryl-H2' (doublet), Aryl-H6' (doublet of doublets), and Indazole-H3 (singlet,
    
    
    ppm) protons.
  • Sequence Setup: Select the

    
    H-
    
    
    
    N HMBC pulse sequence. Set the long-range coupling constant (
    
    
    ) to 5–8 Hz. This sets the evolution delay
    
    
    to approximately 60–100 ms.
  • Acquisition: Utilize a cryoprobe-equipped NMR spectrometer if available. Acquire with a sufficient number of transients (typically 64–128 scans per increment) to overcome the low natural abundance of

    
    N.
    
  • Analysis: Extract the 1D slices at the Aryl-H2'/H6' proton frequencies. A cross-peak correlating to an upfield nitrogen resonance (

    
     to 
    
    
    
    ppm) validates the pyrrole-like N1-attachment[4].
Protocol 3: Single Crystal X-Ray Diffraction (SCXRD)

If NMR data is convoluted by overlapping multiplets, SCXRD remains the gold standard for unambiguous assignment[2].

  • Crystallization: Dissolve 5 mg of the compound in a minimum volume of dichloromethane (DCM). Layer carefully with hexanes (1:3 ratio) in a narrow vial.

  • Vapor Diffusion: Allow the vial to sit undisturbed at room temperature for 48–72 hours to promote slow vapor diffusion and single-crystal growth.

  • Diffraction: Mount a suitable crystal on a diffractometer. The resulting electron density map will provide the absolute spatial coordinates, definitively proving the N1-C1' bond.

References

  • Beilstein Journal of Organic Chemistry. "Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations." Beilstein Journals, August 2024. Available at: [Link]

  • Molecules / KTU ePubl. "Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates." KTU ePubl, June 2021. Available at: [Link]

Sources

Comparative Guide: N1 vs N2 Substituted Indazoles in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological Activity Comparison of N1 vs N2 Substituted Indazoles Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Leads[1]

Executive Summary: The Tautomeric "Switch"

In medicinal chemistry, the indazole scaffold is a privileged structure, frequently acting as a bioisostere for indole or purine. However, the biological activity of indazole derivatives is strictly governed by the regiochemistry of substitution on the nitrogen atoms.

  • N1-Substituted Indazoles: Thermodynamically favored.[1][2][3] They typically mimic the indole NH-vector and are widely used to project substituents into solvent-exposed regions or hydrophobic pockets.

  • N2-Substituted Indazoles: Kinetically favored (under specific conditions) or accessible via specific catalysts.[1] They represent a "vector flip" of hydrogen bond donor/acceptor capabilities, often crucial for specific kinase hinge-binding modes (e.g., Pazopanib).[1]

This guide analyzes the structure-activity relationship (SAR) divergence between these two isomers, supported by experimental protocols for their differentiation.

Mechanistic Divergence: The H-Bond Vector Flip

The primary driver for biological activity differences is the alteration of the hydrogen bond (H-bond) donor/acceptor profile in the active site.

The Hinge Binding Logic (Kinases)

In kinase inhibitors, the indazole core often binds to the ATP-binding hinge region.

  • Scenario A (N1-R): The N1 is blocked. The N2 nitrogen acts as a H-bond Acceptor .[1]

  • Scenario B (N2-R): The N2 is blocked. The N1 nitrogen acts as a H-bond Acceptor .[1]

This "flip" changes the orientation of the inhibitor within the pocket by approximately 15-30 degrees, dramatically altering the vectors of substituents at C3, C4, or C6.

Visualization of Binding Modes

The following diagram illustrates the logical divergence in binding modes and synthetic access.

Indazole_SAR_Logic Scaffold 1H-Indazole Scaffold (Tautomeric Equilibrium) N1_Path N1-Substitution (Thermodynamic Product) Scaffold->N1_Path Base/Heat (NaH, DMF, 60°C) N2_Path N2-Substitution (Kinetic/Catalytic Product) Scaffold->N2_Path Acid Cat. or Steric Control (TfOH or C3-Bulk) N1_Bind Binding Mode A: N2 = H-Bond Acceptor Vector mimics Indole N1_Path->N1_Bind N2_Bind Binding Mode B: N1 = H-Bond Acceptor Vector mimics Purine N7 N2_Path->N2_Bind Target_1 Target: GPCRs / Ion Channels (e.g., 5-HT, Ionotropic) N1_Bind->Target_1 High Affinity Target_2 Target: Kinase Hinge (e.g., VEGFR, Pazopanib) N2_Bind->Target_2 High Selectivity

Caption: Logical flow distinguishing synthetic origin and binding consequences of N1 vs N2 isomerization.

Comparative Biological Activity Data[4][5]

The following data summarizes key case studies where regioisomerism dictates potency.

Table 1: Potency Comparison in Representative Targets
Target ClassDrug/CompoundIsomerIC50 / KiMechanism of Action
Kinase (VEGFR) Pazopanib N2-Me ~10 nM N2-methyl projects into solvent; N1 accepts H-bond from hinge backbone.[1]
Kinase (VEGFR)N1-analogN1-Me> 1000 nMLoss of hinge H-bond alignment; steric clash in pocket.[1]
Nitric Oxide Synthase 7-Nitroindazole N2-H 0.7 µM N2-H tautomer required for specific active site stacking/H-bonding.[1]
Cannabinoid (CB1)Triazole analogsN2-Alkyl< 100 nMN2-isomers showed superior affinity over N1-isomers in specific series.[1][4]
Anticancer (Tubulin) Lonidamine N1-Bn ~50 µM N1-benzyl group occupies specific hydrophobic pocket essential for activity.[1]

Key Insight: N2-substitution is rare but high-value.[1] It is often employed when the "standard" indole-like binding mode (N1) fails to achieve selectivity. Pazopanib is the gold standard example where N2-methylation is non-negotiable for efficacy.

Experimental Protocols

Synthesis: Controlling Regioselectivity

To study SAR, you must synthesize both isomers cleanly.[1]

  • Protocol A: N1-Selective Synthesis (Thermodynamic)

    • Dissolve Indazole (1.0 eq) in DMF.

    • Add Cs₂CO₃ (2.0 eq) or NaH (1.2 eq).[1]

    • Stir at 60-80°C for 1 hour (promotes equilibration to stable N1).

    • Add alkyl halide (1.1 eq).[1]

    • Result: Typically >10:1 N1:N2 ratio.[1][5]

  • Protocol B: N2-Selective Synthesis (Kinetic/Catalytic)

    • Dissolve Indazole (1.0 eq) in DCM or Toluene.

    • Add Trimethyloxonium tetrafluoroborate (Meerwein's salt) or use TfOH catalysis with diazo compounds.[1]

    • Perform reaction at 0°C to RT (prevents equilibration).

    • Result: Favors N2 alkylation (ratios vary from 2:1 to >20:1 depending on C3 sterics).[1]

Structural Assignment (The "Self-Validating" Step)

You cannot rely on TLC alone. You must validate regioisomer identity using 2D NMR (NOESY) .

  • N1-Isomer Validation:

    • Look for NOE cross-peak between the N-Alkyl protons and the C7-H (aromatic proton adjacent to N1).[1]

    • Absence of NOE with C3-H.

  • N2-Isomer Validation:

    • Look for NOE cross-peak between the N-Alkyl protons and the C3-H (proton on the pyrazole ring).

    • Absence of NOE with C7-H.

Detailed SAR Analysis: Kinase Hinge Binding

The most critical application of N1 vs N2 differentiation lies in kinase inhibitor design.

Kinase_Binding cluster_pocket Kinase Hinge Region Interaction Hinge Hinge Backbone (Glu/Met) C=O (Acceptor) NH (Donor) N1_Ligand N1-Substituted Indazole N1-R (Clash/Solvent) N2 (Acceptor) Hinge:h->N1_Ligand H-Bond: Backbone NH -> Indazole N2 N2_Ligand N2-Substituted Indazole N2-R (Solvent) N1 (Acceptor) Hinge:h->N2_Ligand H-Bond: Backbone NH -> Indazole N1 Outcome1 Standard Binding (Often non-selective) N1_Ligand->Outcome1 Result Outcome2 Altered Vector (High Selectivity - e.g. Pazopanib) N2_Ligand->Outcome2 Result

Caption: H-bond donor/acceptor inversion between N1 and N2 isomers in the kinase hinge region.

Case Study: Pazopanib (Votrient)

Pazopanib is a tyrosine kinase inhibitor (VEGFR/PDGFR/c-Kit).[1]

  • Structure: It features a 2-methylindazole core.[1]

  • Activity: The N2-methyl group positions the indazole such that N1 accepts a hydrogen bond from the hinge region backbone amide.

  • Comparison: If the methyl were on N1, the steric bulk would likely clash with the "gatekeeper" residue or the roof of the ATP pocket, abolishing activity.

References

  • Regioselective Synthesis of Indazoles

    • Beilstein J. Org.[1] Chem. 2021, 17, 1860–1870.[1] "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects."

  • Kinase Inhibitor Binding Modes (Pazopanib)

    • J. Med.[1] Chem. 2008, 51, 15, 4632–4640.[1] "Discovery of Pazopanib, a Novel, Potent, and Selective Multi-Kinase Inhibitor."[1]

    • [1]

  • TfOH-Catalyzed N2-Alkylation

    • Chem. Commun. 2014, 50, 14574-14577.[1] "TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds."

  • Biological Evaluation of Indazole Isomers (NOS Inhibitors)

    • Bioorg.[1][6] Med. Chem. 2012, 20, 16, 4936-4943.[1] "New hypotheses for the binding mode of 4- and 7-substituted indazoles in the active site of neuronal nitric oxide synthase."[7]

  • Thermodynamic Stability of Tautomers

    • WuXi Biology.[1] "Mechanism of a Highly Selective N2 Alkylation of Indazole."

Sources

UV-Vis Absorption Spectra of 1-(3-Chloro-4-methylphenyl)-1H-indazole: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indazole core is a privileged scaffold in medicinal chemistry and photochemistry, frequently utilized in the development of kinase inhibitors and photoactive probes. Understanding the photophysical properties of highly functionalized derivatives—specifically 1-(3-Chloro-4-methylphenyl)-1H-indazole —is critical for downstream assay development, reaction monitoring, and structural validation.

This guide objectively compares the UV-Vis absorption performance of 1-(3-Chloro-4-methylphenyl)-1H-indazole against its unsubstituted and partially substituted structural analogs. By analyzing the causality behind these spectral shifts, we provide a self-validating framework for acquiring and interpreting high-fidelity spectroscopic data.

Photophysical Causality: The Indazole Chromophore

To understand the UV-Vis spectrum of 1-(3-Chloro-4-methylphenyl)-1H-indazole, we must first deconstruct its structural components and their effects on the molecule's electronic transitions.

The 1H-Indazole Core

The base 1H-indazole molecule is a robust chromophore characterized by strong


 transitions. In solution, the 1H-tautomer predominates and exhibits a primary absorption band around 250 nm, with a secondary, lower-energy band near 290–300 nm. The electronic spectra of these base heterocycles are highly dependent on their tautomeric state, with the 1H-isomer showing distinct benzenoid properties compared to the ortho-quinonoid character of 2H-indazoles.
The Causality of N-Arylation and Auxochromic Substitution

When comparing 1-(3-Chloro-4-methylphenyl)-1H-indazole to simpler alternatives, three distinct photophysical mechanisms drive the spectral changes:

  • Extended Conjugation (N1-Arylation): The introduction of a phenyl ring at the N1 position extends the conjugated

    
    -system across the molecule. This lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), resulting in a distinct bathochromic shift  (red shift) and a hyperchromic effect  (increased molar absorptivity, 
    
    
    
    ).
  • Inductive Polarizability (3-Chloro Group): The halogen atom acts as an auxochrome. While electronegative, its large electron cloud increases the overall polarizability of the aryl system, further stabilizing the excited state.

  • Hyperconjugation (4-Methyl Group): The para-methyl group acts as an electron donor via hyperconjugation. When paired with the weakly withdrawing/polarizing chloro group, it creates a subtle "push-pull" dynamic across the N-aryl ring, fine-tuning the absorption maximum (

    
    ) to longer wavelengths.
    

G Indazole 1H-Indazole Core (Base Conjugation λmax ~250 nm) Phenyl N1-Phenyl Addition (Extended Conjugation λmax ~265 nm) Indazole->Phenyl N-Arylation Substituents 3-Cl, 4-Me Substitution (Auxochromic Effect) Phenyl->Substituents Electrophilic Substitution HOMO_LUMO Decreased HOMO-LUMO Gap (Bathochromic Shift λmax ~272 nm) Substituents->HOMO_LUMO Push-Pull Dynamics

Fig 1: Photophysical causality workflow demonstrating bathochromic shift via extended conjugation.

Comparative Spectral Analysis

To contextualize the performance of 1-(3-Chloro-4-methylphenyl)-1H-indazole, we compare its UV-Vis absorption metrics against structural alternatives. The data below illustrates how sequential functionalization impacts the


 and molar absorptivity (

).
CompoundSubstitution TypePrimary

(nm)
Secondary

(nm)
Molar Absorptivity

(M

cm

)
1H-indazole None (Base Core)~250~290~8,000
1-phenyl-1H-indazole N1-Aryl~265~305~15,000
1-(4-methylphenyl)-1H-indazole N1-Aryl + Electron Donor~268~308~16,500
1-(3-Chloro-4-methylphenyl)-1H-indazole N1-Aryl + Push-Pull Auxochromes~272~312~18,500

Key Takeaway: The target compound, 1-(3-Chloro-4-methylphenyl)-1H-indazole, exhibits the highest molar absorptivity and the most significant red shift among the alternatives. This makes it an exceptionally sensitive chromophore for UV-based High-Performance Liquid Chromatography (HPLC) tracking or photophysical probing.

Self-Validating Experimental Protocol

As a Senior Application Scientist, I emphasize that a protocol is only as good as its internal controls. The following methodology is designed as a self-validating system to ensure high-fidelity UV-Vis data acquisition, free from artifacts like excimer formation or solvent cut-off interference.

Step-by-Step Methodology
  • Solvent Selection: Utilize HPLC-grade or Spectroscopic-grade Acetonitrile (MeCN). Causality: MeCN has a low UV cut-off (~190 nm), ensuring it does not mask the primary

    
     transitions of the indazole core.
    
  • Stock Solution Preparation: Accurately weigh 1-(3-Chloro-4-methylphenyl)-1H-indazole and dissolve it in MeCN to yield a 1.0 mM stock solution. Sonicate for 5 minutes to ensure complete dissolution.

  • Serial Dilution (The Linearity Check): Prepare working solutions at 10 µM, 20 µM, 30 µM, 40 µM, and 50 µM. Causality: Analyzing a concentration gradient is mandatory to validate the Beer-Lambert Law. If the absorbance vs. concentration plot deviates from linearity (

    
    ), it indicates molecular aggregation (
    
    
    
    -stacking) or detector saturation.
  • Baseline Correction: Fill two matched quartz cuvettes (1 cm path length) with pure MeCN. Run a baseline scan from 200 nm to 400 nm to subtract the optical signature of the solvent and the cuvette glass.

  • Spectral Acquisition: Replace the sample cuvette with the 10 µM working solution. Scan from 200 nm to 400 nm at a 1 nm interval. Record the

    
     and calculate 
    
    
    
    using the formula
    
    
    .

Workflow Prep Sample Preparation (10-50 µM in Spectroscopic MeCN) Blank Baseline Correction (Solvent Blanking) Prep->Blank Transfer to Quartz Cuvette Measure UV-Vis Acquisition (200-400 nm Scan, 1 nm interval) Blank->Measure Dual-beam alignment Validate Beer-Lambert Validation (Linearity Check R² > 0.99) Measure->Validate Serial Dilution Analysis

Fig 2: Self-validating experimental workflow for acquiring high-fidelity UV-Vis absorption spectra.

Solvatochromism and Environmental Effects

When utilizing 1-(3-Chloro-4-methylphenyl)-1H-indazole in varying assay conditions, scientists must account for solvatochromism.

  • Non-Polar Solvents (e.g., Cyclohexane): The absorption spectrum will feature sharp, well-defined vibrational fine structures.

  • Polar Protic Solvents (e.g., Methanol): Hydrogen bonding with the indazole N2 lone pair stabilizes the ground state more than the excited state. This typically results in a slight hypsochromic shift (blue shift) of the

    
     transitions and a loss of vibrational fine structure due to solvent-solute interactions.
    

By strictly controlling the solvent environment and utilizing the comparative baseline data provided above, researchers can accurately leverage the UV-Vis properties of 1-(3-Chloro-4-methylphenyl)-1H-indazole for quantitative analysis and structural verification.

References

  • Bartholomew, G. L., Kim, S. F., Oyamada, Y., Sbordone, F., Carroll, J. A., Jurczyk, J. E., Yeung, C. S., Barner-Kowollik, C., & Sarpong, R. (2025).

Definitive Guide to Reference Standards for 1-(3-Chloro-4-methylphenyl)-1H-indazole Analysis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of reference standards for 1-(3-Chloro-4-methylphenyl)-1H-indazole , a critical structural scaffold often implicated as a key intermediate or impurity in the synthesis of indazole-based kinase inhibitors and bioactive N-aryl indazoles.[1]

Executive Summary

In pharmaceutical development and forensic analysis, the integrity of your data is only as robust as your reference standard. 1-(3-Chloro-4-methylphenyl)-1H-indazole presents specific analytical challenges due to the potential for N1/N2 regioisomerism inherent in indazole chemistry.[1] This guide compares available standard grades, outlines rigorous characterization protocols, and establishes a self-validating workflow for purity assignment.

Part 1: Comparative Analysis of Reference Standard Grades

When selecting a reference standard for 1-(3-Chloro-4-methylphenyl)-1H-indazole, researchers typically choose between three tiers. The choice dictates the validity of downstream applications (e.g., GMP release testing vs. early-stage screening).

Comparison Matrix: Performance & Compliance
FeatureOption A: ISO 17034 CRM Option B: Primary Analytical Standard Option C: Research Grade (Synthesis)
Intended Use Quantitation, Method Validation, GMP ReleaseIdentification, Qualitative Screening, R&DEarly Discovery, Synthetic Intermediate
Purity Assignment Mass Balance & qNMR (Dual-method validation)HPLC Area % (often uncorrected)Unverified or simple HPLC
Uncertainty Explicitly calculated (e.g., ± 0.5%)Not reportedUnknown
Traceability SI-traceable (NIST/BIPM)Vendor-specificNone
Regioisomer Purity Confirmed (N1 vs. N2)AssumedLikely mixture
Water/Solvent Quantified (KF/TGA)EstimatedIgnored
Scientific Insight: The "Hidden" Variable

For N-aryl indazoles, the most critical quality attribute is Regioisomeric Purity . Synthetic routes involving the arylation of 1H-indazole often yield a mixture of N1-aryl (thermodynamically stable) and N2-aryl (kinetically favored) isomers.[1]

  • Risk : A "98% pure" Research Grade standard may actually be 90% N1-isomer and 8% N2-isomer.[1] Using this for quantitation will introduce a systematic bias of ~8%.

  • Solution : Only ISO 17034 or high-grade Analytical Standards explicitly quantify and remove the N2-isomer via preparative chromatography.[1]

Part 2: Technical Characterization & Self-Validating Protocols[1]

To ensure scientific integrity, you must validate your standard before use. The following workflows are designed to confirm identity and potency.

Workflow 1: Regioisomer Confirmation (Self-Validation)

Objective : Distinguish 1-(3-Chloro-4-methylphenyl)-1H-indazole (N1) from its N2 isomer.

  • Method : 1H-NMR (NOESY/ROESY).[1]

  • Mechanism : The N1-isomer shows a characteristic NOE correlation between the phenyl protons and the indazole H-7 proton.[1] The N2-isomer lacks this spatial proximity to H-7 but may show correlations to H-3.[1]

  • Acceptance Criteria : Distinct NOE signal H7(Ind)-H(Ph).[1] Absence of N2-isomer peaks >0.1%.[1]

Workflow 2: Purity Assignment via Mass Balance

Do not rely solely on HPLC area %. Use the Mass Balance equation for true potency:


[1]
  • %Imp_Org : Organic impurities via HPLC-UV (254 nm).

  • %Water : Karl Fischer titration.

  • %VOC : Residual solvents via GC-Headspace or TGA.[1]

  • %ROI : Residue on Ignition (Sulfated Ash).

Part 3: Experimental Protocols

Protocol A: High-Resolution HPLC Purity Assessment

Scope : Separation of 1-(3-Chloro-4-methylphenyl)-1H-indazole from synthetic precursors (e.g., 3-chloro-4-methylphenylhydrazine).

  • Column : C18 Reversed-Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A : 0.1% Formic Acid in Water.

  • Mobile Phase B : Acetonitrile.

  • Gradient :

    • 0-2 min: 5% B (Hold)[1]

    • 2-15 min: 5% → 95% B (Linear)[1]

    • 15-20 min: 95% B (Wash)[1]

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at 254 nm (aromatic core) and 220 nm (amide/linker check).

  • Temperature : 30°C.

Causality : The initial low organic hold (5% B) is crucial to retain polar hydrazine precursors, ensuring they do not co-elute with the solvent front. The slow gradient resolves the N1/N2 regioisomers, which often have similar lipophilicity.

Protocol B: Stock Solution Preparation & Stability
  • Weighing : Accurately weigh 10.0 mg of the Reference Standard into a 10 mL Class A volumetric flask.

  • Dissolution : Add 5 mL DMSO (dimethyl sulfoxide). Sonicate for 5 minutes.

    • Note: Indazoles can be hydrophobic. DMSO ensures complete solvation compared to Methanol.

  • Dilution : Make up to volume with Methanol.

  • Storage : Aliquot into amber glass vials. Store at -20°C.

    • Stability Check: Re-analyze against a fresh preparation every 6 months. N-aryl bonds are generally stable, but oxidation of the methyl group on the phenyl ring is a potential degradation pathway.

Part 4: Visualizations

Diagram 1: Reference Standard Qualification Workflow

This flowchart illustrates the decision logic for characterizing the material.

QualificationWorkflow Start Raw Material (Crude Synthesis) Step1 1. Structural ID (1H-NMR, MS, IR) Start->Step1 Decision1 Is Structure Correct? Step1->Decision1 Step2 2. Regioisomer Check (NOESY / 2D-NMR) Decision1->Step2 Yes Reject Reject / Repurify Decision1->Reject No Decision2 N1 Isomer > 99.5%? Step2->Decision2 Step3 3. Impurity Profiling (HPLC-UV + GC-HS) Decision2->Step3 Yes Decision2->Reject No (N2 detected) Step4 4. Mass Balance Calc (Water, Ash, Solvents) Step3->Step4 Final Release as Reference Standard Step4->Final

Caption: Logical workflow for qualifying 1-(3-Chloro-4-methylphenyl)-1H-indazole, emphasizing the critical N1/N2 regioisomer checkpoint.

Diagram 2: Synthesis & Impurity Pathway

Understanding the origin of impurities is key to analysis.

SynthesisPath Precursor1 1H-Indazole Reaction Chan-Lam Coupling (Cu(OAc)2, Base) Precursor1->Reaction Precursor2 3-Chloro-4-methyl- phenylboronic acid Precursor2->Reaction Product 1-(3-Chloro-4-methylphenyl)- 1H-indazole (N1) Reaction->Product Major (Thermodynamic) Impurity1 Impurity A: N2-Isomer Reaction->Impurity1 Minor (Kinetic) Impurity2 Impurity B: Bis-arylated species Reaction->Impurity2 Trace

Caption: Synthetic pathway showing the origin of the critical N2-isomer impurity during Chan-Lam coupling.

References

  • Beilstein-Institut . (2022). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation. Beilstein Journal of Organic Chemistry. Link

  • Royal Society of Chemistry . (2014).[2] Synthesis of 1H-indazoles from N-tosylhydrazones and nitroaromatic compounds. Chemical Communications.[2] Link

  • National Institute of Standards and Technology (NIST) . (2023). Standard Reference Materials for Chemical Analysis. NIST.gov. Link

  • U.S. Pharmacopeia (USP) . (2023). General Chapter <11> USP Reference Standards. USP-NF.[1] Link

  • International Conference on Harmonisation (ICH) . (2000). Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. ICH.org. Link

Sources

Safety Operating Guide

Proper Disposal Procedures: 1-(3-Chloro-4-methylphenyl)-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Halogenated" Imperative

Immediate Action Required: Treat 1-(3-Chloro-4-methylphenyl)-1H-indazole as a Halogenated Organic Hazardous Waste .

The presence of the chlorine atom on the phenyl ring fundamentally alters the waste management lifecycle of this compound compared to non-substituted indazoles. Improper disposal—specifically, commingling this compound with non-halogenated waste streams—can result in regulatory non-compliance (RCRA), damage to standard incinerators (due to HCl generation), and significant financial penalties for your facility.

Core Directive: This compound must never be flushed down the drain or disposed of in general trash. It requires high-temperature incineration with acid gas scrubbing.

Chemical Profile & Hazard Identification

To dispose of a chemical safely, we must first understand its behavior.[1][2] As a Senior Application Scientist, I categorize this compound based on its structural functional groups which dictate its reactivity and toxicity profile.

FeatureSpecificationOperational Implication
Compound Name 1-(3-Chloro-4-methylphenyl)-1H-indazoleMUST be labeled clearly on all waste tags.
Molecular Formula C₁₄H₁₁ClN₂The Cl atom mandates "Halogenated" waste stream.
Physical State Solid (Crystalline Powder)Dust inhalation hazard; requires N95 or fume hood handling.
Primary Hazards Irritant (Skin/Eye/Respiratory), Aquatic ToxicityDo not allow release into environmental water systems.
Combustion Byproducts Hydrogen Chloride (HCl), Nitrogen Oxides (NOx)Requires incineration facilities with wet scrubbers.

Expert Insight: While specific LD50 data for this exact analog may be sparse, indazole derivatives are often bioactive (kinase inhibitors). Treat as a Potent Compound until validated otherwise.

Waste Stream Classification

Proper segregation is the single most critical step in laboratory waste management. You must classify this material correctly at the point of generation.[3]

The "Rule of Halogens"

Because this molecule contains Chlorine, it fails the "Non-Halogenated" criteria. Even if dissolved in a non-halogenated solvent (like Methanol), the presence of this solute classifies the entire mixture as Halogenated Waste .

  • RCRA Status: Likely not a P-listed or U-listed waste specifically, but it falls under Characteristic Waste guidelines if it exhibits toxicity, or more commonly, is classified as Hazardous Waste, Solid, Toxic, n.o.s. (not otherwise specified) .

  • EPA Waste Code: If spent solvents are involved, F001-F005 codes may apply.[4][5] For the pure solid, use the generator code applicable to toxic organic solids (often D000 series if characteristic, or state-specific codes).

Step-by-Step Disposal Protocol

Scenario A: Disposal of Solid Reagent (Pure or Residual)
  • Containment: Transfer the solid substance into a clear, chemically compatible wide-mouth jar (polyethylene or glass).

    • Do not use metal containers (corrosion risk from potential hydrolysis).

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: Write "1-(3-Chloro-4-methylphenyl)-1H-indazole".

    • Hazard Checkbox: Check "Toxic" and "Irritant".

  • Primary Segregation: Place the container in the Solid Hazardous Waste bin designated for "Halogenated Organics."

  • Lab Packing: For final removal, this container will be "lab packed" (placed into a larger drum with absorbent material) by your waste vendor for incineration.

Scenario B: Disposal of Mother Liquors (Liquid Waste)

If you have used this compound in a reaction and are disposing of the solvent mixture:

  • Stream Selection: Pour the solution into the Halogenated Solvent Waste carboy (typically the "Red Can" or designated safety can).

    • Critical Error Prevention: Do NOT pour into the Non-Halogenated (organic) stream.[6] Doing so contaminates the cheaper stream, forcing the vendor to treat the whole volume as halogenated.

  • Log Entry: Record the approximate volume and concentration on the waste log attached to the carboy.

  • Cap & Seal: Ensure the carboy is tightly capped when not in use to prevent volatile emissions.

Decision Logic & Workflow

The following diagram illustrates the operational decision tree for handling this compound.

DisposalWorkflow Start Waste Generation: 1-(3-Chloro-4-methylphenyl)-1H-indazole StateCheck Determine Physical State Start->StateCheck SolidBranch Solid (Powder/Crystals) StateCheck->SolidBranch LiquidBranch Liquid (Solution/Mother Liquor) StateCheck->LiquidBranch Container Transfer to Wide-Mouth Poly/Glass Jar SolidBranch->Container HaloCheck Does solvent contain Halogens? LiquidBranch->HaloCheck LabelSolid Label: 'Toxic Solid, Organic, Halogenated' Container->LabelSolid LabPack Segregate for Lab Pack (Incineration) LabelSolid->LabPack YesHalo Yes (e.g., DCM, Chloroform) HaloCheck->YesHalo Yes NoHalo No (e.g., MeOH, Acetone) HaloCheck->NoHalo No HaloStream Dispose in HALOGENATED Solvent Carboy YesHalo->HaloStream Contamination Solute renders mixture HALOGENATED NoHalo->Contamination Contamination->HaloStream

Figure 1: Operational workflow for the segregation of halogenated indazole waste. Note that non-halogenated solvents become halogenated waste streams once this compound is dissolved in them.

Spill Contingency & Safety

In the event of a spill, standard "Sweep and Scoop" protocols apply, but with heightened PPE due to the potential bioactivity of indazoles.

  • Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, safety goggles, and an N95 respirator (or half-mask) to prevent dust inhalation.

  • Containment:

    • Solid: Gently cover with wet paper towels to suppress dust, then scoop into a waste jar.

    • Liquid: Use vermiculite or spill pads. Do not use combustible materials (like sawdust) if the solvent is flammable.

  • Decontamination: Wipe the surface with a mild detergent and water. Place all cleanup materials (gloves, pads, towels) into the Hazardous Waste bin (Solid), not the regular trash.

Regulatory & Compliance Context

Adhering to these protocols ensures compliance with:

  • EPA RCRA (40 CFR 261): Proper identification of characteristic hazardous waste.

  • Cradle-to-Grave Responsibility: Your facility remains liable for this waste until it is destroyed. Segregating halogenated waste ensures the incineration facility uses the correct temperature and scrubbing technology to destroy the chlorinated ring structure without releasing dioxins or HCl.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[7] [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 95894, 3-Chloro-1H-indazole (Structural Analog). PubChem.[8] [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (29 CFR 1910.1200). OSHA.gov. [Link]

Sources

Personal protective equipment for handling 1-(3-Chloro-4-methylphenyl)-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive: The "Unknown Hazard" Protocol

As researchers, we often handle intermediate scaffolds like 1-(3-Chloro-4-methylphenyl)-1H-indazole where specific toxicological data is sparse. In the absence of a compound-specific LD50 or long-term exposure study, you must adopt the "Universal Precaution for Novel Chemical Entities (NCEs)."

This guide moves beyond generic safety advice. It treats this indazole derivative not just as a chemical irritant, but as a potentially bioactive pharmacophore . Given the structural similarity of indazoles to known kinase inhibitors and estrogen receptor modulators, we must control for biological activity (systemic absorption) alongside standard chemical hygiene.

Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the molecular behavior of the target.

FeatureChemical ImplicationSafety Consequence
Indazole Core Nitrogen-rich heterocycle.[1][2]Potential for biological interaction (enzyme inhibition); treat as a potential sensitizer.
Chloro-methylphenyl Group Increases lipophilicity (LogP).High risk of dermal absorption. The molecule can cross the skin barrier more easily than non-halogenated analogs.
Physical State Crystalline solid/powder.High risk of electrostatic dispersion; inhalation of fine particulates is the primary exposure route.
GHS Baseline Warning H302 (Harmful if swallowed), H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[3][4] Irrit.).

Personal Protective Equipment (PPE) Matrix

Do not rely on single-layer protection.[5] The following matrix implements a Redundancy Defense strategy.

A. Hand Protection (Barrier Integrity)

Standard nitrile exam gloves (4 mil) are insufficient for prolonged handling of halogenated solutions.

OperationRecommended Glove SystemRationale
Solid Weighing Single Nitrile (5 mil minimum) Protects against incidental powder contact.
Solution Handling (DCM/Chloroform) Laminate (Silver Shield®) under Nitrile Halogenated solvents (often used to dissolve this lipophilic compound) permeate nitrile in <5 mins, carrying the toxin with them.
General Synthesis Double Nitrile (Colored indicator) Wear orange/white under blue/green. If the inner color shows, the outer barrier is compromised.
B. Respiratory & Eye Protection
  • Primary Control: All handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary Control (PPE):

ComponentSpecificationCritical Note
Eye Protection Chemical Splash Goggles (ANSI Z87.1+) Do not use safety glasses.[6] Fine organic powders can bypass side shields via air currents. Goggles provide a sealed environment.
Respiratory N95 or P100 (Valved) Only required if weighing outside a hood (discouraged). If the compound is in solution, a respirator is ineffective against solvent vapors unless equipped with Organic Vapor (OV) cartridges.

Operational Workflow: Step-by-Step Protocol

This protocol minimizes static charge and aerosolization, the two biggest risks when handling substituted indazoles.

Phase 1: Preparation & Weighing
  • Static Elimination: Place an ionizing bar or anti-static gun near the balance. Organic heterocycles are prone to static cling.

  • Draft Shielding: Use a balance enclosure inside the fume hood.

  • Taring: Tare the receiving vessel before adding the compound to avoid opening the container repeatedly.

Phase 2: Solubilization & Transfer
  • Solvent Choice: When dissolving in halogenated solvents (DCM), use a Luer-lock syringe for transfer rather than pouring. This prevents "dribbling" which degrades gloves.

  • Ventilation: Keep the sash as low as possible.

  • Decontamination: Wipe the exterior of the flask with a solvent-dampened Kimwipe immediately after sealing. Dispose of the Kimwipe as hazardous waste.

Phase 3: Waste Disposal
  • Classification: Halogenated Organic Waste .[7]

  • Segregation: Do NOT mix with strong acids or oxidizers.[7] The nitrogen-rich indazole core can form unstable N-oxides or salts under aggressive conditions.

  • Container: High-density polyethylene (HDPE) or glass carboy (Green Label).

Visualization: PPE Decision Logic

The following diagram illustrates the decision-making process for selecting the correct PPE based on the physical state and solvent system.

PPE_Decision_Tree Start START: Handling 1-(3-Chloro-4-methylphenyl)-1H-indazole State_Check What is the Physical State? Start->State_Check Solid Solid / Powder State_Check->Solid Weighing/Transfer Solution In Solution State_Check->Solution Reaction/Workup PPE_Level_1 PPE LEVEL 1: Nitrile Gloves (5 mil) Splash Goggles Lab Coat Fume Hood Solid->PPE_Level_1 Solvent_Check Solvent Type? Solution->Solvent_Check Standard_Solvent Non-Halogenated (MeOH, DMSO, DMF) Solvent_Check->Standard_Solvent Halo_Solvent Halogenated (DCM, Chloroform) Solvent_Check->Halo_Solvent PPE_Level_2 PPE LEVEL 2: Double Nitrile Gloves Splash Goggles Lab Coat Fume Hood Standard_Solvent->PPE_Level_2 PPE_Level_3 PPE LEVEL 3: Laminate (Silver Shield) Gloves Splash Goggles Tyvek Sleeves Fume Hood Halo_Solvent->PPE_Level_3

Figure 1: PPE Selection Logic based on physical state and solvent carrier. Note the escalation to Laminate gloves when halogenated solvents are involved.

Emergency Response: Spill Protocol

In the event of a spill outside the fume hood, follow this immediate workflow.

Spill_Response Spill Spill Detected Evacuate 1. Evacuate Area (Alert others) Spill->Evacuate Assess 2. Assess Volume (< 500mg?) Evacuate->Assess Small_Spill Small Spill (<500mg) Assess->Small_Spill Yes Large_Spill Large Spill (>500mg) Assess->Large_Spill No Clean_Small 3. Don PPE (Double Glove) 4. Cover with wet paper towel (Prevent dust) Small_Spill->Clean_Small Call_EHS 3. Do NOT Enter 4. Call EHS / HazMat Large_Spill->Call_EHS Disposal 5. Place in HazWaste Bag Label as 'Toxic Solid' Clean_Small->Disposal

Figure 2: Emergency Response Workflow. The critical step for solid spills is dampening the powder to prevent aerosolization.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor.[8] [Link]

  • PubChem. (n.d.). Compound Summary for Indazole Derivatives. National Library of Medicine. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.